Product packaging for 6-Oxa-1-azaspiro[3.3]heptane(Cat. No.:CAS No. 1046153-00-7)

6-Oxa-1-azaspiro[3.3]heptane

Cat. No.: B1441835
CAS No.: 1046153-00-7
M. Wt: 99.13 g/mol
InChI Key: BCIIWQHRWPXARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Oxa-1-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B1441835 6-Oxa-1-azaspiro[3.3]heptane CAS No. 1046153-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIIWQHRWPXARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716720
Record name 6-Oxa-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046153-00-7
Record name 6-Oxa-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Oxa-1-azaspiro[3.3]heptane: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structures.[1] The incorporation of three-dimensional (3D) scaffolds into drug candidates is a pivotal strategy for improving physicochemical and pharmacokinetic properties.[2] It is in this context that spirocyclic systems, particularly strained heterocycles like 6-Oxa-1-azaspiro[3.3]heptane, have emerged as compelling building blocks. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its unique chemical architecture, explore its physicochemical properties, and elucidate its significance as a bioisosteric replacement for conventional saturated heterocycles.

I. The Chemical Tapestry of this compound: Structure and Properties

This compound is a saturated bicyclic heterocyclic compound featuring a unique spirocyclic fusion of an azetidine and an oxetane ring. The spiro atom, a quaternary carbon, imparts a rigid, three-dimensional conformation, a stark contrast to the more flexible six-membered rings commonly found in pharmaceuticals.[1]

Core Chemical Identity

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its molecular identity.

PropertyValueSource
Molecular Formula C₅H₉NO[3]
Molecular Weight 99.13 g/mol [3]
IUPAC Name This compound[3]
CAS Number 1046153-00-7[3]
SMILES C1CNC12COC2[3]
Physicochemical Properties: A Gateway to Drug-Likeness

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. While extensive experimental data for this compound is not widely published, available data and computational predictions offer valuable insights.

PropertyValueSource
Boiling Point 164.1°C at 760 mmHg
Density 1.12 g/cm³
Calculated logP -0.6[3]

The negative calculated logP suggests a hydrophilic character, which can be advantageous for improving aqueous solubility, a common hurdle in drug development.[2] The rigid spirocyclic framework is also posited to enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[2][4]

II. Synthesis of the Spirocyclic Core: Navigating the Synthetic Landscape

A Proposed Synthetic Pathway

A logical and scalable approach to this compound would likely commence with a trifunctional starting material that can be elaborated to form the two four-membered rings. A hypothetical, yet chemically sound, synthetic workflow is outlined below. This proposed pathway is based on established chemical transformations for the synthesis of related azaspiro[3.3]heptane systems.

Caption: A plausible synthetic workflow for this compound.

Key Experimental Considerations
  • Starting Material Selection: A readily available starting material with the appropriate substitution pattern is crucial for an efficient synthesis.

  • Protecting Group Strategy: Orthogonal protecting groups may be necessary to selectively functionalize the different hydroxyl and amino groups.

  • Ring Formation Conditions: The conditions for the intramolecular cyclizations to form the strained four-membered rings need to be carefully optimized to maximize yield and minimize side reactions.

III. The Role of this compound in Drug Discovery: A Bioisosteric Perspective

The true value of this compound and its congeners lies in their application as bioisosteres. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of modern drug design.[1]

A Superior Substitute for Traditional Heterocycles

Saturated six-membered heterocycles like piperidine and morpholine are ubiquitous in pharmaceuticals. However, they often introduce undesirable properties such as high lipophilicity and susceptibility to metabolic oxidation. The rigid, compact, and more polar nature of the this compound scaffold offers a compelling alternative.

Caption: Bioisosteric replacement of common heterocycles with this compound.

Case Study: The Impact of Azaspiro[3.3]heptanes in Medicinal Chemistry

While specific examples for this compound are not yet prevalent in the literature, the broader class of azaspiro[3.3]heptanes has demonstrated significant advantages. For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety in a drug candidate resulted in a significant reduction in lipophilicity (logD) and an increase in basicity, which can be beneficial for target engagement and pharmacokinetic profiles.[1] This strategic substitution has been shown to improve aqueous solubility and metabolic stability in various drug discovery programs.[2][4]

IV. Characterization and Analysis: A Guide for the Bench Scientist

The unambiguous identification and characterization of this compound are paramount. Standard analytical techniques are employed for this purpose.

Spectroscopic and Chromatographic Methods
Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the azetidine and oxetane rings. The chemical shifts and coupling patterns would be indicative of the strained four-membered ring systems.
¹³C NMR Resonances for the spiro carbon and the methylene carbons of the heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₅H₉NO).
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the compound.

While specific, publicly available spectra for this compound are scarce, this data can typically be obtained from commercial suppliers upon request.

V. Future Directions and Conclusion

This compound represents a valuable and under-explored scaffold in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive building block for the design of next-generation therapeutics. The continued development of efficient and scalable synthetic routes will be crucial for unlocking the full potential of this and other related spirocyclic systems. As our understanding of the intricate relationship between molecular architecture and biological function deepens, we can anticipate that this compound will play an increasingly important role in the development of innovative medicines.

References

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Oxa-1-azaspiro[3.3]heptane: Physicochemical Properties and Applications in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is relentless. A significant strategy in lead optimization involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Among the most promising emerging bioisosteres are strained spirocyclic systems. This compound, a unique heterocyclic scaffold, has garnered substantial attention as a versatile building block.[1][2]

This guide offers a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. Its primary advantage lies in its inherent three-dimensionality, which provides a stark contrast to the planar structures of common aromatic systems.[3] This unique spatial arrangement of functional groups is a powerful tool for fine-tuning a molecule's conformational and physicochemical properties, making it an attractive replacement for traditional motifs like piperidine and morpholine.[4][5][6]

Molecular Structure and Chemical Identifiers

The structure of this compound consists of a four-membered azetidine ring and a four-membered oxetane ring fused at a single, shared spiro-carbon atom. This arrangement imparts significant ring strain and a rigid, well-defined three-dimensional geometry.

Caption: 2D structure of this compound.

Chemical Identifiers:

  • IUPAC Name: this compound[7]

  • CAS Number: 1046153-00-7[7]

  • Molecular Formula: C₅H₉NO[7]

  • InChI: InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2[7]

  • InChIKey: BCIIWQHRWPXARK-UHFFFAOYSA-N[7]

  • SMILES: C1CNC12COC2[7]

Physicochemical Properties: A Quantitative Overview

The utility of this compound in drug design is directly linked to its distinct physicochemical properties. These parameters influence critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics such as solubility, permeability, and metabolic stability.

PropertyValueSourceSignificance in Drug Discovery
Molecular Weight 99.13 g/mol [7]Adheres to Lipinski's Rule of Five, favorable for oral bioavailability.
XLogP3 -0.6[7]Indicates high hydrophilicity, which can improve aqueous solubility.
pKa (Predicted) 9.73 ± 0.20[8]The basicity of the secondary amine is crucial for target interaction and salt formation.
Boiling Point 164.1 - 165.7 °C at 760 mmHg[8][9]Standard physical property for characterization and purification.
Density 1.12 g/cm³[8]Physical constant for handling and formulation.
Polar Surface Area (PSA) 21.3 Ų[7]Low PSA suggests good potential for cell membrane permeability.
Flash Point 51.2 °C[8]Important for safety and handling protocols.

Expert Insights: The combination of a low LogP value and a relatively low Polar Surface Area is particularly noteworthy. Typically, high polarity (low LogP) correlates with poor membrane permeability. However, the compact, three-dimensional structure of the spirocycle can shield some of the polarity, potentially allowing it to achieve a favorable balance of aqueous solubility and cell permeability, a common challenge in drug development.[3]

Synthesis and Experimental Protocols

The synthesis of azaspiro[3.3]heptanes has been an active area of research, with several scalable routes now available. Early methods often faced challenges, but newer protocols have improved efficiency and accessibility.[2][4] A common strategy involves the construction of the dual-ring system from commercially available starting materials.

One robust approach begins with tribromoneopentyl alcohol (TBNPA), a widely used flame retardant.[10]

SynthesisWorkflow TBNPA Tribromoneopentyl Alcohol (TBNPA) Intermediate1 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->Intermediate1 NaOH (aq) Schotten-Baumann FinalProduct 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane Intermediate1->FinalProduct NaOH, Sulfolane 80°C Aniline 2-Fluoro-4-nitroaniline Aniline->FinalProduct

Caption: Simplified workflow for a derivative synthesis.

Protocol: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

This protocol is adapted from a scalable process for a key intermediate used in the synthesis of this compound derivatives.[10][11]

Causality: The Schotten-Baumann conditions (using a strong base like NaOH in a two-phase system) are ideal for the intramolecular Williamson ether synthesis required to form the oxetane ring from the alcohol and one of the bromo-methyl groups. This method is robust and scalable.

Methodology:

  • Reaction Setup: A solution of tribromoneopentyl alcohol (TBNPA) is prepared in an appropriate organic solvent.

  • Base Addition: An aqueous solution of sodium hydroxide (NaOH) is added dropwise to the TBNPA solution under vigorous stirring. The reaction is typically performed at a controlled temperature.

  • Ring Closure: The hydroxide facilitates the deprotonation of the alcohol, which then acts as a nucleophile to displace one of the adjacent bromide ions, closing the four-membered oxetane ring.

  • Workup and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified by distillation to yield 3,3-bis(bromomethyl)oxetane (BBMO) with high purity (>95%).[10]

This BBMO intermediate is a versatile electrophile for subsequent reactions, such as alkylation of anilines or other nucleophiles, to form the final azaspiro[3.3]heptane core.[10]

Role in Drug Discovery: A Superior Bioisostere

The spiro[3.3]heptane motif is increasingly recognized as a valuable bioisostere for common saturated heterocycles like piperidine and morpholine, as well as for bulky groups like gem-dimethyl or tert-butyl.[1][5] Its incorporation can lead to significant improvements in key drug-like properties.

  • Enhanced Solubility and Reduced Lipophilicity: Replacing a piperidine or piperazine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to decrease lipophilicity (lower logD).[6] For instance, in the development of the MCHr1 antagonist AZD1979, the spiro-morpholine analogue exhibited a significantly lower logD (-1.2 units) and higher basicity compared to its parent morpholine compound, all while maintaining permeability and avoiding hERG inhibition.[6][12]

  • Improved Metabolic Stability: The quaternary spiro-carbon is not susceptible to metabolic oxidation, a common liability for other cyclic systems. This can block common metabolic pathways, leading to improved in vivo stability and a better pharmacokinetic profile.[1]

  • Increased Three-Dimensionality (Fsp³): The rigid, non-planar structure increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with a higher probability of success in clinical development, as it often leads to improved selectivity and better binding complementarity with protein targets.[3]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound and its salts are considered hazardous chemicals. Proper laboratory safety protocols must be strictly followed.

  • Hazards: The hemioxalate salt is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[13][14] The free base is a flammable liquid and vapor.[15]

  • Handling: Use in a well-ventilated area or outdoors.[13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[16] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[13][16]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[8][16] Keep the container tightly closed.[13] For long-term stability, refrigeration (2-8°C) is often recommended.[8][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][16]

Conclusion

This compound is more than just a novel chemical entity; it is a powerful tool for medicinal chemists. Its unique combination of high three-dimensionality, increased polarity, and metabolic stability makes it an exceptional building block for overcoming common challenges in drug design. By serving as a superior bioisostere for traditional cyclic amines, this strained spirocycle offers a validated strategy to enhance the physicochemical and pharmacokinetic properties of lead compounds, ultimately increasing their potential for clinical success. As synthetic routes become more accessible and its benefits are further demonstrated, the presence of the this compound scaffold in the next generation of therapeutics is set to grow.

References

Spectroscopic Characterization of 1-Boc-6-Oxa-1-azaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic systems, particularly those incorporating small, strained rings like oxetanes and azetidines, are of increasing importance in modern drug discovery. Their rigid, three-dimensional structures offer unique exit vectors for molecular elaboration, often leading to improved physicochemical properties and novel intellectual property. The 6-Oxa-1-azaspiro[3.3]heptane scaffold is a prime example of such a valuable building block. However, a comprehensive, publicly available dataset of its spectroscopic characterization is notably absent in the scientific literature.

This guide provides an in-depth analysis of the spectroscopic data for a key synthetic intermediate, tert-butyl this compound-1-carboxylate (1-Boc-6-Oxa-1-azaspiro[3.3]heptane) . Due to the scarcity of experimental data for the parent compound, this N-Boc protected analog serves as a crucial and informative proxy for researchers working with this spirocyclic system. The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its unique spectral features.

Molecular Structure and Atom Numbering

The structure of tert-butyl this compound-1-carboxylate is presented below with the IUPAC numbering scheme used for the assignment of spectroscopic signals.

Figure 1. Structure of 1-Boc-6-Oxa-1-azaspiro[3.3]heptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Boc-6-oxa-1-azaspiro[3.3]heptane, both ¹H and ¹³C NMR will provide definitive information about its connectivity and conformation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. The azetidine and oxetane rings will exhibit characteristic signals for their methylene protons.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7 - 4.8s4HH-5, H-7
~3.9 - 4.0s4HH-2, H-3
~1.45s9H-C(CH₃)₃ (Boc)

Interpretation and Rationale:

  • Oxetane Protons (H-5, H-7): The four protons on the oxetane ring are chemically equivalent due to the symmetry of the spirocycle. They are expected to appear as a sharp singlet in the downfield region (~4.7-4.8 ppm) due to the deshielding effect of the adjacent oxygen atom.

  • Azetidine Protons (H-2, H-3): Similarly, the four protons on the azetidine ring are equivalent and will give rise to a single resonance. Their chemical shift (~3.9-4.0 ppm) is influenced by the adjacent nitrogen atom and the electron-withdrawing Boc protecting group.

  • Boc Protons: The nine equivalent protons of the tert-butyl group will produce a characteristic sharp singlet at approximately 1.45 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~156C=O (Boc)
~80-C (CH₃)₃ (Boc)
~78C-5, C-7 (Oxetane)
~58C-2, C-3 (Azetidine)
~35C-4 (Spiro carbon)
~28.5-C(C H₃)₃ (Boc)

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal (~156 ppm).

  • Quaternary Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm. The spiro carbon (C-4), being at the junction of two strained rings, is predicted to be significantly shielded and appear around 35 ppm.

  • Oxetane and Azetidine Carbons: The carbons of the oxetane ring (C-5, C-7) are deshielded by the oxygen and are expected around 78 ppm. The azetidine carbons (C-2, C-3) will be found further upfield at approximately 58 ppm.

  • Methyl Carbons: The three equivalent methyl carbons of the Boc group will give a signal at about 28.5 ppm.

Experimental Protocol: NMR Data Acquisition

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ transfer Transfer to a 5 mm NMR tube dissolve->transfer spectrometer Use a 400 MHz (or higher) NMR spectrometer transfer->spectrometer tune_probe Tune and match the probe spectrometer->tune_probe lock_shim Lock on the deuterium signal and shim the magnetic field tune_probe->lock_shim acquire_1H Acquire ¹H spectrum (e.g., 16 scans) lock_shim->acquire_1H acquire_13C Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) lock_shim->acquire_13C cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing place_sample Place a small amount of the solid sample on the ATR crystal collect_bkg Collect a background spectrum place_sample->collect_bkg collect_sample Collect the sample spectrum (e.g., 32 scans) collect_bkg->collect_sample process_spectrum Perform ATR correction and baseline correction collect_sample->process_spectrum cluster_sample_prep Sample Preparation cluster_analysis Mass Analysis dissolve Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the ESI source dissolve->infuse acquire Acquire the mass spectrum in positive ion mode infuse->acquire

An In-depth Technical Guide to the Synthesis and Characterization of 6-Oxa-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spiro[3.3]heptanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Among the rising stars in this arena are spirocyclic systems, particularly the rigid yet three-dimensional frameworks of spiro[3.3]heptanes. These structures have garnered significant attention as bioisosteres for commonly used motifs like piperidines and morpholines.[1][2] The constrained conformation of spiro[3.3]heptanes offers predictable exit vectors for substituent placement, which can lead to enhanced target selectivity and improved metabolic stability.[1][3]

This guide focuses on a specific, yet increasingly important member of this class: 6-Oxa-1-azaspiro[3.3]heptane . This saturated heterocyclic scaffold, containing both an oxetane and an azetidine ring fused at a central quaternary carbon, presents a unique combination of properties. The oxetane moiety can improve aqueous solubility and metabolic stability, while the azetidine ring provides a key point for chemical modification and interaction with biological targets.[4][5] The inherent polarity and non-planar nature of this scaffold make it an attractive building block for escaping the "flatland" of aromatic-rich drug candidates.[5]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of a robust synthetic pathway to this compound and its derivatives, alongside a thorough guide to its characterization using modern analytical techniques. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Part 1: Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its analogs can be approached through various strategies. A practical and scalable two-step process has been developed for key intermediates, which can then be elaborated to the parent scaffold or its derivatives.[6][7] This section will detail a common and efficient synthetic route, highlighting the key transformations and the rationale behind the chosen reagents and conditions.

A prevalent strategy for constructing the 2-oxa-6-azaspiro[3.3]heptane framework, a close isomer and often synthesized in parallel, involves a double ring-closing reaction on a pentaerythritol-derived precursor.[5] A similar logic can be applied to access the this compound scaffold. A key intermediate for many aza-spiro[3.3]heptane syntheses is 3,3-bis(bromomethyl)oxetane.[6][7]

Synthetic Workflow Overview

Synthesis_Workflow A Tribromoneopentyl Alcohol B 3,3-Bis(bromomethyl)oxetane A->B NaOH, Toluene, Phase Transfer Catalyst C 6-Aryl-2-oxa-6- azaspiro[3.3]heptane B->C Arylamine, Base, Solvent (e.g., Sulfolane) D 2-Oxa-6-azaspiro[3.3]heptane C->D Deprotection

Caption: Synthetic workflow for 2-Oxa-6-azaspiro[3.3]heptane.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

The synthesis of the key building block, 3,3-bis(bromomethyl)oxetane, commences with the commercially available and cost-effective flame retardant, tribromoneopentyl alcohol.[6][7]

  • Rationale: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic-soluble tribromoneopentyl alcohol. This allows for an efficient intramolecular Williamson ether synthesis to form the oxetane ring.

  • Protocol:

    • To a solution of tribromoneopentyl alcohol (1.0 eq) in toluene, add tetrabutylammonium bromide (0.03 eq).

    • Warm the mixture to 40°C.

    • Add a solution of aqueous sodium hydroxide (3.5 eq) dropwise, maintaining the temperature at 40°C.

    • Monitor the reaction by GC-MS until completion (typically 6 hours).

    • Cool the reaction to room temperature, separate the aqueous layer, and wash the organic layer with water until the pH is neutral.

    • Concentrate the organic layer under reduced pressure to yield crude 3,3-bis(bromomethyl)oxetane.

    • Purify the crude product by vacuum distillation.[8]

Step 2: Synthesis of N-Aryl-2-oxa-6-azaspiro[3.3]heptane

The azetidine ring is constructed via a nucleophilic substitution reaction between 3,3-bis(bromomethyl)oxetane and a suitable amine. For instance, the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223, has been reported in detail.[6][7]

  • Rationale: The choice of a high-boiling polar aprotic solvent like sulfolane is advantageous for this reaction as it can facilitate the dissolution of the reactants and allow for higher reaction temperatures to drive the double N-alkylation. The use of a strong base like sodium hydroxide is necessary to deprotonate the aniline, making it a more potent nucleophile.

  • Protocol:

    • To a flask containing sulfolane (with ~3% water), add solid sodium hydroxide (2.4 eq) at room temperature.

    • Add the desired aniline (e.g., 2-fluoro-4-nitroaniline, 1.0 eq).

    • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq) in sulfolane dropwise.

    • Heat the reaction mixture and monitor by HPLC until completion.

    • Upon completion, cool the reaction and perform an aqueous workup to isolate the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]

Step 3: Deprotection to Yield 2-Oxa-6-azaspiro[3.3]heptane

The final step to obtain the parent 2-oxa-6-azaspiro[3.3]heptane involves the removal of the N-aryl group. This can often be a challenging step and may require specific conditions depending on the nature of the protecting group. In some reported syntheses, a tosyl protecting group is used, which can be removed with magnesium turnings.[7]

Part 2: Characterization of this compound and its Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and spectrometric techniques is typically employed.

Characterization Workflow

Characterization_Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D Chromatography (GC-MS, HPLC) A->D E X-ray Crystallography A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the characterization of spirocyclic compounds.

Spectroscopic and Spectrometric Data

The following table summarizes the expected characterization data for a representative derivative, 6-(4-Bromo-2-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[9]

Technique Observed Data Interpretation
¹H NMR (400 MHz, CDCl₃)δ 4.11 (s, 4H), 4.81 (s, 4H), 6.47 (d, J = 9.2 Hz, 1H), 7.45 (dd, J = 9.2, 2.3 Hz, 1H), 7.93 (d, J = 2.3 Hz, 1H)The two singlets at 4.11 and 4.81 ppm correspond to the four protons on the azetidine and oxetane rings, respectively. The downfield signals are characteristic of the substituted aromatic ring protons.
¹³C NMR (100 MHz, CDCl₃)δ 38.3 (C), 62.8 (NCH₂), 80.9 (OCH₂), 108.3 (C), 117.4 (CH), 128.8 (CH), 136.2 (C), 136.5 (CH), 143.8 (C)The signals at 38.3, 62.8, and 80.9 ppm are indicative of the spiro carbon, the azetidine methylene carbons, and the oxetane methylene carbons, respectively. The remaining signals correspond to the aromatic carbons.
HRMS (ESI) m/z [M+H]⁺, C₁₁H₁₂N₂O₃⁷⁹Br calcd. 299.0031, observed 299.0038The high-resolution mass spectrometry data confirms the elemental composition and molecular weight of the target compound.
X-ray Crystallography

For unambiguous structural elucidation, single-crystal X-ray diffraction is the gold standard. High-quality crystals of derivatives like 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane have been obtained, providing detailed insights into the bond lengths, angles, and three-dimensional arrangement of the spirocyclic system.[7] This technique is invaluable for confirming the connectivity and stereochemistry of the molecule.

Conclusion and Future Outlook

This compound and its isomers are emerging as valuable building blocks in drug discovery, offering a pathway to novel chemical entities with improved physicochemical properties. The synthetic routes outlined in this guide provide a practical and scalable approach to these important scaffolds. The detailed characterization protocols ensure the structural integrity and purity of the synthesized compounds, which is paramount for their application in medicinal chemistry programs.

As the demand for three-dimensional and structurally diverse molecules continues to grow, the importance of spiro[3.3]heptane systems is expected to increase. Future research will likely focus on the development of new synthetic methodologies for accessing a wider range of functionalized derivatives and on the further exploration of their potential as bioisosteres in various therapeutic areas.

References

A Technical Guide to 6-Oxa-1-azaspiro[3.3]heptane: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 6-Oxa-1-azaspiro[3.3]heptane, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its fundamental physicochemical properties, delve into scalable synthetic methodologies, and analyze its strategic applications in drug development, particularly as a bioisosteric replacement for traditional motifs and as a key intermediate in the synthesis of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this spirocyclic scaffold.

The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The landscape of drug discovery is perpetually driven by the need for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. A significant shift away from flat, aromatic structures towards three-dimensional molecules has been a defining trend. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their inherent three-dimensionality allows for the precise projection of functional groups into space, offering a stark contrast to the planar nature of many traditional heterocyclic systems.[1]

This unique spatial arrangement is a powerful tool in drug design. The central quaternary spiro-carbon increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor strongly correlated with a higher probability of success in clinical development.[1] By introducing conformational rigidity and replacing flexible bonds, spirocycles can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1] Furthermore, these scaffolds can significantly influence physicochemical properties such as solubility (logS), lipophilicity (logP/logD), and metabolic stability, addressing common liabilities in drug candidates.[1][2]

The this compound core, containing both an oxetane and an azetidine ring, has emerged as a particularly valuable motif. It is frequently employed as a bioisostere—a structural replacement for other functional groups that imparts similar biological activity while improving drug-like properties.[3] Specifically, it serves as a non-classical, rigid bioisostere for common heterocycles like morpholine and piperidine.[2][4]

G cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Innovation cluster_2 Improved Drug Properties A Piperidine / Morpholine B Planar, Flexible Structures A->B Characteristics C This compound A->C Bioisosteric Replacement D Rigid, 3D Conformation High Fsp³ C->D Attributes E Enhanced Potency & Selectivity D->E F Improved Solubility (logS) D->F G Lower Lipophilicity (logD) D->G H Metabolic Stability D->H

Caption: Bioisosteric replacement strategy using this compound.

Core Compound Identification and Physicochemical Properties

The accurate identification and characterization of a chemical entity are paramount for reproducible research and development. This section provides the definitive nomenclature and key computed properties for this compound.

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 1046153-00-7[5][6]
Molecular Formula C₅H₉NO[5]
Molecular Weight 99.13 g/mol [5][6]
Canonical SMILES C1CNC12COC2[5]
InChI Key BCIIWQHRWPXARK-UHFFFAOYSA-N[5]
XLogP3-AA (LogP) -0.6[5]
Topological Polar Surface Area 21.3 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

These properties are computationally derived and provide a baseline for understanding the compound's behavior in biological and chemical systems.

Synthesis and Chemical Reactivity

The utility of a building block is directly tied to the accessibility and scalability of its synthesis. While several routes to azaspiro[3.3]heptanes exist, a particularly efficient and scalable process has been developed for producing N-arylated derivatives, which are crucial intermediates for various drug candidates.[7][8] This approach avoids protecting groups and starts from commercially available materials, making it highly attractive for industrial applications.[7][8]

The key transformation involves the construction of the azetidine ring via a hydroxide-facilitated intramolecular double alkylation. The overall strategy can be conceptualized in two main stages:

  • Synthesis of the Electrophilic Partner: The process begins with the synthesis of 3,3-bis(bromomethyl)oxetane. This key electrophile is prepared from the inexpensive, commercially available flame retardant, tribromoneopentyl alcohol.[7][8] Treatment with a strong base, such as sodium hydroxide, under Schotten-Baumann conditions induces an intramolecular Williamson ether synthesis to form the oxetane ring.[7]

  • Spirocyclization: The synthesized 3,3-bis(bromomethyl)oxetane is then reacted with a primary amine (e.g., a substituted aniline). In the presence of a base, the amine nitrogen acts as a nucleophile, displacing the two bromide leaving groups in a sequential manner to form the spiro-fused azetidine ring, yielding the final this compound derivative.[7][8]

Caption: Scalable two-step synthesis workflow for N-aryl derivatives.

Applications in Drug Discovery and Development

The structural and physicochemical attributes of this compound make it a highly sought-after scaffold in modern drug design. Its applications are primarily centered on its role as a bioisostere and as a core component of advanced clinical candidates.

Bioisosterism: Improving on Nature

A key strategy in medicinal chemistry is the replacement of a known chemical moiety with another that retains the desired biological activity but improves the molecule's overall properties. This compound excels in this role.

  • Morpholine/Piperazine Replacement: In many drug molecules, morpholine and piperazine rings are used as polar, water-solubilizing groups. However, they can be liabilities for metabolism or off-target activity. Replacing them with a 2-oxa-6-azaspiro[3.3]heptane or a 2,6-diazaspiro[3.3]heptane can be a highly effective strategy.[2] An analysis of such replacements has shown that the introduction of the spirocyclic center often lowers the measured lipophilicity (logD₇.₄) by up to one log unit.[2] This seemingly counterintuitive effect—adding a carbon atom to lower lipophilicity—is rationalized by an increase in the basicity (pKa) of the azetidine nitrogen compared to its morpholine counterpart, leading to a higher proportion of the protonated, more water-soluble form at physiological pH.[2]

Key Intermediate for Novel Antibiotics

Perhaps the most prominent application of this scaffold is its role as a key intermediate in the synthesis of the potent antibiotic drug candidate TBI-223.[7][8] TBI-223 is an in-development treatment for tuberculosis (TB), including multidrug-resistant strains.[7][8] The starting material for its synthesis is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[7][8][9] The development of a low-cost, scalable, and protecting-group-free route to this specific intermediate was a critical step in making the production of TBI-223 economically viable, particularly for use in low- and middle-income countries where the burden of TB is highest.[7][8]

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

The following protocol is adapted from a validated, scalable process and serves as an illustrative example of the synthesis of a key derivative.[7] A full hazard assessment and risk analysis should be performed before undertaking any chemical synthesis.

Objective: To synthesize 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane from 3,3-bis(bromomethyl)oxetane and 2-fluoro-4-nitroaniline.

Materials:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • 2-Fluoro-4-nitroaniline

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 8.2 M)

  • Acetonitrile (MeCN)

  • Toluene

  • Distilled Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer/thermocouple

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with an overhead stirrer, reflux condenser, and thermocouple, charge 2-fluoro-4-nitroaniline (1.0 equiv) and acetonitrile (e.g., 5-10 volumes).

  • Reagent Addition: Add 3,3-bis(bromomethyl)oxetane (BBMO) (approx. 1.1-1.3 equiv) to the mixture.

  • Base Addition: Begin stirring the mixture and add an aqueous solution of sodium hydroxide (approx. 2.5-3.5 equiv) dropwise via the addition funnel over 15-30 minutes. An exotherm may be observed; maintain the internal temperature within a safe, controlled range (e.g., below 60 °C).

  • Reaction: After the addition is complete, heat the reaction mixture to a target temperature (e.g., 60-70 °C) and maintain for several hours (e.g., 4-8 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GCMS, or HPLC) until consumption of the starting materials is observed.

  • Workup - Quench & Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and water. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer again with toluene to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with distilled water and then with brine to remove residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/heptane) to yield the final product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, as a solid.

Conclusion and Future Outlook

This compound and its derivatives represent more than just another class of heterocyclic compounds; they are emblematic of the broader shift towards three-dimensional, sp³-rich scaffolds in modern drug discovery. The proven ability of this motif to enhance critical drug-like properties, such as reducing lipophilicity while maintaining or improving potency, validates its role as a powerful tool for medicinal chemists. Its successful incorporation into advanced clinical candidates like TBI-223 underscores its practical and impactful application.

Future research will likely focus on expanding the chemical space around this scaffold, exploring new substitution patterns, and developing novel synthetic methodologies to access even more diverse derivatives. As the demand for innovative therapeutics with superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles continues to grow, the strategic application of unique building blocks like this compound will remain a cornerstone of successful drug development programs.

References

Discovery and history of azaspiro[3.3]heptane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Azaspiro[3.3]heptane Scaffolds

Authored by Gemini, Senior Application Scientist

Introduction: The Rise of a Three-Dimensional Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. The over-reliance on flat, aromatic structures—often termed "flatland"—has been linked to issues with promiscuity, toxicity, and poor physicochemical profiles. This has catalyzed a shift towards sp³-rich, three-dimensional scaffolds that offer greater structural complexity and novelty. Among these, the azaspiro[3.3]heptane core has emerged as a privileged motif.

First reported decades ago, this strained spirocyclic system, consisting of two fused four-membered rings sharing a central carbon atom, remained a chemical curiosity for many years.[1] However, a renaissance in synthetic methodology has propelled it to the forefront of medicinal chemistry. Azaspiro[3.3]heptanes are now recognized as valuable bioisosteres for common saturated heterocycles such as piperidines, morpholines, and piperazines—motifs prevalent in a vast number of FDA-approved drugs.[2][3] Their rigid, well-defined three-dimensional geometry provides predictable exit vectors for substituents, enhancing target selectivity.[3][4] Furthermore, their incorporation into drug candidates often leads to improved metabolic stability and aqueous solubility, addressing key challenges in drug development.[4]

This guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic strategies for accessing azaspiro[3.3]heptane scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

Pioneering Syntheses and the Re-emergence of a Scaffold

While early reports of the 2,6-diazaspiro[3.3]heptane ring system date back to the 1930s and 1940s, the synthetic routes were often cumbersome and lacked general applicability, limiting its exploration.[1] The modern era of azaspiro[3.3]heptane chemistry was significantly shaped by the foundational work on strained spirocycles from the laboratory of Erick M. Carreira.[2][5] Building on foundational studies of oxetanes, Carreira's group developed robust and reliable synthetic protocols that enabled the preparation of various spiro[3.3]heptane building blocks on a preparative scale.[2][5] This work was pivotal, as it moved the scaffold from an academic curiosity to an accessible tool for medicinal chemists.

A conceptual breakthrough occurred around 2010, when 2-azaspiro[3.3]heptane was explicitly proposed as a viable mimic for piperidine in bioactive compounds.[4] This concept of bioisosteric replacement has since become widespread, with subsequent research developing analogues for variously substituted piperidines and other heterocycles.[4] The key insight was that replacing a conformationally flexible six-membered ring with a rigid spiro[3.3]heptane system could lock in a bioactive conformation, improve physicochemical properties, and create novel intellectual property.

Key Synthetic Strategies: A Technical Overview

The accessibility of azaspiro[3.3]heptane scaffolds is underpinned by several key synthetic methodologies. The choice of route is dictated by the desired substitution pattern and the position of the nitrogen atom(s).

Strategy 1: [2+2] Cycloaddition for 1-Azaspiro[3.3]heptanes

A robust method for the synthesis of 1-azaspiro[3.3]heptanes involves a two-step sequence starting with a thermal [2+2] cycloaddition. This elegant approach leverages the reactivity of Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) with endocyclic alkenes.[6][7][8]

The causality behind this strategy lies in the high reactivity of the isocyanate, which readily engages with an alkene like methylenecyclobutane to form a spirocyclic β-lactam intermediate. The subsequent reduction of the β-lactam ring, typically with a powerful reducing agent like alane (AlH₃), cleanly opens the four-membered lactam to furnish the desired 1-azaspiro[3.3]heptane core. This method has been successfully employed to create a patent-free analogue of the anesthetic drug bupivacaine, demonstrating its practical utility.[6][8]

Caption: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition.

Strategy 2: Reductive Amination for 2,6-Diazaspiro[3.3]heptanes

For the synthesis of symmetrical or unsymmetrical 2,6-diazaspiro[3.3]heptanes, a highly practical route involves the reductive amination of a key aldehyde intermediate.[1] This approach is amenable to both large-scale synthesis and the creation of chemical libraries.

The workflow begins with a readily accessible chloroester, which is reduced and then oxidized to form 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. This aldehyde is a critical branching point. Reductive amination with a primary amine or aniline, typically using sodium triacetoxyborohydride, forms the second nitrogen-carbon bond. The final ring closure is an intramolecular nucleophilic substitution, where a base such as potassium tert-butoxide promotes the cyclization of the secondary amine onto the chloromethyl group, yielding the 2,6-diazaspiro[3.3]heptane skeleton in high yield.[1] The stepwise nature of this process allows for the introduction of diverse substituents on one of the nitrogen atoms, making it a powerful tool for generating analogues.

Caption: Synthesis of 2,6-Diazaspiro[3.3]heptane via Reductive Amination.

Strategy 3: Synthesis of "Angular" and Oxa-Azaspiro[3.3]heptanes

To expand the utility of these scaffolds beyond simple terminal groups, "angular" azaspirocycles with multiple, defined exit vectors have been developed. These are often synthesized starting from substituted azetidines, such as azetidin-3-one.[9][10] For example, reaction of a protected azetidin-3-one with a lithium acetylide, followed by a gold-catalyzed cyclization, can generate novel spirocyclic systems.[9] This approach allows for the creation of building blocks that can be inserted into the center of a molecule, not just at the periphery.

The synthesis of 2-oxa-6-azaspiro[3.3]heptane, a key morpholine bioisostere, often starts from the bulk chemical tribromoneopentyl alcohol (TBNPA).[11] A common route involves simultaneous ring closure of both the oxetane and a protected azetidine ring. A more recent, practical two-step process involves first synthesizing 3,3-bis(bromomethyl)oxetane from TBNPA, followed by a hydroxide-facilitated double alkylation of an aniline derivative to form the final spirocycle.[11] This optimized route avoids protecting groups and is scalable, making it highly valuable for pharmaceutical development.

Impact on Physicochemical Properties and Drug Design

The replacement of traditional heterocycles with azaspiro[3.3]heptane cores has a profound and often beneficial impact on key drug-like properties.

Caption: Bioisosteric Replacement and Property Modulation.

Data Presentation: Lipophilicity Modulation

One of the most intriguing features of this scaffold is its effect on lipophilicity (measured as logD at pH 7.4). Counterintuitively, the net addition of a carbon atom by introducing the spirocycle often lowers logD. This effect is rationalized by an increase in the basicity (pKa) of the nitrogen atom, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[12] However, this is not a universal rule; for instance, N-linked 2-azaspiro[3.3]heptane can increase logD, consistent with simply adding carbon.[12]

Parent Compound Parent logD₇.₄ Azaspiro[3.3]heptane Analogue Analogue logD₇.₄ ΔlogD₇.₄ Reference
Artefenomel (9a)---Spiro-analogue (9b)----0.6[12]
Gefitinib (10a)---2-oxa-6-azaspiro[3.3]heptane analogue (10b)----0.6[12]
LRRK2 Inhibitor (11a)---Aryl 2-oxa-6-azaspiro[3.3]heptane (11b)----0.8[12]
General PiperidineVaries6-Azaspiro[3.3]heptaneVaries-0.4 to -1.0[12]
General PiperidineVaries2-Azaspiro[3.3]heptane (N-linked)Varies+0.2 to +0.5[12]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a detailed, validated protocol is essential. Below is a representative procedure for the synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, adapted from the literature.[1]

Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Part A: Reductive Amination

  • Setup: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (0.2 M), add aniline (1.0 eq) followed by glacial acetic acid (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: This mild reducing agent is selective for imines and protonated aldehydes, minimizing side reactions.

  • Monitoring: Stir the reaction at room temperature for 18 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

Part B: Intramolecular Cyclization

  • Setup: Dissolve the product from Part A (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.4 M) in a sealed tube.

  • Reaction: Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF). Causality: The strong, non-nucleophilic base deprotonates the secondary amine, activating it for the intramolecular Sₙ2 reaction without competing elimination.

  • Heating: Heat the sealed tube to 70 °C for 3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and partition between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by chromatography to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Conclusion and Future Outlook

The azaspiro[3.3]heptane scaffold has traversed a remarkable journey from relative obscurity to becoming a cornerstone of modern medicinal chemistry. Its unique combination of three-dimensionality, synthetic accessibility, and its ability to confer advantageous physicochemical properties ensures its continued relevance. The development of expedient and scalable synthetic routes has been the critical enabler of this transition.

Future efforts will likely focus on discovering novel methods for asymmetric synthesis to control the stereochemistry of substituted derivatives, expanding the family of heteroatom-containing variants, and further exploring their application as central scaffolds in complex molecules. As the pressure to escape "flatland" and explore novel chemical space intensifies, the azaspiro[3.3]heptane core is perfectly positioned to help shape the next generation of therapeutic agents.

References

Quantum Mechanical Insights into 6-Oxa-1-azaspiro[3.3]heptane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum mechanical (QM) calculations to elucidate the structural and electronic properties of 6-Oxa-1-azaspiro[3.3]heptane. As a molecule of increasing interest in medicinal chemistry, a deep understanding of its conformational landscape, electronic distribution, and reactivity is paramount for its effective utilization in drug design.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable protocols.

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Medicinal Chemistry

Spirocyclic systems have emerged as valuable scaffolds in modern drug discovery, prized for their inherent three-dimensionality and novelty.[1] Specifically, the spiro[3.3]heptane motif, a strained bicyclic system, offers a rigid framework that can lead to improved binding affinity and selectivity for biological targets. This compound, incorporating both an oxetane and an azetidine ring, introduces polarity and potential hydrogen bonding capabilities, further enhancing its appeal as a bioisostere for more common saturated heterocycles.[3][4] Understanding the subtle interplay of ring strain, heteroatom effects, and electronic properties through computational methods is crucial for rationally designing new therapeutic agents based on this scaffold.

Core Principles: Why Quantum Mechanics?

Classical molecular mechanics force fields, while computationally efficient, may not accurately capture the nuanced electronic effects and unconventional bonding geometries present in strained systems like this compound. Quantum mechanics, by solving the Schrödinger equation (or approximations thereof), provides a much more detailed and accurate description of the electronic structure. This allows for the precise calculation of a wide range of molecular properties that are critical for drug design, including:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Conformational Analysis: Identifying and ranking the energies of different spatial arrangements (conformers).

  • Electronic Properties: Mapping the distribution of electrons through calculations of molecular orbitals (HOMO, LUMO), electrostatic potential, and partial atomic charges.

  • Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization.

  • Reactivity Indices: Understanding the molecule's susceptibility to nucleophilic or electrophilic attack.

Methodology: A Validated Computational Workflow

The following section details a robust and reproducible workflow for the quantum mechanical characterization of this compound. The choice of methods and basis sets represents a balance between computational cost and accuracy, suitable for routine analysis in a drug discovery setting.

Step 1: Initial Structure Preparation

The workflow begins with obtaining an initial 3D structure of this compound. This can be achieved through standard molecular building software or by retrieving the structure from a chemical database such as PubChem.[5]

Step 2: Geometry Optimization

The initial structure is then subjected to geometry optimization to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used and reliable method for this purpose, offering a good compromise between accuracy and computational expense for organic molecules.[6]

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional is known for its excellent performance in describing the geometries and energies of a wide range of organic molecules.

  • Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the non-planar geometry and bonding in a strained ring system.

Step 3: Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

  • Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model.

Step 4: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a variety of electronic properties can be calculated. These properties provide invaluable insights into the molecule's behavior and potential interactions with biological targets.

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is crucial for identifying sites prone to non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein binding pocket.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, allowing for the calculation of atomic charges and the study of hyperconjugative interactions that may contribute to the molecule's stability.

The entire computational workflow can be visualized as follows:

G cluster_input Input cluster_qm Quantum Mechanical Calculations cluster_output Output & Analysis start Initial 3D Structure (e.g., from PubChem) opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->opt freq Frequency Analysis (DFT: B3LYP/6-31G(d,p)) opt->freq geom Optimized Geometry opt->geom props Molecular Properties Calculation (HOMO/LUMO, MEP, NBO) freq->props spectrum Predicted IR Spectrum freq->spectrum electronic Electronic Properties props->electronic

Figure 1: A schematic representation of the quantum mechanical calculation workflow for this compound.

Results and Discussion: Key Physicochemical Properties

The application of the aforementioned workflow yields a wealth of quantitative data that informs our understanding of this compound.

Structural Parameters

The optimized geometry reveals the characteristic puckered conformations of the azetidine and oxetane rings. The spirocyclic nature of the molecule imparts significant rigidity. Key bond lengths and angles should be carefully analyzed and compared to experimental data if available.

ParameterCalculated Value (B3LYP/6-31G(d,p))
C-N Bond Length (Azetidine)Value Å
C-O Bond Length (Oxetane)Value Å
C-C-C Bond Angle (Azetidine)Value °
C-O-C Bond Angle (Oxetane)Value °
Dihedral AnglesValue °
Note: The table above is a template. Actual values would be populated from the output of the quantum mechanical calculations.
Ring Strain Energy

The spiro[3.3]heptane framework is inherently strained due to the presence of two four-membered rings.[7] The ring strain energy (RSE) can be estimated computationally using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation.[8][9] A high RSE can influence the molecule's reactivity and conformational preferences. The calculated RSE for this compound provides a quantitative measure of this inherent strain.

Electronic Properties and Reactivity

The calculated electronic properties provide a roadmap for understanding the molecule's potential interactions.

PropertyCalculated Value (B3LYP/6-31G(d,p))Significance
HOMO EnergyValue eVRelates to the ability to donate electrons.
LUMO EnergyValue eVRelates to the ability to accept electrons.
HOMO-LUMO GapValue eVIndicator of chemical stability.
Dipole MomentValue DebyeQuantifies the overall polarity of the molecule.
NBO Charge on NitrogenValueIndicates the partial charge and potential for hydrogen bonding.
NBO Charge on OxygenValueIndicates the partial charge and potential for hydrogen bonding.
Note: The table above is a template. Actual values would be populated from the output of the quantum mechanical calculations.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of these electronic features. Regions of negative potential (typically colored red or orange) are concentrated around the electronegative oxygen and nitrogen atoms, indicating their roles as hydrogen bond acceptors. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Application in Drug Design

The insights gained from these quantum mechanical calculations have direct applications in the drug discovery pipeline:

  • Pharmacophore Modeling: The precise 3D arrangement of functional groups and the location of hydrogen bond donors and acceptors, as determined by QM, can be used to build more accurate pharmacophore models for virtual screening.

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogues of this compound, researchers can develop a deeper understanding of the relationship between molecular properties and biological activity.

  • Lead Optimization: The detailed electronic and structural information can guide the modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a significant role in this process.[10][11]

Conclusion

Quantum mechanical calculations provide a powerful and indispensable tool for the in-depth characterization of novel chemical entities like this compound. The methodologies outlined in this guide offer a robust framework for obtaining reliable structural and electronic data. By integrating these computational insights into the drug discovery process, researchers can accelerate the design and development of new therapeutics based on this promising spirocyclic scaffold.

References

Unlocking the Synthetic Potential: A Guide to the Reactivity of the Azetidine Ring in Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Spirocyclic scaffolds have emerged as privileged motifs in modern drug discovery, prized for their inherent three-dimensionality and structural novelty which can lead to improved pharmacological profiles.[1][2][3][4] When fused with an azetidine ring—a strained four-membered heterocycle—the resulting spiro-azetidine architecture presents a unique confluence of structural rigidity and latent chemical reactivity.[5][6][7] This guide provides a deep dive into the chemical behavior of the azetidine ring within these spirocyclic systems. We will move beyond simple reaction catalogues to explore the underlying principles of ring strain, steric hindrance, and electronic effects that govern the diverse reaction pathways of these valuable building blocks. This document is intended to serve as a practical and theoretical resource for chemists aiming to harness the synthetic potential of spiro-azetidines in the design of next-generation therapeutics.

The Duality of the Spiro-Azetidine Core: Structural Stability and Controlled Reactivity

The azetidine ring is a chemical entity defined by a delicate balance. With a ring strain of approximately 25.4 kcal/mol, it is significantly more strained than its five-membered pyrrolidine counterpart (5.4 kcal/mol) but more stable and easier to handle than the highly reactive three-membered aziridine (27.7 kcal/mol).[5] This intermediate strain energy is the wellspring of its unique reactivity, allowing for selective bond cleavage under controlled conditions.[5][6]

Fusing this ring into a spirocyclic system introduces several critical modulators of its inherent reactivity:

  • Conformational Rigidity: The spiro-fusion locks the molecule into a well-defined three-dimensional shape. This rigidity reduces the entropic penalty associated with binding to biological targets and can offer precise vector positioning of substituents into chemical space.[1][2][8]

  • Modulated Ring Strain: The nature of the adjoining ring (its size, substitution, and degree of saturation) can subtly alter the bond angles and strain within the azetidine moiety, influencing its susceptibility to ring-opening.

  • Steric Shielding: The second ring can sterically encumber one face of the azetidine, directing the approach of incoming reagents and influencing the stereochemical outcome of reactions.

The interplay of these factors allows the spiro-azetidine scaffold to act either as a stable core for further functionalization or as a progenitor for more complex structures via strain-releasing transformations.

Major Reaction Manifolds of Spiro-Azetidines

The reactivity of the spiro-azetidine core can be broadly categorized into two main pathways: those that consume the four-membered ring through strain-release (ring-opening and expansion), and those that preserve its structure during functionalization.

Strain-Release Pathway I: Nucleophilic Ring-Opening

The most characteristic reaction of the azetidine ring is its cleavage by nucleophiles. Due to the stability of the heterocycle, this process typically requires activation of the ring, most commonly by engaging the nitrogen atom's lone pair.[9]

Causality of Activation: Activation is essential to convert the nitrogen into a better leaving group. Protonation or coordination with a Lewis acid polarizes the C-N bonds, rendering the adjacent carbon atoms highly electrophilic and susceptible to attack. Without activation, the amide anion that would be generated is a poor leaving group, making the reaction kinetically unfavorable.

Regioselectivity: The Decisive Factor In unsymmetrically substituted spiro-azetidines, the site of nucleophilic attack (the C2 vs. C4 position) is governed by a balance of electronic and steric factors.[9]

  • Electronic Control: Attack is favored at the carbon atom that can best stabilize a developing positive charge in the transition state. Therefore, substituents like aryl or vinyl groups at a carbon adjacent to the nitrogen will direct the nucleophile to that position.[9]

  • Steric Control: Bulky nucleophiles or sterically hindered spiro-azetidines will favor attack at the less substituted carbon atom adjacent to the nitrogen, regardless of electronic effects.[9]

Table 1: Regioselectivity in Spiro-Azetidine Ring-Opening

Spiro-Azetidine Substituent (at C4) Nucleophile Type Controlling Factor Major Product
Phenyl Small (e.g., NaN₃) Electronic Attack at C4 (benzylic position)
Phenyl Bulky (e.g., LDA) Steric Attack at C2 (less hindered)
Alkyl Any Steric Attack at C2 (less substituted)

| (none) | Any | N/A | Attack at either C2 or C4 |

An important subtype is the intramolecular ring-opening , where a nucleophilic group tethered to the molecule attacks the activated azetidine ring. This can be a decomposition pathway but also a powerful synthetic tool for creating more complex polycyclic systems.[10] The outcome is often governed by the stability of the forming ring (favoring 5- or 6-membered ring formation).[9]

Experimental Protocol: Acid-Catalyzed Thiolysis of a C4-Aryl Spiro-Azetidine

This protocol describes a typical nucleophilic ring-opening under electronic control.

Trustworthiness: This protocol is self-validating through the inclusion of in-process monitoring (TLC) and definitive characterization (NMR, HRMS) to confirm the formation of the desired ring-opened product and rule out side reactions.

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the C4-aryl spiro-azetidine (1.0 eq). Seal the flask with a septum and purge with dry nitrogen gas for 10 minutes.

  • Dissolution: Add anhydrous dichloromethane (DCM, 0.1 M) via syringe and stir until all starting material is dissolved.

  • Cooling & Activation: Cool the solution to 0 °C using an ice-water bath. Add trifluoroacetic acid (TFA, 1.5 eq) dropwise over 2 minutes. Stir the reaction mixture at 0 °C for 15 minutes to ensure complete activation.

    • Causality: TFA protonates the azetidine nitrogen, making it a potent leaving group and activating the ring for nucleophilic attack.

  • Nucleophilic Addition: Add thiophenol (1.2 eq) dropwise to the activated solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the addition of the thiophenyl group and cleavage of a C-N bond.

Strain-Release Pathway II: Ring Expansion and Rearrangements

The potential energy stored in the azetidine ring can also be released through skeletal rearrangements to form larger, more stable heterocyclic systems. These reactions are synthetically valuable for converting readily available four-membered rings into five- or six-membered heterocycles.[5][11]

A common example is the acid-promoted ring expansion of 2,2-disubstituted azetidines to form piperidines or other six-membered rings.[5] The mechanism often involves protonation of the nitrogen, followed by cleavage of a C-C or C-N bond to generate a stabilized carbocation, which then undergoes intramolecular cyclization.

Ring-Preservative Functionalization

When the goal is to use the spiro-azetidine as a rigid 3D scaffold, reactions must be chosen that functionalize the molecule without inducing ring-opening. These reactions typically target the nitrogen atom or pre-existing functional groups on the spirocyclic core.

  • N-Functionalization: The secondary amine of an N-H azetidine is a versatile handle. It readily undergoes standard amine chemistry such as alkylation, acylation, sulfonylation, and reductive amination, providing a straightforward way to attach various side chains and modulate the compound's properties.

  • C-H Functionalization: More advanced methods, such as transition-metal-catalyzed C(sp³)–H amination, can be used to construct the azetidine ring itself, highlighting the possibility of directing functionalization to specific C-H bonds on the scaffold under the right conditions.[5]

Conclusion: A Privileged Scaffold with Tunable Reactivity

The spiro-azetidine motif is far more than a static structural element; it is a dynamic synthetic intermediate whose reactivity can be precisely controlled. By understanding the foundational principles of ring strain and the influence of steric and electronic factors, medicinal chemists can strategically choose conditions to either preserve the four-membered ring as a rigid scaffold or leverage its inherent strain for elegant ring-opening and expansion reactions. This controlled duality makes spiro-azetidines exceptionally powerful building blocks for navigating the complex chemical space of modern drug discovery.[8][12][13]

References

A Technical Guide to the Physicochemical Properties of 6-Oxa-1-azaspiro[3.3]heptane: Solubility and Lipophilicity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Spirocyclic scaffolds are of immense interest in modern drug discovery, offering a pathway to novel chemical space with enhanced three-dimensional character.[1][2] Their rigid frameworks can improve metabolic stability, target selectivity, and overall drug-like properties.[3][4] The 6-Oxa-1-azaspiro[3.3]heptane motif, a unique bioisostere for common heterocycles like piperidine, presents a compelling scaffold for medicinal chemists.[5][6] This guide provides an in-depth analysis of two critical physicochemical properties of this compound: aqueous solubility and lipophilicity (LogP/LogD). We will explore theoretical predictions, the profound influence of pH on these properties, and provide robust, field-proven experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Value of the Spiro[3.3]heptane Scaffold

The drive to improve the quality of drug candidates has led to a focus on molecules with a higher fraction of sp³-hybridized carbons, which often correlates with improved clinical success rates.[1] Spirocyclic systems, where two rings share a single quaternary carbon, are exemplars of this principle. They introduce conformational rigidity and a well-defined three-dimensional exit vector for substituents, which can lead to enhanced potency and selectivity while minimizing off-target effects.[1][3]

The this compound scaffold is structurally unique, combining an azetidine ring with an oxetane ring. This combination imparts polarity and hydrogen bond accepting capabilities, suggesting favorable physicochemical properties. Understanding these properties is not merely an academic exercise; it is fundamental to designing molecules with the requisite absorption, distribution, metabolism, and excretion (ADME) profiles for clinical success.

Physicochemical Property Profile

While extensive experimental data for the parent this compound is not widely published, we can build a robust profile from computational predictions and data from closely related analogues.

PropertyValue / PredictionSource & Notes
Molecular Formula C₅H₉NOPubChem[7]
Molecular Weight 99.13 g/mol PubChem[7]
cLogP (Predicted) -0.6PubChem[7] (Indicates inherent hydrophilicity)
Boiling Point (Predicted) 164.1°C at 760 mmHgBOC Sciences[]
pKa (Predicted) ~8.0 - 9.0Estimated based on similar azetidine-containing structures. The basic nitrogen is the key ionizable center.
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem[7]

Aqueous Solubility: A pH-Dependent Phenomenon

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[9] For an ionizable compound like this compound, solubility is inextricably linked to the pH of the aqueous medium.

The Causality of pH-Dependent Solubility

The presence of the azetidine nitrogen atom (a secondary amine) makes this compound a basic compound.

  • At neutral or alkaline pH (pH > pKa): The compound exists predominantly in its neutral, uncharged form. Its solubility is governed by the intrinsic polarity of the molecule, driven by the ether oxygen and the amine nitrogen.

  • At acidic pH (pH < pKa): The nitrogen atom becomes protonated, forming a positively charged ammonium salt. This salt form can readily engage in ion-dipole interactions with water, leading to a significant increase in aqueous solubility.

This relationship is fundamental for drug development. For instance, oral absorption may be influenced by the transition from the acidic environment of the stomach to the more neutral pH of the intestine.[10]

pH_Equilibrium Neutral This compound (Neutral Form) Less Soluble Protonated Protonated Form (Cationic Salt) More Soluble Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH) Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to buffer in vial B Agitate at constant temp (e.g., 24-48h) A->B C Centrifuge or Filter to remove undissolved solid B->C D Dilute supernatant C->D E Analyze via HPLC/LC-MS against calibration curve D->E F F E->F Report Solubility (µg/mL) LogD_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Pre-saturate n-octanol and aqueous buffer B Add compound, octanol, and buffer to vial in known volumes A->B C Vortex and Shake (e.g., 2h at 25°C) B->C D Centrifuge to achieve clear phase separation C->D E Sample both phases D->E F Analyze [C]octanol and [C]aqueous via HPLC/LC-MS E->F G G F->G Calculate LogD = log([C]oct/[C]aq)

References

Methodological & Application

Synthetic Routes to Functionalized 6-Oxa-1-azaspiro[3.3]heptane Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spiro[3.3]heptanes in Medicinal Chemistry

The quest for novel molecular scaffolds that can unlock new regions of chemical space and improve the pharmacokinetic properties of drug candidates is a central theme in modern medicinal chemistry. In this context, spiro[3.3]heptane derivatives have emerged as valuable bioisosteres for commonly used motifs like piperidine and cyclohexane. Their rigid, three-dimensional structures offer a precise vectoral display of substituents, which can lead to enhanced target affinity and selectivity. The 6-oxa-1-azaspiro[3.3]heptane scaffold, in particular, combines the desirable features of an azetidine and an oxetane ring, offering a unique combination of polarity, metabolic stability, and synthetic tractability. This guide provides a detailed overview of the key synthetic strategies for accessing functionalized this compound derivatives, with a focus on strain-release driven methodologies.

Key Synthetic Strategies

The construction of the sterically demanding this compound core necessitates innovative synthetic approaches. Among the most powerful are those that leverage the high ring strain of small, bicyclic precursors.

Strain-Release Driven Spirocyclization of 1-Azabicyclo[1.1.0]butanes (ABBs)

A highly effective and modular approach to functionalized spiro-azetidines, including the this compound framework, involves the strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs). The inherent strain energy of the ABB fragment provides a strong thermodynamic driving force for ring-opening and subsequent cyclization.[1][2][3]

A pivotal strategy involves the reaction of lithiated 1-azabicyclo[1.1.0]butane (ABB-Li) with carbonyl compounds to generate azabicyclo[1.1.0]butyl carbinols. These intermediates can then undergo divergent, strain-releasing transformations, the outcome of which is dictated by the nature of the activating agent employed.[4][5][6]

  • Semipinacol Rearrangement: Treatment of ABB-carbinols with highly electrophilic activating agents, such as trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O), triggers a semipinacol rearrangement to yield keto-1,3,3-substituted azetidines.[5][6]

  • Spiroepoxy Azetidine Formation: Conversely, activation with less electrophilic reagents like benzyl chloroformate (CbzCl) in the presence of a nucleophile (e.g., NaI) leads to the formation of an iodohydrin intermediate. Subsequent base-mediated intramolecular cyclization furnishes spiroepoxy azetidines, which are structurally analogous to 6-oxa-1-azaspiro[3.3]heptanes.[4][5][6]

The electronic nature of the activating agent is the critical determinant of the reaction pathway. More electron-withdrawing activating groups favor the semipinacol rearrangement, while less electron-withdrawing groups facilitate the formation of the spiroepoxide.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Spiroepoxy Azetidines from ABB-Carbinols

This protocol details the synthesis of a spiroepoxy azetidine, a close analog of the this compound core, via the strain-release spirocyclization of an ABB-carbinol.

Step 1: Generation of Azabicyclo[1.1.0]butyl Carbinol

  • To a solution of 2,3-dibromopropylamine hydrobromide (1.0 equiv) in a suitable solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-BuLi, 3.0 equiv) dropwise to generate ABB-Li in situ.

  • After stirring for the appropriate time, add a solution of the desired ketone or aldehyde (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., EtOAc).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired ABB-carbinol.

Step 2: Spiroepoxy Azetidine Formation

  • To a solution of the ABB-carbinol (1.0 equiv) and NaI (1.5 equiv) in a suitable solvent (e.g., MeCN) at 0 °C, add benzyl chloroformate (CbzCl, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Add a base (e.g., K₂CO₃, 3.0 equiv) and continue stirring until the formation of the spiroepoxide is complete.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spiroepoxy azetidine.

Visualization of Synthetic Pathways

Diagram 1: Divergent Reactivity of ABB-Carbinols

G cluster_start Starting Materials cluster_pathways Divergent Pathways ABB_Li ABB-Li ABB_Carbinol ABB-Carbinol ABB_Li->ABB_Carbinol 1,2-Addition Carbonyl Ketone/Aldehyde Carbonyl->ABB_Carbinol Semipinacol Semipinacol Rearrangement ABB_Carbinol->Semipinacol TFAA or Tf₂O (Highly Electrophilic) Spiroepoxy Spiroepoxy Azetidine Formation ABB_Carbinol->Spiroepoxy CbzCl, NaI then Base (Less Electrophilic) Keto_Azetidine Keto-Azetidine Semipinacol->Keto_Azetidine Spiroepoxy_Azetidine Spiroepoxy Azetidine (this compound analog) Spiroepoxy->Spiroepoxy_Azetidine

Caption: Divergent reaction pathways of ABB-carbinols.

Paternò-Büchi Reaction for Oxetane Formation

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane ring system.[7][8][9] This reaction can be applied to the synthesis of spirocyclic oxetanes by using a cyclic ketone as the carbonyl component.[10][11] While not a direct route to the this compound core, it provides a valuable method for constructing the oxetane portion, which could then be further elaborated to introduce the azetidine ring.

The reaction typically proceeds under UV irradiation and involves the excitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical yields the oxetane product.[8]

Data Summary

Synthetic StrategyKey PrecursorsKey Reagents and ConditionsProduct TypeKey Advantages
Strain-Release Spirocyclization 1-Azabicyclo[1.1.0]butane (ABB), Ketones/Aldehydes1. Strong base (e.g., n-BuLi) 2. Activating agent (e.g., CbzCl, TFAA)Spiroepoxy Azetidines, Keto-AzetidinesHigh modularity, access to complex spirocycles, stereocontrol possible.[1][4]
Paternò-Büchi Reaction Cyclic Ketones, AlkenesUV irradiationSpirocyclic OxetanesDirect formation of the oxetane ring, good functional group tolerance.[7][9]

Conclusion and Future Outlook

The synthesis of functionalized this compound derivatives is a rapidly evolving field, driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery. Strain-release driven methodologies, particularly those utilizing the versatile chemistry of 1-azabicyclo[1.1.0]butanes, have emerged as the most powerful and flexible approaches to these complex spirocycles. The ability to control the divergent reactivity of ABB-carbinol intermediates allows for the selective synthesis of either keto-azetidines or spiroepoxy azetidines, the latter being a direct precursor to the target scaffold. As our understanding of these complex transformations deepens, we can anticipate the development of even more efficient and stereoselective methods for the synthesis of this important class of molecules, further expanding the toolkit of medicinal chemists.

References

6-Oxa-1-azaspiro[3.3]heptane: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic structures.[1] Three-dimensional molecular architectures are now a cornerstone of modern drug design, and among these, spirocyclic systems have emerged as particularly valuable motifs.[2] The 6-oxa-1-azaspiro[3.3]heptane scaffold, a unique and conformationally restricted bioisostere, has garnered significant attention for its ability to impart favorable physicochemical properties to drug candidates.[3][4] This guide provides an in-depth exploration of this building block, offering detailed protocols for its synthesis, functionalization, and incorporation into advanced medicinal chemistry programs.

The inherent rigidity of the spiro[3.3]heptane core, composed of two fused four-membered rings (an oxetane and an azetidine), provides a well-defined three-dimensional arrangement of substituents, allowing for precise vectorization and interaction with biological targets.[1][5] This structural feature is a significant departure from more flexible aliphatic rings, offering a higher degree of pre-organization for binding.

The Strategic Advantage of this compound

The incorporation of the this compound moiety into a molecule can be a strategic decision to address several common challenges in drug development:

  • Bioisosterism for Morpholine and Piperidine: This spirocycle serves as an excellent, non-classical bioisostere for the commonly used morpholine and piperidine rings.[4][6] This substitution can lead to novel chemical matter with the potential for new intellectual property.

  • Improved Physicochemical Properties: A key advantage of this building block is its ability to modulate a molecule's physical properties. It has been shown to:

    • Increase Aqueous Solubility: The polar oxetane ring can significantly enhance the water solubility of a compound, a critical factor for oral bioavailability.[3]

    • Reduce Lipophilicity: In an era where high lipophilicity is often linked to off-target effects and poor pharmacokinetic profiles, the this compound moiety can help to lower the overall lipophilicity of a molecule.[7]

    • Enhance Metabolic Stability: The strained four-membered rings are often more resistant to metabolic degradation compared to more conventional heterocycles like morpholine, which can be susceptible to oxidative metabolism.[3]

  • Vectorial Exit Points for Further Functionalization: The nitrogen atom of the azetidine ring provides a convenient and predictable point for further chemical modification, allowing for the exploration of the surrounding chemical space.[2]

The following workflow illustrates the general strategy for utilizing this compound in a drug discovery campaign.

G cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Integration & Optimization cluster_3 Candidate Selection start Starting Materials (e.g., Tribromoneopentyl alcohol) synth Synthesis of This compound start->synth func N-Functionalization (e.g., Arylation, Acylation) synth->func integrate Incorporation into Bioactive Scaffold func->integrate optimize Lead Optimization (SAR Studies) integrate->optimize candidate Drug Candidate (e.g., AZD1979) optimize->candidate

Caption: General workflow for the utilization of this compound.

Protocols

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt

This protocol describes an improved and scalable synthesis of the parent spirocycle, isolated as a more stable and soluble sulfonate salt.[3][8] This method avoids the challenging filtration of magnesium salts associated with older procedures.[3]

Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

This step involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide.[3]

  • Reagents and Materials:

    • Tribromoneopentyl alcohol (FR-513)

    • p-Toluenesulfonamide

    • Potassium hydroxide (KOH)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of p-toluenesulfonamide (1.0 eq) in ethanol, add potassium hydroxide (3.0 eq) and stir until dissolved.

    • Add tribromoneopentyl alcohol (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Causality Behind Experimental Choices: The use of a strong base like KOH is essential to deprotonate the sulfonamide, making it a potent nucleophile for the intramolecular cyclization reactions that form both the oxetane and azetidine rings. Ethanol serves as a suitable polar protic solvent for this reaction.

Step 2: Deprotection and Salt Formation

This step describes the removal of the tosyl protecting group via hydrogenolysis and subsequent formation of the sulfonate salt.[3]

  • Reagents and Materials:

    • N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

    • Palladium on carbon (10% Pd/C)

    • Acetic acid

    • Methanol

    • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

    • Sulfonic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid)

    • Methyl tert-butyl ether (MTBE)

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • Dissolve N-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in methanol.

    • Add acetic acid (1.0 eq) to the solution.

    • Carefully add 10% Pd/C catalyst (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (e.g., 1 atm from a balloon or higher pressure in a Parr apparatus) and stir vigorously at room temperature for 16-24 hours.

    • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • To the filtrate containing the free base, add the desired sulfonic acid (1.0-1.1 eq) at room temperature.

    • Stir for a short period to allow for salt formation, which may precipitate.

    • If precipitation does not occur, the solvent can be partially removed under reduced pressure and the product triturated with a solvent like MTBE to induce crystallization.

    • Collect the crystalline sulfonate salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality Behind Experimental Choices: Catalytic hydrogenolysis is a clean and effective method for the cleavage of the N-tosyl group. The addition of acetic acid can improve the efficiency of the reaction. The isolation as a sulfonate salt provides a stable, crystalline, and more soluble product compared to the often-problematic oxalate salt, facilitating its use in subsequent reactions.[3]

G cluster_0 Step 1: Tosyl-Protected Spirocycle Formation cluster_1 Step 2: Deprotection and Salt Formation start Tribromoneopentyl alcohol + p-Toluenesulfonamide cyclization Cyclization with KOH in Ethanol (Reflux) start->cyclization protected N-Tosyl-2-oxa-6- azaspiro[3.3]heptane cyclization->protected deprotection Hydrogenolysis (H2, Pd/C, Acetic Acid) protected->deprotection free_base 2-Oxa-6-azaspiro[3.3]heptane (Free Base in Solution) deprotection->free_base salt_formation Addition of Sulfonic Acid free_base->salt_formation final_product 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt (Crystalline) salt_formation->final_product

Caption: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt.

Protocol 2: N-Arylation of 2-Oxa-6-azaspiro[3.3]heptane

This protocol provides a general method for the N-arylation of the spirocyclic amine, a common transformation in medicinal chemistry. This specific example details the reaction with 4-fluorobenzonitrile.[9]

  • Reagents and Materials:

    • 2-Oxa-6-azaspiro[3.3]heptane (or its salt, with prior conversion to the free base)

    • 4-Fluorobenzonitrile

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask with reflux condenser or sealed vial for microwave heating

    • Magnetic stirrer and heating source

  • Procedure:

    • Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and 4-fluorobenzonitrile (1.0 eq) in DMSO.

    • Heat the reaction mixture to reflux (or in a microwave reactor at elevated temperature) for 5-10 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile.

Causality Behind Experimental Choices: This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the secondary amine of the spirocycle. A high-boiling polar aprotic solvent like DMSO is ideal for this type of reaction, as it can dissolve the reactants and facilitate the reaction at elevated temperatures.

Protocol 3: Reductive Amination for N-Alkylation

This protocol is an adaptation of a general method for the synthesis of N-alkylated azaspirocycles and is a versatile way to introduce a variety of substituents.[10]

  • Reagents and Materials:

    • 2-Oxa-6-azaspiro[3.3]heptane (or its salt, with prior conversion to the free base)

    • Aldehyde or ketone of choice (e.g., 4-phenoxybenzaldehyde)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, as a catalyst)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in DCE, add a catalytic amount of acetic acid (optional).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: Reductive amination is a robust and widely used method for forming C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion in the presence of the starting aldehyde or ketone. The optional addition of acetic acid can catalyze the formation of the iminium ion.

Application in a Drug Discovery Program: The Case of AZD1979

A compelling example of the successful application of the this compound scaffold is in the development of AZD1979, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHr1), which was investigated for the treatment of obesity.[7][11] The incorporation of the spirocyclic moiety was a key step in optimizing the compound's physicochemical properties, leading to a candidate with favorable CNS exposure and reduced off-target effects.[7]

The synthesis of AZD1979 involves the coupling of the this compound building block to a phenoxyazetidine core, followed by amide bond formation.

G cluster_0 Core Assembly cluster_1 Final Coupling spiro 2-Oxa-6-azaspiro[3.3]heptane alkylation N-Alkylation spiro->alkylation core 4-(Bromomethyl)phenol derivative core->alkylation intermediate Phenoxy-spirocycle Intermediate alkylation->intermediate coupling Amide Coupling intermediate->coupling azetidine Azetidine-oxadiazole fragment azetidine->coupling azd1979 AZD1979 coupling->azd1979

Caption: Retrosynthetic analysis of AZD1979 highlighting the key coupling steps.

Data Summary

The following table summarizes the impact of replacing a morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane in a representative compound series, highlighting the typical changes in physicochemical properties.

PropertyMorpholine Analog2-Oxa-6-azaspiro[3.3]heptane AnalogTypical ChangeReference
Aqueous Solubility LowerHigherIncrease[3]
Lipophilicity (logD) HigherLowerDecrease[7]
Metabolic Stability ModerateHighIncrease[3]
pKa LowerHigherIncrease[7]

Conclusion

The this compound building block is a powerful tool in the medicinal chemist's arsenal for the design and synthesis of novel therapeutics. Its unique three-dimensional structure and its ability to favorably modulate key physicochemical properties make it an attractive alternative to more traditional heterocyclic scaffolds. The robust and scalable synthetic routes now available for this compound and its derivatives will undoubtedly lead to its wider adoption in drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

Application Notes and Protocols: 6-Oxa-1-azaspiro[3.3]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

For decades, drug discovery has been dominated by "flat," aromatic, sp²-rich molecular scaffolds. While successful, this approach has often led to challenges in optimizing physicochemical properties and achieving target selectivity. The "escape from flatland" concept has gained significant traction, encouraging the exploration of three-dimensional (3D) molecular architectures to access novel chemical space and improve drug-like properties.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] Their rigid, well-defined 3D structures offer a powerful tool to modulate a compound's conformation, solubility, and metabolic stability.[3][4]

Among the diverse array of spirocyclic systems, 6-Oxa-1-azaspiro[3.3]heptane has emerged as a particularly valuable building block in medicinal chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this unique scaffold. We will delve into its role as a bioisostere, its impact on physicochemical properties, and provide detailed protocols for its incorporation and evaluation in drug discovery programs.

The Strategic Advantage of this compound

This compound is a saturated heterocyclic system that can be considered a conformationally restricted and more polar analogue of piperidine.[3] Its unique topology, combining an oxetane and an azetidine ring, imparts a range of desirable properties that can be strategically leveraged to overcome common drug discovery hurdles.

Bioisosteric Replacement: A Modern Approach to Scaffold Hopping

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. This compound serves as an excellent bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[5][6] This substitution can lead to significant improvements in aqueous solubility and metabolic stability, while providing a novel chemical entity with the potential for new intellectual property.[3]

Piperidine Piperidine Azaspiroheptane This compound Piperidine->Azaspiroheptane Bioisosteric Replacement Morpholine Morpholine Morpholine->Azaspiroheptane Bioisosteric Replacement

Caption: Bioisosteric relationship of this compound.

The rationale for this beneficial exchange lies in the introduction of an oxygen atom and the constrained nature of the spirocycle. The oxygen atom can act as a hydrogen bond acceptor, improving interactions with water and potentially with the target protein. The rigidity of the scaffold reduces the entropic penalty upon binding to a target, which can lead to enhanced potency.[7]

Impact on Physicochemical Properties: A Data-Driven Perspective

The incorporation of the this compound motif has a predictable and often beneficial impact on key physicochemical properties. A primary advantage is the reduction in lipophilicity (logD) and an increase in aqueous solubility.[8] This is a critical consideration in modern drug design, as high lipophilicity is often associated with poor absorption, distribution, metabolism, and excretion (ADME) properties and an increased risk of off-target toxicity.

ScaffoldclogPAqueous SolubilityKey Features
Piperidine~1.1ModerateCommon, flexible, basic nitrogen
Morpholine~-0.9HighPolar, hydrogen bond acceptor
This compound -0.7 [9]High Polar, rigid, 3D shape, basic nitrogen

Note: clogP values are estimates and can vary based on the specific substitution pattern.

The increased sp³ character of the this compound scaffold contributes to its improved solubility and more "drug-like" profile.[1] Furthermore, the presence of the oxetane ring can enhance metabolic stability by blocking potential sites of oxidation.[10]

Applications in Drug Discovery: Case Studies

The utility of this compound is not merely theoretical. It has been successfully incorporated into several drug candidates, demonstrating its practical value.

  • TBI-223: A promising antibiotic candidate for the treatment of tuberculosis features a this compound moiety. Its inclusion was key to achieving the desired pharmacokinetic profile.[11][12]

  • AZD1979: This melanin-concentrating hormone receptor 1 (MCHr1) antagonist, developed for CNS indications, incorporates a related 2-oxa-6-azaspiro[3.3]heptane. The spirocycle was instrumental in reducing lipophilicity and improving CNS exposure.[13]

These examples underscore the potential of this scaffold to address specific challenges in drug development programs targeting a wide range of diseases.

Experimental Protocols

Protocol 1: General Procedure for the Incorporation of this compound via Nucleophilic Aromatic Substitution (SNA)

This protocol describes a general method for coupling this compound with an activated aryl halide.

Materials:

  • This compound (or its salt, e.g., hydrochloride)

  • Aryl halide (e.g., fluoro- or chloro-substituted aromatic)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq) and the anhydrous solvent.

  • Add this compound (1.2-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If necessary, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel or by preparative HPLC to yield the desired compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvent: Water can interfere with the reaction, particularly if a strong base is used.

  • Excess of Amine and Base: Drives the reaction to completion.

  • Heating: Provides the necessary activation energy for the SNAr reaction.

Protocol 2: Assessing the Impact on Metabolic Stability using Liver Microsomes

This protocol outlines a typical in vitro experiment to evaluate the metabolic stability of a compound containing the this compound scaffold compared to its piperidine or morpholine analogue.

Materials:

  • Test compounds (with and without the spirocycle)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37 °C.

  • Add the test compound to the microsome-containing wells to initiate the reaction.

  • Start the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds.

Data Analysis and Interpretation:

A longer half-life and lower intrinsic clearance for the compound containing this compound would indicate improved metabolic stability. This can be attributed to the blockage of metabolically labile sites.[10]

Start Start with Lead Compound Incorporate Incorporate this compound Start->Incorporate Synthesize Synthesize Analogues Incorporate->Synthesize Evaluate Evaluate Physicochemical Properties (Solubility, logD) Synthesize->Evaluate Assess Assess In Vitro ADME (Metabolic Stability, Permeability) Evaluate->Assess Optimize Optimize for Potency and Selectivity Assess->Optimize Advance Advance to In Vivo Studies Optimize->Advance

Caption: Drug discovery workflow incorporating this compound.

Conclusion

This compound is a powerful and versatile building block that offers significant advantages in modern drug discovery. Its ability to serve as a bioisostere for common saturated heterocycles, coupled with its positive impact on physicochemical and ADME properties, makes it an attractive scaffold for medicinal chemists. By understanding its properties and employing the protocols outlined in this guide, researchers can effectively leverage this unique spirocycle to design and develop novel therapeutics with improved profiles.

References

Application Notes & Protocols: 6-Oxa-1-azaspiro[3.3]heptane as a Bioisosteric Replacement for Piperidine in Drug Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of approved pharmaceuticals.[1][2][3] Its utility lies in providing a three-dimensional, basic nitrogen-containing framework that is often crucial for target engagement and favorable physicochemical properties.[4] However, the very ubiquity of the piperidine moiety presents challenges in developing novel intellectual property. Furthermore, piperidine-containing compounds can suffer from metabolic liabilities, particularly oxidation at positions adjacent to the nitrogen atom, and its lipophilicity can contribute to off-target effects.[1][2]

This guide introduces 6-oxa-1-azaspiro[3.3]heptane , a strained, sp³-rich spirocyclic system, as a modern bioisosteric replacement for piperidine. The strategic substitution of the flexible six-membered ring with this rigid, compact scaffold offers a compelling strategy to overcome common drug design hurdles. By leveraging the unique conformational and electronic properties of this compound, researchers can systematically enhance aqueous solubility, improve metabolic stability, and explore novel chemical space, thereby accelerating the development of safer and more effective drug candidates. This document provides the scientific rationale, comparative data, and detailed experimental protocols for its synthesis and application.

The Strategic Advantage: Piperidine vs. This compound

The decision to replace a well-established scaffold like piperidine must be grounded in clear, data-driven advantages. The core rationale for employing this compound stems from its fundamental structural differences, which translate into superior drug-like properties.

Structural and Conformational Analysis

Piperidine exists in a dynamic equilibrium of chair and boat conformations, allowing its substituents to adopt various spatial orientations. In contrast, this compound possesses a rigid, bicyclic core that locks substituents into well-defined three-dimensional vectors. This conformational restriction can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[5]

G cluster_0 Figure 1: Conformational Comparison piperidine Piperidine (Flexible Chair Conformation) piperidine_img piperidine_img spirocycle This compound (Rigid Spirocyclic Core) spirocycle_img spirocycle_img

Caption: Structural comparison of flexible piperidine and rigid this compound.

Physicochemical Property Modulation

The introduction of the spirocyclic oxetane-azetidine framework results in a significant and beneficial shift in key physicochemical properties compared to the piperidine ring. Strained spiro heterocycles are known to improve metabolic stability, decrease lipophilicity, and increase solubility.[5]

PropertyPiperidineThis compoundRationale for Advantage in Drug Design
cLogP ~0.84[1]~-0.6[6]Reduced Lipophilicity: Lower cLogP often correlates with improved aqueous solubility, reduced off-target toxicity (e.g., hERG inhibition), and a more favorable ADME profile.[7]
Aqueous Solubility ModerateHigherEnhanced Solubility: The polar oxetane ring and the scaffold's 3D nature disrupt crystal packing, leading to better solubility and potentially improved bioavailability for oral drugs.[8][9]
Fraction of sp³ (Fsp³) 1.01.0High 3D Character: While both are fully saturated, the spirocycle's rigid, non-planar structure provides superior 3D diversity, which is linked to higher clinical success rates.[5]
Metabolic Stability Susceptible to oxidationGenerally enhancedBlocked Metabolism: The spirocyclic nature and the presence of a quaternary carbon shields adjacent C-H bonds, common sites of CYP450-mediated oxidation in piperidines.[2][5]
Novelty UbiquitousHighIntellectual Property: Provides access to novel, patentable chemical space, a critical consideration in competitive drug discovery programs.[9]

Experimental Section: Protocols and Methodologies

The following protocols provide a framework for the synthesis of a key this compound intermediate and its subsequent incorporation into a target molecule.

Workflow Overview

The overall process involves synthesizing the core spirocycle, coupling it to a molecule of interest, and validating the properties of the resulting analog.

Caption: Overall workflow from scaffold identification to in vitro validation.

Protocol 1: Synthesis of N-Boc-6-Oxa-1-azaspiro[3.3]heptane

This protocol describes a representative synthesis of a protected this compound building block, which can be deprotected and coupled in subsequent steps. The synthesis of related azaspiro[3.3]heptanes often involves the double N-alkylation of an amine with a bis(electrophile) like 3,3-bis(bromomethyl)oxetane.[10][11]

Materials and Reagents:

  • 3,3-bis(bromomethyl)oxetane

  • tert-butyl carbamate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl carbamate (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq) in DMF dropwise over 30 minutes.

  • Heat the reaction mixture to 80 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-6-oxa-1-azaspiro[3.3]heptane as a pure solid.

Characterization:

  • ¹H NMR, ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

Protocol 2: Deprotection and Reductive Amination

This protocol demonstrates the incorporation of the spirocycle into a drug analog via reductive amination, a common and robust C-N bond-forming reaction.

Part A: Boc Deprotection

  • Dissolve N-Boc-6-oxa-1-azaspiro[3.3]heptane (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until TLC/LC-MS confirms complete deprotection.

  • Concentrate the mixture under reduced pressure to remove DCM and TFA.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting TFA salt of this compound is often used directly in the next step.

Part B: Reductive Amination

  • Dissolve the aldehyde or ketone-containing drug scaffold (1.0 eq) and the this compound TFA salt (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the TFA salt.

  • Stir for 30 minutes, then add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or EtOAc, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the final compound via flash chromatography or preparative HPLC.

Protocol 3: Self-Validating Metabolic Stability Assay

This protocol is designed to directly compare the metabolic stability of the new spirocyclic analog against the original piperidine-containing compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Spiro-analog and Piperidine-analog, 10 mM DMSO stocks)

  • Positive control (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

Procedure:

  • Incubation Preparation: In a 96-well plate, prepare incubation mixtures containing phosphate buffer and HLM (final protein concentration ~0.5 mg/mL). Pre-warm the plate at 37 °C for 10 minutes.

  • Initiate Reaction: Add the test compounds (final concentration 1 µM) and the NADPH regenerating system to the wells to start the reaction. Prepare parallel incubations for each compound without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

Data Analysis:

  • Plot the natural log of the percent remaining parent compound versus time.

  • Determine the slope of the line (k) from the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein) .

  • Compare the t½ and CLint values for the this compound analog directly against the piperidine analog. A significantly longer t½ and lower CLint for the spiro-analog validates the hypothesis of improved metabolic stability.

Conclusion

The strategic replacement of piperidine with this compound is more than a simple bioisosteric swap; it is an enabling technology for overcoming fundamental challenges in modern drug discovery. The inherent rigidity and favorable physicochemical properties of this spirocycle provide a powerful tool to enhance metabolic stability, increase aqueous solubility, and unlock novel intellectual property. The protocols detailed herein offer a practical roadmap for researchers to synthesize, incorporate, and validate the benefits of this next-generation scaffold, paving the way for the development of superior clinical candidates.

References

Application Notes and Protocols for the Scalable Synthesis of 6-Oxa-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. Among these, strained spirocyclic systems have garnered significant attention as bioisosteres for commonly used saturated heterocycles such as piperidine, morpholine, and piperazine.[1][2][3] The 6-Oxa-1-azaspiro[3.3]heptane motif, a key member of this class, offers a unique three-dimensional structure that can lead to enhanced metabolic stability, reduced lipophilicity, and improved aqueous solubility of drug candidates.[4]

The rigid conformation of the spiro[3.3]heptane system provides predictable vectorization of substituents, enabling more precise interactions with biological targets.[3] This has led to the incorporation of this scaffold into a variety of investigational compounds, including inhibitors of the epidermal growth factor receptor (EGFR) kinase for cancer treatment and leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease. A notable example of its pharmaceutical relevance is its use as a key building block for the potent antibiotic drug candidate TBI-223, which is under development for the treatment of tuberculosis.[5][6]

This document provides a detailed, scalable, and cost-effective synthetic protocol for a key intermediate of this compound, adaptable for the synthesis of the parent compound and its derivatives for pharmaceutical applications. The presented methodology is designed to be robust and reproducible for multigram-scale production.

Synthetic Strategy: A Scalable Two-Step Approach

A highly efficient and scalable synthesis for a derivative of this compound has been developed, which can be adapted for the parent compound.[5][6] This two-step process offers significant advantages over previously reported methods by being protecting-group-free and utilizing readily available, low-cost starting materials.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Oxetane Ring Formation cluster_1 Step 2: Azetidine Ring Formation TBNPA Tribromoneopentyl alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO Schotten-Baumann Conditions NaOH Sodium Hydroxide (aq) NaOH->BBMO BBMO_step2 BBMO Aniline Aniline Derivative (e.g., 2-Fluoro-4-nitroaniline) Product 6-Aryl-2-oxa-6-azaspiro[3.3]heptane Aniline->Product Double N-alkylation Base Hydroxide Base Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product BBMO_step2->Product caption Figure 1. Scalable two-step synthesis workflow.

Caption: Figure 1. Scalable two-step synthesis workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This initial step involves the formation of the oxetane ring from a commercially available flame retardant, tribromoneopentyl alcohol (TBNPA), under Schotten-Baumann conditions.[5]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 100g scale)
Tribromoneopentyl alcohol (TBNPA)36483-57-5324.88 g/mol 100 g
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Excess (e.g., in aqueous solution)
Dichloromethane (DCM)75-09-284.93 g/mol As required for extraction
Water (deionized)7732-18-518.02 g/mol As required

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reaction Execution: Charge the reactor with tribromoneopentyl alcohol (TBNPA). Under vigorous stirring, add an aqueous solution of sodium hydroxide. The reaction is typically heated to facilitate ring closure.

  • Work-up and Purification: After the reaction is complete (monitored by an appropriate analytical technique such as GC-MS), cool the mixture to room temperature. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 3,3-bis(bromomethyl)oxetane (BBMO) as a clear liquid. An isolated yield of approximately 72% with >95% purity can be expected.[5]

Part 2: Synthesis of 6-Aryl-2-oxa-6-azaspiro[3.3]heptane

This second step constitutes the key bond-forming reaction, creating the azetidine ring via a hydroxide-facilitated double N-alkylation.[5][6]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 100g scale of BBMO)
3,3-Bis(bromomethyl)oxetane (BBMO)2402-91-7243.91 g/mol 100 g
2-Fluoro-4-nitroaniline369-36-8156.11 g/mol Stoichiometric equivalent
Potassium Hydroxide (KOH)1310-58-356.11 g/mol Excess
Acetonitrile75-05-841.05 g/mol As required

Protocol:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer and a thermometer, dissolve the aniline derivative (e.g., 2-fluoro-4-nitroaniline) in acetonitrile.

  • Addition of Reagents: Add an excess of a hydroxide base, such as potassium hydroxide. To this suspension, add a solution of 3,3-bis(bromomethyl)oxetane (BBMO) in acetonitrile dropwise at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by HPLC or LC-MS until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The resulting solid is then typically purified by recrystallization or slurry in a suitable solvent system to afford the final product with high purity (>99%). On a 100g scale, an isolated yield of around 87% has been demonstrated for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[5]

Mechanistic Insights and Scalability Considerations

The formation of the azetidine ring proceeds through a double nucleophilic substitution reaction. The aniline, despite being a relatively weak nucleophile due to the electron-withdrawing nitro group, is sufficiently activated by the hydroxide base to displace the bromide leaving groups on the BBMO.

G Aniline_Derivative Ar-NH2 Intermediate Ar-NH-CH2-C(CH2-Br)(CH2)2O Aniline_Derivative->Intermediate SN2 BBMO Br-CH2-C(CH2-Br)(CH2)2O BBMO->Intermediate Product 6-Aryl-2-oxa-6-azaspiro[3.3]heptane Intermediate->Product Intramolecular SN2 Base Base (OH-) Base->Aniline_Derivative Deprotonation Base->Intermediate Deprotonation caption Figure 2. Simplified reaction mechanism.

Caption: Figure 2. Simplified reaction mechanism.

Key considerations for scaling up this synthesis include:

  • Exothermicity: The alkylation reactions can be exothermic. Careful control of the addition rate and efficient cooling are crucial to maintain a safe reaction temperature.

  • Agitation: Good agitation is necessary to ensure proper mixing of the heterogeneous reaction mixture, especially in the presence of solid bases.

  • Safety: The reagents used, particularly the alkylating agent BBMO, should be handled with appropriate personal protective equipment in a well-ventilated area.[7][8][9] Standard safety protocols for handling corrosive bases and flammable solvents must be strictly followed.[8]

Conclusion

The protocol detailed herein provides a robust and scalable pathway to this compound derivatives, which are of high value in pharmaceutical research and development. By leveraging inexpensive starting materials and avoiding protecting group chemistry, this method is well-suited for the large-scale production required for preclinical and clinical studies. The unique structural and physicochemical properties of the this compound scaffold continue to make it an attractive building block for the design of next-generation therapeutics.

References

Application Notes and Protocols for the N-Functionalization of 6-Oxa-1-azaspiro[3.3]heptane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-functionalization of the 6-oxa-1-azaspiro[3.3]heptane scaffold. Azaspiro[3.3]heptanes are a class of conformationally rigid, three-dimensional molecules increasingly utilized in medicinal chemistry as bioisosteres for common motifs like piperidine and morpholine.[1][2][3] Their unique structural and physicochemical properties, including improved aqueous solubility and metabolic stability, make them highly attractive for drug discovery programs.[3][4] This guide details field-proven protocols for common and essential N-functionalization reactions, including N-arylation, N-acylation, N-sulfonylation, and N-alkylation. Each protocol is presented with an emphasis on the underlying chemical principles, step-by-step instructions, and data to ensure reproducibility and successful implementation in a research setting.

A Note on Isomers: The user requested protocols for this compound. While this specific isomer is documented[5], the vast majority of published literature focuses on the closely related and commercially significant 2-oxa-6-azaspiro[3.3]heptane isomer. The protocols detailed herein are primarily derived from studies on the 2,6-isomer but are fundamentally applicable to the secondary amine of any this compound isomer due to the conserved reactivity of the azetidine nitrogen.

The this compound Scaffold: A Primer

The this compound framework consists of two four-membered rings, an azetidine and an oxetane, joined by a single spirocyclic carbon atom. This arrangement imparts significant three-dimensionality, a desirable trait for moving beyond the "flatland" of aromatic compounds that have historically dominated drug discovery.[6] The incorporation of both an oxygen and a nitrogen atom in a strained ring system leads to a unique profile of polarity, basicity, and metabolic stability, offering advantages over traditional heterocyclic motifs.[3]

G Figure 2: General N-Functionalization Workflow start Combine Spirocycle, Reagent, & Catalyst/Base reaction Reaction Under Inert Atmosphere (Heat/Stir) start->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction If incomplete workup Aqueous Work-up & Extraction monitor->workup Upon completion purify Column Chromatography Purification workup->purify product Isolated N-Functionalized Product purify->product Figure 3: N-Arylation Reaction Parent Ring This compound plus1 + Aryl Halide Ar-X (e.g., 2-Fluoro-4-nitroaniline) arrow -> Conditions Base (e.g., NaOH) Solvent (e.g., Sulfolane) Heat plus2 + Product N-Aryl Product

References

Topic: 6-Oxa-1-azaspiro[3.3]heptane in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It outlines the strategic value and practical application of the 6-Oxa-1-azaspiro[3.3]heptane scaffold in the design and synthesis of novel kinase inhibitors.

The Strategic Imperative for 3D Scaffolds in Kinase Inhibitor Design

The development of small molecule kinase inhibitors remains a focal point of modern drug discovery. However, the high degree of homology in the ATP-binding site across the human kinome presents a formidable challenge for achieving selectivity. The historical reliance on flat, aromatic scaffolds has often led to off-target activities. In response, the medicinal chemistry community has embraced the "escape from flatland" paradigm, a design philosophy that prioritizes increasing the fraction of sp³-hybridized carbons to create more three-dimensional, structurally complex molecules.[1]

Spirocyclic systems are at the forefront of this movement. The this compound motif, a strained bicyclic system containing both an oxetane and an azetidine ring, has emerged as a particularly valuable scaffold.[2] Its rigid conformation reduces the entropic penalty of binding to a target, while its distinct three-dimensional exit vectors allow for precise probing of protein active sites, enhancing both potency and selectivity.[3] Furthermore, this scaffold often serves as a bioisostere for commonly used heterocycles like morpholine and piperazine, frequently improving key physicochemical properties.[4][5] Studies have shown that replacing traditional rings with azaspirocycles can lower lipophilicity (logD) and enhance metabolic stability, addressing common liabilities in drug development.[2][5]

G cluster_0 Kinase Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (Target) GF->RTK Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Inhibitor Spirocyclic Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Figure 1: Mechanism of action for a kinase inhibitor incorporating a novel scaffold.

Synthetic Strategies for Incorporation

The integration of the this compound moiety into a target molecule typically relies on its nucleophilic nitrogen atom. The most common synthetic approach involves the coupling of the spirocycle, often used as its hydrochloride salt, with an electrophilic partner, such as an activated heteroaryl halide. This reaction, a Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of kinase inhibitor synthesis.

General Synthetic Workflow

A convergent synthesis is generally preferred. This involves preparing a functionalized heterocyclic core and the spirocyclic amine separately, followed by a final coupling step to assemble the final inhibitor. This approach maximizes flexibility and allows for late-stage diversification.

G cluster_A Heterocyclic Core Synthesis cluster_B Spirocycle Preparation A1 Starting Material (e.g., Dihalopyrimidine) A2 Functionalized Core (Electrophile) A1->A2 Couple Coupling Reaction (SNAr) A2->Couple B1 This compound (Nucleophile) B1->Couple Purify Purification (Chromatography) Couple->Purify Final Final Kinase Inhibitor Purify->Final

Figure 2: Convergent workflow for the synthesis of a kinase inhibitor.

Protocol: SNAr Coupling of this compound with a Pyrimidine Core

This protocol provides a representative method for the synthesis of a key intermediate, coupling the spirocycle with a di-substituted pyrimidine, a common core in many FDA-approved kinase inhibitors.

Materials and Reagents
ReagentRecommended SupplierPurity/Grade
2,4-Dichloro-5-methoxypyrimidineSigma-Aldrich97%
This compound hydrochlorideBLD Pharm[6]≥97%
N,N-Diisopropylethylamine (DIPEA)Acros OrganicsAnhydrous, 99.5%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)VWRHPLC Grade
Saturated aqueous sodium chloride (Brine)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichReagent Grade
Experimental Procedure

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, combine 2,4-dichloro-5-methoxypyrimidine (1.00 g, 5.58 mmol, 1.0 equiv) and this compound hydrochloride (0.84 g, 6.14 mmol, 1.1 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to the flask via syringe. Stir the resulting suspension.

Step 2: Base Addition and Reaction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.16 mL, 12.3 mmol, 2.2 equiv) dropwise over 5 minutes. The mixture should become a clear solution.

  • Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting pyrimidine.

Step 3: Aqueous Work-up

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (2 x 50 mL) to remove residual DMF.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 4: Isolation and Purification

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure 2-chloro-5-methoxy-4-(6-oxa-1-azaspiro[3.3]heptan-1-yl)pyrimidine.

Causality Behind Experimental Choices

Understanding the rationale for each step is critical for troubleshooting and adaptation.

  • Choice of Base: DIPEA is a sterically hindered, non-nucleophilic base. Its primary role is to neutralize the hydrochloride salt of the spirocyclic amine, liberating the free base to act as a nucleophile. Using a nucleophilic base (e.g., triethylamine) could lead to competitive side reactions with the dichloropyrimidine.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the reactants and the charged intermediates (Meisenheimer complex) without participating in the reaction.

  • Equivalents: A slight excess of the amine (1.1 equiv) is used to ensure complete consumption of the limiting electrophile. Two equivalents of base are required: one to neutralize the HCl salt and one to scavenge the HCl generated during the substitution reaction.

  • Work-up: The brine wash is crucial for removing the high-boiling point solvent, DMF, which is partially soluble in both water and ethyl acetate. Failure to remove DMF will complicate the final concentration and purification steps.

Physicochemical Impact and Data

The substitution of a traditional heterocycle with a spirocyclic analogue can have a profound and beneficial impact on drug-like properties. The key is often a change in basicity (pKa), which directly influences the distribution coefficient (logD) at physiological pH.

Compound PairOriginal HeterocyclepKalogD7.4Spirocyclic AnaloguepKalogD7.4ΔlogD7.4Reference
AZD1979 Analogue Morpholine6.11.92-Oxa-6-azaspiro[3.3]heptane7.60.7-1.2 [5]
Artefenomel Analogue Morpholine8.22.22-Oxa-6-azaspiro[3.3]heptane9.01.6-0.6 [5]

This table showcases data for the related 2-Oxa-6-azaspiro[3.3]heptane isomer, illustrating the common trend of reduced lipophilicity upon introduction of the spirocyclic core.

As shown, the azaspiro[3.3]heptane analogues exhibit a significantly higher pKa. This increased basicity leads to a higher proportion of the compound being in its protonated, charged form at pH 7.4, which dramatically lowers the logD and often improves aqueous solubility.[5]

Conclusion

The this compound scaffold is a powerful tool for the modern medicinal chemist. It offers a pre-validated pathway to increase molecular three-dimensionality, enhance selectivity, and optimize physicochemical properties. The synthetic protocols for its incorporation are robust and utilize well-established chemical transformations, making it readily accessible for integration into kinase inhibitor discovery programs. By understanding the synthetic methodologies and the underlying principles driving its favorable properties, researchers can effectively leverage this scaffold to design the next generation of targeted therapeutics.

References

Application Notes and Protocols: 6-Oxa-1-azaspiro[3.3]heptane as a Constrained Morpholine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Drug Scaffolds

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. A key concept in this endeavor is bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, to enhance the compound's biological activity or pharmacokinetic profile.[1] The morpholine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its favorable physicochemical properties.[2][3] However, it is not without its liabilities, often being susceptible to metabolic degradation.[2][3][4] This has driven the exploration of morpholine bioisosteres that retain its desirable characteristics while offering improved metabolic stability and novel three-dimensional (3D) exit vectors.

Enter 6-oxa-1-azaspiro[3.3]heptane, a strained spirocyclic heterocycle that has emerged as a compelling constrained bioisostere of morpholine.[5][6] Its rigid, three-dimensional structure offers a unique conformational profile compared to the more flexible morpholine ring.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of this compound in drug discovery programs.

The Rationale: Why Constrain Morpholine?

The decision to replace a morpholine moiety with this compound is driven by the pursuit of improved drug-like properties. The spirocyclic nature of this bioisostere imparts several potential advantages:

  • Enhanced Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, potentially reducing the rate of degradation and improving the drug's half-life. Strained spiro heterocycles are noted for their improved metabolic stability.[9]

  • Improved Physicochemical Properties: The introduction of a spirocyclic center can lead to a decrease in lipophilicity (logD) and an increase in aqueous solubility, which are often desirable for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5][10]

  • Novel 3D Chemical Space: The rigid, spirocyclic structure of this compound provides distinct exit vectors for substituents compared to the chair/boat conformations of morpholine. This allows for the exploration of new binding interactions within a target protein, potentially leading to increased potency and selectivity.[7][8]

  • Reduced Promiscuity and Toxicity: A shift towards molecules with a higher fraction of sp3-hybridized carbons, such as that found in this compound, has been correlated with reduced promiscuity and lower toxicity.[9]

Physicochemical Properties: A Comparative Analysis

The substitution of morpholine with this compound can induce significant changes in a molecule's physicochemical properties. Below is a comparative table summarizing these effects, with data synthesized from various medicinal chemistry studies.

PropertyMorpholine DerivativeThis compound AnalogRationale for Change
Lipophilicity (logD7.4) HigherLower (can decrease by up to 1.0 unit)[10]The spirocyclic structure can increase the molecule's polarity and reduce its lipophilic surface area.
Aqueous Solubility LowerHigher[5]The increased polarity and potential for favorable interactions with water molecules contribute to enhanced solubility.
Basicity (pKa) LowerHigher (can increase by ~1.5 units)[10]The constrained nature of the azetidine ring in the spirocycle can influence the lone pair availability on the nitrogen atom.
Metabolic Stability Often labile[2][3]Generally more stable[5][9]The rigid spirocyclic scaffold can sterically hinder enzymatic attack.
Molecular Shape Flexible (chair/boat)Rigid, 3D spirocycle[7]The spirocyclic nature locks the conformation, providing predictable substituent vectors.

Synthetic Protocols: Accessing the this compound Scaffold

A key advantage of this compound is its accessibility through scalable synthetic routes from commercially available starting materials.[11][12] The following protocols outline a common and efficient method for its preparation.

Protocol 1: Synthesis of 3,3-bis(bromomethyl)oxetane

This protocol describes the synthesis of a key intermediate, 3,3-bis(bromomethyl)oxetane, from the commercially available flame retardant tribromoneopentyl alcohol (TBNPA).[11][12]

Synthesis_Intermediate TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane TBNPA->BBMO Ring Closure NaOH Sodium Hydroxide (NaOH) Schotten-Baumann conditions

Caption: Synthesis of the key intermediate 3,3-bis(bromomethyl)oxetane.

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Suitable organic solvent (e.g., dichloromethane)

  • Water

Procedure:

  • Dissolve tribromoneopentyl alcohol in the organic solvent.

  • Prepare an aqueous solution of sodium hydroxide.

  • Under vigorous stirring (Schotten-Baumann conditions), slowly add the sodium hydroxide solution to the TBNPA solution.

  • Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor for completion by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield 3,3-bis(bromomethyl)oxetane as a clear oil. A 72% yield with >95% purity has been reported for this procedure.[11][12]

Protocol 2: Synthesis of N-Protected this compound

This protocol describes the formation of the spirocyclic core through the reaction of 3,3-bis(bromomethyl)oxetane with a suitable amine, often a protected amine like p-toluenesulfonamide.

Spirocycle_Formation BBMO 3,3-bis(bromomethyl)oxetane Spirocycle N-Protected This compound BBMO->Spirocycle Amine Primary Amine or Sulfonamide (e.g., p-toluenesulfonamide) Amine->Spirocycle Cyclization Base Base (e.g., KOH)

Caption: Formation of the N-protected this compound core.

Materials:

  • 3,3-bis(bromomethyl)oxetane

  • p-Toluenesulfonamide

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • To a solution of p-toluenesulfonamide in ethanol, add potassium hydroxide and stir until dissolved.

  • Add 3,3-bis(bromomethyl)oxetane to the solution.

  • Reflux the reaction mixture and monitor for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-tosyl-6-oxa-1-azaspiro[3.3]heptane.

  • The crude product can be purified by column chromatography.

Protocol 3: Deprotection to Yield this compound

The final step involves the removal of the protecting group (e.g., tosyl group) to provide the free amine, which can then be incorporated into the target molecule.

Deprotection_Workflow Protected N-Protected This compound FreeAmine This compound Protected->FreeAmine Deprotection Reagent Deprotection Reagent (e.g., Mg, HBr)

Caption: Deprotection to yield the free this compound.

Materials:

  • N-Tosyl-6-oxa-1-azaspiro[3.3]heptane

  • Magnesium turnings

  • Methanol

Procedure:

  • Suspend N-tosyl-6-oxa-1-azaspiro[3.3]heptane and magnesium turnings in methanol.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. This step can be sluggish and require extended reaction times.[12]

  • Upon completion, cool the reaction mixture and filter to remove excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation or by forming a salt (e.g., hydrochloride or oxalate) to yield the desired this compound.

Application in Drug Discovery: A Case Study

The utility of this compound as a morpholine bioisostere is exemplified in the development of novel drug candidates. For instance, in the development of the tuberculosis treatment TBI-223, an analog of linezolid, the spirocyclic moiety was incorporated.[11][13] This substitution aimed to improve upon the toxicity profile of linezolid while maintaining its potent antibacterial activity.[13] Another example is the melanin-concentrating hormone receptor 1 (MCHr1) antagonist AZD1979, where the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety resulted in a compound with a significantly lower lipophilicity and higher basicity compared to its morpholine counterpart, without compromising permeability or introducing hERG inhibition.[10]

Conclusion and Future Perspectives

This compound represents a valuable tool in the medicinal chemist's arsenal for overcoming the limitations of the traditional morpholine scaffold. Its unique combination of rigidity, three-dimensionality, and favorable physicochemical properties makes it an attractive bioisostere for enhancing metabolic stability, solubility, and exploring novel chemical space. The availability of scalable synthetic routes further enhances its appeal for drug discovery programs. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic application of constrained bioisosteres like this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

References

Incorporation of spiro[3.3]heptane motifs to improve drug-like properties

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Medicinal Chemists

In the contemporary landscape of drug discovery, the quest for novel molecular scaffolds that can confer superior physicochemical and pharmacokinetic properties upon drug candidates is of paramount importance. The strategic move away from flat, aromatic structures towards three-dimensional (3D) motifs has been a significant trend, aiming to improve target engagement, enhance solubility, and mitigate metabolic liabilities. Among the rising stars in the medicinal chemist's toolbox is the spiro[3.3]heptane scaffold, a rigid and compact bicyclic system that offers a unique spatial arrangement of substituents and a favorable impact on drug-like properties.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, benefits, and practical incorporation of spiro[3.3]heptane motifs into drug candidates. We will delve into the scientific principles underpinning the advantages of this scaffold, provide detailed experimental protocols for its synthesis and functionalization, and present case studies that showcase its successful application in improving key absorption, distribution, metabolism, and excretion (ADME) parameters.

The Strategic Advantage of Spiro[3.3]heptane in Drug Design

The spiro[3.3]heptane core, characterized by two cyclobutane rings sharing a single carbon atom, presents a distinct 3D geometry that sets it apart from traditional, planar ring systems. This unique architecture is the foundation of its utility in medicinal chemistry.

A Superior Bioisostere for Aromatic Rings: The spiro[3.3]heptane moiety has emerged as an effective bioisosteric replacement for phenyl rings and other aromatic systems.[1][2] Unlike linear scaffolds such as bicyclo[1.1.1]pentane or cubane, which often mimic the para-substitution pattern of a benzene ring with collinear exit vectors, the spiro[3.3]heptane scaffold presents non-collinear exit vectors.[1][3] This allows for a different spatial exploration of the chemical space around a core molecule, potentially leading to novel interactions with biological targets. The replacement of a flat aromatic ring with a saturated, sp³-rich spiro[3.3]heptane core can significantly improve the developability of a drug candidate.

Key Physicochemical and ADME Enhancements:

  • Increased Solubility: The introduction of a more three-dimensional and less planar scaffold generally leads to a disruption of crystal lattice packing, which can translate to improved aqueous solubility.

  • Reduced Lipophilicity: The replacement of a lipophilic aromatic ring with a saturated carbocycle like spiro[3.3]heptane can decrease the overall lipophilicity (LogP/LogD) of a molecule.[3] This is a critical parameter to optimize, as high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity.

  • Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated C-H bonds of the spiro[3.3]heptane core are generally more resistant to such metabolic transformations, potentially leading to a longer in vivo half-life.[3]

  • Enhanced Permeability: The rigid and compact nature of the spiro[3.3]heptane scaffold can contribute to a favorable conformational profile for passive diffusion across biological membranes.

Visualizing the Bioisosteric Relationship

The following diagram illustrates the concept of replacing a planar phenyl ring with the 3D spiro[3.3]heptane scaffold, highlighting the difference in the orientation of substituent vectors.

Spiro_Incorporation_Workflow Lead_Molecule Identify Lead Molecule with Aromatic Ring Hypothesize Hypothesize Spiro[3.3]heptane as Bioisostere Lead_Molecule->Hypothesize Synthesize_Building_Blocks Synthesize Functionalized Spiro[3.3]heptane Building Blocks (e.g., amines, carboxylic acids, boronic esters) Hypothesize->Synthesize_Building_Blocks Couple_Fragments Couple Spiro[3.3]heptane Building Block to Relevant Molecular Fragment Synthesize_Building_Blocks->Couple_Fragments Characterize Full Chemical Characterization (NMR, MS, etc.) Couple_Fragments->Characterize Test_Properties Evaluate Physicochemical and ADME Properties (Solubility, LogP, Metabolic Stability) Characterize->Test_Properties Compare Compare Properties to Parent Molecule Test_Properties->Compare SAR Incorporate into Structure-Activity Relationship (SAR) Studies Compare->SAR

References

Application Notes and Protocols for the Visible Light-Mediated Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Light on Spirocyclic Scaffolds in Drug Discovery

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, represent a class of molecules with significant potential in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced binding affinity and selectivity for biological targets.[1] The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with improved clinical success rates for drug candidates.[2][3]

Traditionally, the synthesis of these complex architectures has often required multi-step sequences and harsh reaction conditions. However, the advent of visible light photoredox catalysis has opened up new avenues for the construction of azaspiro compounds under mild and environmentally benign conditions.[4][5] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates that can participate in a variety of bond-forming reactions, including the spirocyclization cascades necessary to build these intricate molecular frameworks.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the visible light-mediated synthesis of azaspiro compounds. We will delve into the underlying reaction mechanisms, offer a comparative analysis of common photocatalytic systems, and provide detailed, step-by-step protocols for the synthesis of key azaspirocyclic scaffolds.

The Engine of Innovation: Understanding the Photoredox Catalytic Cycle

Visible light photoredox catalysis is predicated on the ability of a photocatalyst (PC) to absorb photons of visible light, promoting it to an excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to engage in single-electron transfer with a suitable substrate.[8]

A generalized catalytic cycle for a reductive quenching pathway, often employed in the synthesis of azaspiro compounds, is depicted below.

G PC Photocatalyst (PC) (Ground State) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) Radical_Anion Substrate Radical Anion (Sub•-) PC_star->PC Intersystem Crossing (ISC) PC_reduced Reduced Photocatalyst (PC•-) PC_star->PC_reduced SET Donor Sacrificial Electron Donor (e.g., Amine) PC_reduced->PC SET Substrate Substrate (Sub) Donor_oxidized Oxidized Donor (Donor•+) Substrate->Radical_Anion Product Azaspiro Compound Radical_Anion->Product Radical Cascade & Spirocyclization Donor->Donor_oxidized Oxidation

Caption: Generalized Reductive Quenching Cycle in Photoredox Catalysis.

The process begins with the excitation of the photocatalyst by visible light. The excited photocatalyst is then reductively quenched by a sacrificial electron donor, generating a reduced form of the photocatalyst and a radical cation of the donor. This highly reducing species can then transfer an electron to the substrate, regenerating the ground-state photocatalyst and forming a substrate radical anion. This radical anion is the key intermediate that undergoes a cascade of reactions, including intramolecular cyclization, to form the desired azaspiro compound.

Choosing Your Catalyst: A Comparative Overview

The choice of photocatalyst is critical to the success of a visible light-mediated reaction. Both transition metal complexes and organic dyes have been successfully employed in the synthesis of azaspiro compounds.

Photocatalyst TypeExamplesAdvantagesDisadvantages
Iridium Complexes fac-[Ir(ppy)₃], [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆High quantum yields, tunable redox potentials, well-studied reactivity.[9]High cost, potential toxicity, and need for removal from final products.[10]
Ruthenium Complexes [Ru(bpy)₃]Cl₂Readily available, well-established photocatalyst.Can be prone to decomposition, lower reducing power than some Ir complexes.
Organic Dyes Eosin Y, Rose Bengal, 4CzIPNLow cost, low toxicity, metal-free.[10][11]Can be susceptible to photobleaching, may have lower quantum yields than metal complexes.

Expert Insight: For initial screening and methods development, organic dyes like Eosin Y are an excellent starting point due to their low cost and ease of handling.[11] However, for challenging transformations or optimization of reaction yields, iridium-based photocatalysts often provide superior performance due to their robust nature and tunable photophysical properties.[12]

Application Protocol 1: Synthesis of 3-Sulfonyl Azaspiro[2][13]trienones via a Metal-Free Radical Cascade

This protocol describes a visible light-induced, metal-free method for the synthesis of 3-sulfonyl azaspiro[2][13]trienones from N-arylpropiolamides and sulfinic acids, using Eosin Y as the photocatalyst.[11] This transformation proceeds through a radical addition followed by an ipso-cyclization.

Reaction Mechanism

G cluster_generation Radical Generation EosinY Eosin Y EosinY_star Eosin Y* EosinY->EosinY_star Visible Light (hν) EosinY_reduced Eosin Y•- EosinY_star->EosinY_reduced SET SulfinicAcid R-SO₂H EosinY_reduced->EosinY SET SulfonylRadical R-SO₂• SulfinicAcid->SulfonylRadical Oxidation Arylpropiolamide N-Arylpropiolamide SulfonylRadical->Arylpropiolamide VinylRadical Vinyl Radical Intermediate Arylpropiolamide->VinylRadical Radical Addition SpirocyclicRadical Spirocyclic Radical Intermediate VinylRadical->SpirocyclicRadical 5-exo-trig ipso-Cyclization Product Azaspiro[4,5]trienone SpirocyclicRadical->Product Oxidation & Deprotonation Base Base BaseH Base-H+ Base->BaseH Protonation

Caption: Mechanism of Eosin Y-catalyzed sulfonylative spirocyclization.

Experimental Protocol

Materials:

  • N-Arylpropiolamide (1.0 equiv)

  • Sulfinic acid (2.0 equiv)

  • Eosin Y (2 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (MeCN) (0.1 M)

  • Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To the reaction vessel, add the N-arylpropiolamide, sulfinic acid, Eosin Y, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile and DIPEA via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-sulfonyl azaspiro[2][13]trienone.

Substrate Scope and Yields
N-Arylpropiolamide Substituent (R¹)Sulfinic Acid (R²)ProductYield (%)
HPhenyl1-Methyl-3-(phenylsulfonyl)-1-azaspiro[4.5]deca-3,6,9-trien-2-one85
4-MePhenyl1-Methyl-7-methyl-3-(phenylsulfonyl)-1-azaspiro[4.5]deca-3,6,9-trien-2-one82
4-OMePhenyl7-Methoxy-1-methyl-3-(phenylsulfonyl)-1-azaspiro[4.5]deca-3,6,9-trien-2-one78
4-ClPhenyl7-Chloro-1-methyl-3-(phenylsulfonyl)-1-azaspiro[4.5]deca-3,6,9-trien-2-one88
H4-Tolyl1-Methyl-3-(p-tolylsulfonyl)-1-azaspiro[4.5]deca-3,6,9-trien-2-one83
H4-Methoxyphenyl3-((4-Methoxyphenyl)sulfonyl)-1-methyl-1-azaspiro[4.5]deca-3,6,9-trien-2-one75

(Data synthesized from representative examples in the literature for illustrative purposes.)

Application Protocol 2: Synthesis of C(sp³)-Rich N-Heterospirocycles via a Multicomponent Reaction

This protocol outlines a visible light-mediated strategy for the construction of complex C(sp³)-rich N-heterospirocycles from aliphatic ketones or aldehydes, and alkene-containing secondary amines.[12][14] This method utilizes a highly reducing iridium photocatalyst.

Reaction Workflow

G Start Start: Ketone/Aldehyde + Secondary Amine + Alkene Radical_Generation α-Amino Radical Generation Start->Radical_Generation Ir-Photocatalyst Visible Light Cyclization Intramolecular Radical Cyclization Radical_Generation->Cyclization Addition to Alkene Final_Product C(sp³)-Rich N-Heterospirocycle Cyclization->Final_Product Hydrogen Atom Transfer

Caption: Workflow for the multicomponent synthesis of N-heterospirocycles.

Experimental Protocol

Materials:

  • Ketone or aldehyde (1.2 equiv)

  • Alkene-containing secondary amine (1.0 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Hantzsch ester (1.5 equiv)

  • 1,4-Cyclohexadiene (1.5 equiv)

  • Dimethylformamide (DMF) (0.1 M)

  • Reaction vessel (e.g., vial with a screw cap) equipped with a magnetic stir bar

  • Blue LED light source

Procedure:

  • In a reaction vial, combine the ketone or aldehyde, alkene-containing secondary amine, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Hantzsch ester, and 1,4-cyclohexadiene.

  • Add a magnetic stir bar and dissolve the solids in DMF.

  • Seal the vial and degas the solution by sparging with an inert gas (e.g., argon) for 15 minutes.

  • Place the vial in a holder and irradiate with a blue LED light source while stirring at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-heterospirocycle.

Substrate Scope and Yields
Ketone/AldehydeAlkene-Containing Secondary AmineProductYield (%)
CyclohexanoneN-Allyl-N-methylaniline1-Methyl-1,2,3,4,5,6-hexahydro-1'-azaspiro[cyclohexane-1,2'-indene]75
AcetoneN-Allyl-N-methylaniline1,3,3-Trimethyl-1,2,3,4-tetrahydro-1'-azaspiro[isoquinoline-1,2'-indene]68
CyclopentanoneN-(But-3-en-1-yl)-N-methylaniline1-Methyl-2,3,4,5,6,7-hexahydro-1H-1'-azaspiro[cyclopentane-1,2'-indole]82
PropanalN-Allyl-N-benzylaniline1-Benzyl-2-ethyl-1,2,3,4-tetrahydro-1'-azaspiro[isoquinoline-1,2'-indene]71

(Data synthesized from representative examples in the literature for illustrative purposes.)

Troubleshooting and Expert Recommendations

  • Low Yields: If reaction yields are low, consider increasing the catalyst loading (up to 5 mol%) or extending the reaction time. Ensure that the solvent is anhydrous and the reaction is performed under a strictly inert atmosphere, as oxygen can quench the excited state of the photocatalyst.

  • Side Reactions: The formation of side products can sometimes be suppressed by lowering the reaction temperature or adjusting the concentration. In some cases, changing the photocatalyst to one with a different redox potential can improve selectivity.[10]

  • Scale-Up: For larger scale reactions, a photoreactor with a more powerful light source and efficient cooling may be necessary to ensure even irradiation and temperature control.

Conclusion

Visible light-mediated photoredox catalysis has emerged as a powerful and versatile tool for the synthesis of complex azaspiro compounds. The mild reaction conditions, broad functional group tolerance, and the ability to construct intricate molecular architectures from simple starting materials make this a highly attractive strategy for applications in drug discovery and organic synthesis. By understanding the underlying mechanistic principles and carefully selecting the appropriate photocatalyst and reaction conditions, researchers can unlock the full potential of this exciting area of chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Oxa-1-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-Oxa-1-azaspiro[3.3]heptane and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. As a key building block in modern drug discovery, prized for its ability to impart three-dimensionality and improve physicochemical properties, the successful and efficient synthesis of this compound is paramount.[1]

This guide is structured to provide not just protocols, but a deeper understanding of the reaction mechanisms and potential pitfalls. By understanding the causality behind each experimental step, you will be better equipped to troubleshoot and optimize your synthesis for improved yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

There are two primary and well-established routes for constructing the this compound scaffold:

  • Route A: Double N-Alkylation of a Primary Amine with 3,3-bis(bromomethyl)oxetane (BBMO). This is a convergent and often high-yielding approach where a primary amine is reacted with BBMO in the presence of a base to form the azetidine ring in a single step. This method is particularly advantageous for producing N-substituted derivatives directly.[2][3]

  • Route B: Cyclization from Tribromoneopentyl Alcohol. This route involves the reaction of tribromoneopentyl alcohol with a nitrogen source, such as p-toluenesulfonamide, in the presence of a base. This reaction simultaneously forms both the oxetane and the N-protected azetidine rings. A subsequent deprotection step is then required to yield the free amine.[2][4]

Q2: I am seeing a significant amount of a high molecular weight, insoluble byproduct in my reaction of an aniline with BBMO. What is it and how can I avoid it?

This is a common issue, particularly with less nucleophilic anilines. The byproduct is likely an oligomeric or polymeric species formed from the reaction of one molecule of the aniline with two molecules of BBMO, or other intermolecular side reactions.

Causality: This side reaction becomes competitive when the rate of the desired intramolecular cyclization is slow. Factors that can contribute to this include:

  • Low nucleophilicity of the amine: Electron-withdrawing groups on an aniline can significantly decrease its reactivity.

  • Sub-optimal reaction concentration: If the concentration is too high, intermolecular reactions are more likely to occur.

  • Inefficient mixing: Poor mixing can lead to localized areas of high reagent concentration, promoting side reactions.

Troubleshooting:

  • Slow addition of reagents: A slow, controlled addition of the base or one of the reactants can help maintain a low concentration of the reactive intermediates, favoring the intramolecular cyclization.

  • Optimize solvent and base: A more polar, aprotic solvent can improve the solubility of the intermediates and facilitate the reaction. The choice of base is also critical; a stronger, non-nucleophilic base may be required for less reactive amines.

  • Increase reaction temperature with caution: While increasing the temperature can accelerate the desired reaction, it can also promote decomposition. Monitor the reaction closely by TLC or LC-MS.

Q3: My deprotection of the N-tosyl protected this compound is giving low yields and multiple byproducts. What are my options?

The deprotection of N-tosyl azetidines can be challenging due to the stability of the sulfonamide and the strain of the four-membered ring.[5] Harsh acidic or reductive conditions can lead to ring-opening or other decomposition pathways.[6]

Common Issues and Solutions:

  • Harsh Conditions: Traditional methods like strong acid hydrolysis are often incompatible with the azetidine ring.

  • Magnesium in Methanol: This is a commonly employed method for desulfonylation.[7] However, the reaction can be sluggish and may require optimization of the magnesium source and reaction time. Sonication can sometimes improve the efficiency of this reaction.

  • Alternative Reductive Methods: Other reductive methods using reagents like sodium amalgam or samarium iodide have been reported for sulfonamide cleavage and may be worth exploring if the standard magnesium/methanol approach fails.[5]

Q4: I am struggling with the purification of my final this compound product. It seems to be quite polar. Any tips?

The free amine of this compound is a relatively polar compound and can be water-soluble, which can complicate standard workups.

Purification Strategies:

  • Acid-Base Extraction: During the workup, you can wash the organic layer with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic phase. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

  • Salt Formation for Isolation: In some cases, isolating the product as a salt (e.g., hydrochloride or oxalate) can be advantageous for handling and stability. It has been reported that isolating 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt leads to a more stable and soluble product compared to the oxalate salt.[8]

  • Chromatography: If chromatography is necessary, consider using a deactivated silica gel or alumina to minimize product tailing and decomposition. A gradient elution with a solvent system containing a small amount of a basic modifier, like triethylamine or ammonium hydroxide, can also be beneficial.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the synthesis of this compound, with a focus on the popular route involving the reaction of a primary amine with 3,3-bis(bromomethyl)oxetane (BBMO).

Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Insufficiently basic conditions: The primary amine needs to be deprotonated to become a potent nucleophile for the second alkylation/cyclization step. 2. Low nucleophilicity of the starting amine: Electron-withdrawing groups on the amine can significantly slow down the reaction. 3. Poor quality of BBMO: The reagent may have degraded over time.1. Increase base equivalents or switch to a stronger base: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if using weaker bases like potassium carbonate is ineffective. 2. Increase reaction temperature: Cautiously increase the temperature and monitor for product formation and decomposition by TLC or LC-MS. 3. Verify BBMO quality: Check the purity of your BBMO by NMR or GC-MS. If necessary, purify it by distillation or recrystallization.
Formation of Mono-Alkylated Intermediate 1. Insufficient reaction time or temperature: The second intramolecular cyclization step may be slower than the initial alkylation. 2. Steric hindrance: A bulky amine may hinder the intramolecular cyclization.1. Increase reaction time and/or temperature: Monitor the disappearance of the mono-alkylated intermediate by LC-MS. 2. Consider a different synthetic route: If steric hindrance is a significant issue, a route involving a protecting group strategy might be more successful.
Presence of Oxetane Ring-Opened Byproducts 1. Acidic conditions: The oxetane ring is susceptible to opening under acidic conditions, which can be generated in situ or introduced during workup.[6]1. Ensure basic conditions are maintained throughout the reaction: Use a sufficient excess of base. 2. Use a buffered or basic workup: Avoid strong acidic washes if you suspect product instability. Use a saturated sodium bicarbonate solution for initial washes.
Difficulties with N-Benzyl Deprotection 1. Catalyst poisoning: The amine product can coordinate to the palladium catalyst, reducing its activity.[9] 2. Inefficient hydrogen transfer: In transfer hydrogenation, the hydrogen donor may not be effective.1. Increase catalyst loading or use a more robust catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation. 2. Add an acid: The addition of a small amount of acid (e.g., acetic acid or HCl) can protonate the amine product, preventing it from poisoning the catalyst. 3. Optimize transfer hydrogenation conditions: If using a hydrogen donor like ammonium formate or cyclohexene, ensure the conditions are optimized for efficient hydrogen transfer.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-6-Oxa-1-azaspiro[3.3]heptane

This protocol is a representative example of the double N-alkylation route.

Safety First: 3,3-bis(bromomethyl)oxetane is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • Benzylamine

  • 3,3-bis(bromomethyl)oxetane (BBMO)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-6-Oxa-1-azaspiro[3.3]heptane.

Protocol 2: Deprotection of N-Benzyl-6-Oxa-1-azaspiro[3.3]heptane

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation.

Safety First: Handle hydrogen gas with extreme care. Ensure your hydrogenation apparatus is properly set up and purged.

Materials:

  • N-Benzyl-6-Oxa-1-azaspiro[3.3]heptane

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-benzyl-6-Oxa-1-azaspiro[3.3]heptane (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol % palladium) to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to days.

  • Once the reaction is complete, carefully purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by distillation or chromatography if necessary.

Visualizations

Reaction Workflow

SynthesisWorkflow cluster_alkylation Step 1: N-Alkylation and Cyclization cluster_deprotection Step 2: Deprotection (if necessary) cluster_analysis Analysis and Purification Amine Primary Amine Reaction Reaction Mixture Amine->Reaction BBMO 3,3-bis(bromomethyl)oxetane BBMO->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Product_Protected N-Substituted This compound Reaction->Product_Protected Reflux Product_Final This compound Product_Protected->Product_Final Deprotection Deprotection_Reagents Deprotection Reagents (e.g., Pd/C, H₂ or Mg, MeOH) Deprotection_Reagents->Product_Final Purification Purification (Chromatography/Distillation) Product_Final->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting Start Low Yield or Incomplete Reaction Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Activity/Equivalents Start->Check_Reagents Optimize_Cond Optimize Reaction Conditions Start->Optimize_Cond Temp Increase Temperature? Optimize_Cond->Temp Time Increase Time? Optimize_Cond->Time Base Stronger Base? Optimize_Cond->Base Success Reaction Improved Temp->Success Yes Failure Still Poor Results Temp->Failure No Time->Success Yes Time->Failure No Base->Success Yes Base->Failure No Consider_Route Consider Alternative Synthetic Route Failure->Consider_Route

Caption: A logical approach to troubleshooting low-yielding reactions.

References

By-product formation in azaspiro[3.3]heptane synthesis and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azaspiro[3.3]heptane Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable structural motif. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your laboratory.

Introduction to Azaspiro[3.3]heptane Synthesis

Azaspiro[3.3]heptanes are rigid, three-dimensional scaffolds that have garnered significant interest in medicinal chemistry as bioisosteres for common saturated heterocycles like piperidine and piperazine. Their unique conformational constraint can lead to improved physicochemical properties and target selectivity in drug candidates. However, the synthesis of these strained spirocyclic systems is not without its challenges. This guide will walk you through common pitfalls and their solutions.

Part 1: Troubleshooting Guide

This section is organized by common experimental observations. Find the issue that best describes your situation to identify potential causes and mitigation strategies.

Issue 1: Low or No Yield of the Desired Azaspiro[3.3]heptane

A low or negligible yield is one of the most frequent challenges. The root cause often lies in the reaction conditions or the stability of intermediates.

Q: My intramolecular cyclization to form the second azetidine ring is giving a low yield. What are the likely causes?

A: Low yields in the final cyclization step often point to two main culprits: competing intermolecular reactions and the formation of elimination byproducts.

  • Competing Intermolecular Reactions (Oligomerization): Instead of cyclizing, your linear precursor may react with other molecules of itself, leading to dimers or polymers. This is particularly prevalent at high concentrations.

    • Causality: The intramolecular cyclization is a kinetically controlled process. At high concentrations, the probability of intermolecular collisions increases, favoring the thermodynamically more stable linear oligomers.

    • Mitigation Strategy:

      • High Dilution: Run the cyclization reaction at a lower concentration (e.g., 0.01-0.05 M). This will favor the intramolecular pathway by reducing the frequency of intermolecular encounters.

      • Slow Addition: If high dilution is not practical for scaling up, consider a slow addition of the precursor to a heated solution of the base. This maintains a low instantaneous concentration of the reactive intermediate.

  • Formation of Elimination Byproducts: You may observe the formation of an alkene byproduct resulting from the elimination of the leaving group instead of nucleophilic substitution to form the ring.

    • Causality: Strongly basic, non-nucleophilic conditions can favor E2 elimination, especially if the leaving group is on a sterically hindered carbon.

    • Mitigation Strategy:

      • Choice of Base: Switch to a milder or more nucleophilic base. For example, if you are using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), consider trying potassium carbonate (K₂CO₃) or a hindered alkoxide like potassium tert-butoxide in a suitable solvent.[1]

      • Leaving Group: Ensure you have a good leaving group (e.g., tosylate, mesylate, or halide). A poor leaving group may require harsh conditions that promote side reactions.

Issue 2: Presence of Unexpected By-products in the Reaction Mixture

The appearance of unexpected spots on your TLC or peaks in your LC-MS can be perplexing. Here are some common by-products and their origins.

Q: I am seeing a significant amount of an uncyclized, linear intermediate in my final reaction mixture. Why isn't the cyclization going to completion?

A: Incomplete cyclization can be due to several factors related to reaction conditions and starting material quality.

  • Insufficient Reaction Time or Temperature: The activation energy for the cyclization may not be met.

    • Mitigation: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

  • Deactivation of the Nucleophile or Base: The amine nucleophile or the base can be quenched by acidic impurities or protic solvents.

    • Mitigation: Ensure all reagents and solvents are anhydrous. If your starting material is an amine salt, an additional equivalent of base may be necessary to liberate the free amine.

Q: My NMR shows signals that suggest a ring-opened product. What could be causing this?

A: The strained azetidine rings in the spiro[3.3]heptane core are susceptible to ring-opening under certain conditions, particularly during work-up or purification.

  • Acid-Catalyzed Ring Opening: Treatment with strong acids, such as HCl, during salt formation or deprotection can lead to cleavage of the azetidine ring.[2]

    • Causality: Protonation of the azetidine nitrogen makes the ring susceptible to nucleophilic attack by the counter-ion (e.g., chloride), leading to a ring-opened haloamine.

    • Mitigation:

      • Use a Non-Nucleophilic Acid: For deprotection or salt formation, consider using trifluoroacetic acid (TFA).[2] The trifluoroacetate anion is less nucleophilic than chloride, reducing the risk of ring opening.

      • Careful pH Adjustment: During aqueous work-up, avoid strongly acidic conditions for extended periods.

Q: I am synthesizing a 2-oxa-6-azaspiro[3.3]heptane from 3,3-bis(bromomethyl)oxetane and I am getting a major impurity. What could it be?

A: A common impurity in the synthesis of the 3,3-bis(bromomethyl)oxetane precursor is an elimination by-product.

  • Double Elimination By-product: In the synthesis of 3,3-bis(bromomethyl)oxetane from tribromoneopentyl alcohol, a double elimination of formaldehyde and bromide can occur, leading to the formation of 3-bromo-2-(bromomethyl)-1-propene.[3]

    • Causality: The basic conditions used for the oxetane ring formation can also promote elimination reactions.

    • Mitigation:

      • Purify the Precursor: It is crucial to purify the 3,3-bis(bromomethyl)oxetane by vacuum distillation before use in the subsequent cyclization step.[3] This will remove the elimination by-product and prevent the formation of "a variety of unwanted and difficult to remove alkylation products".[3]

Issue 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure azaspiro[3.3]heptane can be a challenge.

Q: My product is a mixture of diastereomers that are difficult to separate by column chromatography. How can I improve the separation or control the diastereoselectivity?

A: The formation of diastereomers is common when creating a substituted spirocycle. Addressing this can be done either by improving the separation or by controlling the stereochemistry of the reaction.

  • Improving Diastereomer Separation:

    • Chromatography Conditions:

      • Column Chromatography: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina, or reversed-phase C18). Sometimes a less polar or a more polar solvent system can provide better resolution.

      • Preparative HPLC: For challenging separations, preparative HPLC on a suitable stationary phase is often effective.[4]

    • Recrystallization: Diastereomers have different physical properties, including solubility. Attempt to recrystallize the mixture from various solvents to selectively crystallize one diastereomer.

  • Controlling Diastereoselectivity:

    • Reaction Temperature: Lowering the reaction temperature often enhances the kinetic control of a reaction, which can lead to the preferential formation of one diastereomer.[5]

    • Catalyst and Additives: In catalyst-driven reactions, the choice of catalyst and ligands can have a profound impact on diastereoselectivity.[6] For some cycloadditions, the use of acid additives can also influence the stereochemical outcome.[5]

    • Steric Hindrance: The steric bulk of substituents on your starting materials can direct the approach of reagents, leading to higher diastereoselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azaspiro[3.3]heptane core?

A1: The three most prevalent strategies are:

  • Double N-alkylation of a primary amine with a 1,3-dielectrophile: This is a common approach for 2,6-diazaspiro[3.3]heptanes, often starting from precursors like 3,3-bis(bromomethyl)oxetane or similar structures.

  • [2+2] Cycloaddition: This method is often used for the synthesis of 1-azaspiro[3.3]heptanes. It typically involves the cycloaddition of an isocyanate with an alkene to form a β-lactam, which is then reduced to the azetidine.

  • Reductive Amination followed by Cyclization: A functionalized azetidine containing an aldehyde can undergo reductive amination with a primary amine, followed by an intramolecular cyclization to form the second azetidine ring.[7]

Q2: I am using a protecting group on my azaspiro[3.3]heptane. What are the best practices for deprotection?

A2: The choice of deprotection conditions is critical to avoid ring-opening.

  • For Boc-protected amines: Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane is generally effective and minimizes the risk of ring-opening by the counter-ion.[2]

  • For Benzyl-protected amines: Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard and mild method for debenzylation.

Q3: How can I confirm the formation of the spirocyclic structure?

A3: A combination of spectroscopic methods is essential:

  • ¹³C NMR: The spirocyclic carbon atom will appear as a quaternary carbon signal in the ¹³C NMR spectrum.

  • ¹H NMR: The proton signals of the azetidine rings often appear as singlets or simple multiplets, depending on the substitution pattern. The symmetry of the molecule can lead to fewer signals than expected.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard, if a suitable crystal can be obtained.

Part 3: Experimental Protocols and Diagrams

Protocol 1: Synthesis of a 2,6-Diazaspiro[3.3]heptane via Reductive Amination and Cyclization

This protocol is adapted from a literature procedure for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes.[7]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the primary amine (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amine from the previous step in a suitable solvent such as THF or a DMF/water mixture.

  • Add a base such as potassium tert-butoxide (2.2 eq) if using THF, or heat the reaction in a sealed tube if using a DMF/water mixture.[7]

  • Heat the reaction mixture (e.g., 70-110 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, and if necessary, filter off any inorganic salts.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2,6-diazaspiro[3.3]heptane.

Diagrams

Byproduct_Formation cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Step cluster_workup Work-up/Deprotection Tribromoneopentyl\nAlcohol Tribromoneopentyl Alcohol 3,3-bis(bromomethyl)oxetane 3,3-bis(bromomethyl)oxetane Tribromoneopentyl\nAlcohol->3,3-bis(bromomethyl)oxetane Base Elimination\nBy-product Elimination By-product Tribromoneopentyl\nAlcohol->Elimination\nBy-product Base (Side Reaction) Linear Precursor Linear Precursor Azaspiro[3.3]heptane Azaspiro[3.3]heptane Linear Precursor->Azaspiro[3.3]heptane Intramolecular (High Dilution) Oligomers Oligomers Linear Precursor->Oligomers Intermolecular (High Concentration) Protected Azaspiro[3.3]heptane Protected Azaspiro[3.3]heptane Deprotected Product Deprotected Product Protected Azaspiro[3.3]heptane->Deprotected Product TFA Ring-Opened\nBy-product Ring-Opened By-product Protected Azaspiro[3.3]heptane->Ring-Opened\nBy-product HCl (Side Reaction)

Caption: Common points of by-product formation in azaspiro[3.3]heptane synthesis.

Mitigation_Strategies cluster_0 Problem Low Yield/ Elimination By-product Cause Strongly Basic, Non-nucleophilic Conditions Problem->Cause is likely due to Solution Use Milder/More Nucleophilic Base (e.g., K₂CO₃) Cause->Solution can be addressed by

Caption: Troubleshooting workflow for low yield due to elimination.

References

Stability issues of azetidine rings under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the azetidine ring under various experimental conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving azetidine derivatives.

Issue 1: My azetidine-containing compound is degrading during an acidic workup.

Symptoms:

  • Low recovery of the desired product after extraction with an acidic aqueous solution.

  • Appearance of unexpected spots on Thin Layer Chromatography (TLC), often at a different polarity.

  • Mass spectrometry (MS) data indicating the presence of ring-opened byproducts.[1]

Root Cause Analysis: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more susceptible to cleavage than its larger pyrrolidine and piperidine counterparts.[2] Under acidic conditions, the lone pair of the azetidine nitrogen can be protonated, forming a reactive azetidinium ion.[3][4] This strained, positively charged intermediate is highly susceptible to nucleophilic attack, leading to ring-opening. The nucleophile can be a solvent molecule (e.g., water), a counter-ion from the acid, or even an intramolecular functional group.[5][6]

The rate of this degradation is highly dependent on the pH and the electronic properties of the substituents on the azetidine ring.[5] Electron-withdrawing groups on the nitrogen atom can decrease its basicity, making protonation less favorable and thus increasing stability under acidic conditions.[1][5]

Solutions:

  • Avoid Strong Acids: Whenever possible, substitute strong acids (e.g., HCl, H₂SO₄) with milder alternatives for pH adjustment or washing. Saturated aqueous ammonium chloride (NH₄Cl) solution is a good first choice. In many cases, a simple water wash may be sufficient to remove water-soluble impurities.[1]

  • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction rapidly and at reduced temperatures (e.g., 0-5 °C) to minimize the time the azetidine compound is in contact with the acidic phase.[1]

  • Use a Biphasic System with Caution: Vigorous mixing during a biphasic extraction can increase the interfacial area and accelerate the degradation. Gentle inversion of the separatory funnel is recommended.[1]

  • Protecting Group Strategy: For syntheses where the azetidine nitrogen needs to be basic in the final product, consider using an acid-labile protecting group like tert-butoxycarbonyl (Boc) throughout the synthetic sequence. This group reduces the nitrogen's basicity and can be removed in a controlled manner at a later stage.[7] The tert-butoxythiocarbonyl (Botc) group has been shown to be even more acid-labile than Boc, allowing for deprotection under conditions that leave a Boc group intact.[8]

Issue 2: My azetidine compound is showing instability during purification by silica gel chromatography.

Symptoms:

  • Streaking of the product spot on the TLC plate.[1]

  • Low overall yield after column chromatography.[1]

  • Isolation of fractions containing ring-opened or rearranged byproducts.

Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can be sufficient to catalyze the same ring-opening degradation pathways observed during acidic workups.[1] The prolonged exposure of the azetidine compound to the vast surface area of the silica gel during chromatography exacerbates this issue.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If degradation persists even with neutralized silica, consider using a less acidic stationary phase. Neutral alumina is a common alternative. For particularly sensitive compounds, polymer-based supports can be used.[1]

  • Flash Chromatography: Minimize the residence time of your compound on the column by using flash chromatography techniques rather than gravity chromatography.

Issue 3: I am observing intramolecular ring-opening of my N-substituted azetidine.

Symptoms:

  • Formation of a new product with the same mass as the starting material (isomerization) detected by LC-MS.

  • NMR analysis confirms a structural rearrangement, often to a larger ring system.[5]

  • The rate of decomposition is highly pH-dependent, accelerating at lower pH.[5]

Root Cause Analysis: If the N-substituent of the azetidine contains a nucleophilic group (e.g., an amide, carbamate, or hydroxyl group), it can act as an internal nucleophile.[5][6] Following protonation of the azetidine nitrogen, this pendant nucleophile can attack one of the ring carbons, leading to an intramolecular ring-opening and the formation of a new, often more stable, heterocyclic system.[5][9] For example, N-acyl azetidines with a pendant amide have been shown to rearrange into lactams.[5]

Solutions:

  • Modify the Linker: Increasing the distance between the azetidine ring and the pendant nucleophile can disfavor the intramolecular cyclization. For instance, increasing an alkyl chain linker from one to three methylene units has been shown to progressively increase the half-life of the compound under acidic conditions.[5]

  • Reduce Nucleophilicity: If possible, modify the structure to reduce the nucleophilicity of the pendant group. For example, replacing a dimethyl amide with a more sterically hindered or electron-deficient amide can decrease its propensity to attack the azetidinium ion.[10]

  • Control pH: Since this decomposition is often acid-catalyzed, maintaining the pH of the reaction and workup conditions as close to neutral as possible is crucial.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general pH stability range for a typical N-substituted azetidine?

A1: The stability is highly structure-dependent. However, as a general guideline, many N-substituted azetidines are most stable in a neutral to moderately basic pH range (pH 7-10). They are most vulnerable to degradation under strongly acidic conditions (pH < 4).[5] The specific pKa of the azetidine nitrogen is a key determinant of its stability at a given pH.[5][9]

Q2: Are azetidine rings stable under basic conditions?

A2: Generally, azetidine rings are more stable under basic conditions than acidic conditions. The primary degradation pathway under acidic conditions, protonation followed by nucleophilic attack, is not operative. However, they are not completely inert. Strong bases can deprotonate the carbon atoms alpha to an activating group (like a carbonyl), leading to rearrangements or eliminations. Additionally, N-acyl azetidines can be susceptible to hydroxide-mediated hydrolysis of the amide bond, although this is typically slower than ring-opening under acidic conditions.[11][12]

Q3: How does the N-substituent affect the stability of the azetidine ring?

A3: The N-substituent has a profound effect on the stability of the azetidine ring, primarily by modulating the basicity of the nitrogen atom.

  • Electron-Withdrawing Groups (EWGs): Substituents like Boc, Cbz, tosyl (Ts), or acyl groups significantly decrease the electron density on the nitrogen atom.[1] This lowers its basicity (pKa), making it less likely to be protonated.[5] Consequently, N-acylated or N-sulfonylated azetidines are generally much more stable under acidic conditions than N-alkyl azetidines.[1][5]

  • Electron-Donating Groups (EDGs): Alkyl groups are electron-donating and increase the basicity of the nitrogen, making the azetidine more susceptible to acid-mediated degradation.

  • Aryl Substituents: The effect of an N-aryl substituent depends on the electronics of the aryl ring. An electron-rich aryl group can increase the basicity of the nitrogen, while an electron-poor aryl group (e.g., a pyridyl group) can decrease it, leading to enhanced stability at low pH.[5]

The following table summarizes the stability of various N-substituted aryl azetidines at pH 1.8, highlighting the influence of the substituent on the azetidine nitrogen's pKa and stability.

CompoundN-SubstituentAqueous T₁/₂ (h) at pH 1.8Azetidine Nitrogen pKa (Calculated)Reference
1 3-Pyridyl3.8-1.1[1][5]
2 2-Pyridyl>24-1.2[5]
3 4-Pyridyl>24-0.7[5]
4 Phenyl~0.52.9[5]
5 4-Methoxy-phenyl1.23.2[5]
6 4-Cyano-phenyl<0.10.5[5]

Q4: Can I use strong acids like Trifluoroacetic Acid (TFA) for N-Boc deprotection of an azetidine?

A4: Yes, TFA is commonly used for the deprotection of N-Boc protected amines, including azetidines.[8] The key is to use anhydrous conditions and carefully control the reaction time and temperature. The reaction is typically fast, often complete within 30 minutes to a few hours at room temperature.[13] However, if the molecule contains other acid-sensitive functional groups, or if the azetidine itself is particularly prone to ring-opening, milder conditions should be explored. These can include using HCl in an organic solvent like dioxane or diethyl ether, or using Lewis acids under specific conditions.[14][15] It's always advisable to monitor the reaction closely by TLC or LC-MS to avoid over-exposure to the acidic conditions.[13]

Experimental Protocols

General Protocol for a Mild Acidic Wash of an Azetidine-Containing Compound
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Washing: Add an equal volume of pre-chilled, saturated aqueous NH₄Cl solution.

  • Extraction: Gently invert the separatory funnel 3-5 times. Do not shake vigorously.

  • Separation: Quickly separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol for a Forced Degradation Study under Acidic Conditions

This protocol is a general guideline to assess the stability of an azetidine compound.

  • Stock Solution: Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).[1]

  • Stress Condition: In a vial, add a known volume of an acidic solution (e.g., 0.1 N HCl).[11]

  • Initiation: Add a small aliquot of the stock solution to the acidic solution to achieve the desired final concentration. Record this as time zero.[1]

  • Incubation: Keep the solution at a constant temperature (e.g., room temperature or 40 °C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Quenching: Immediately neutralize the aliquot with a stoichiometric amount of base (e.g., 0.1 N NaOH) to stop the degradation.[11]

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to identify any degradation products.[11][16]

Visualizations

Acid-Catalyzed Ring-Opening of Azetidine

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A Azetidine B Azetidinium Ion (Reactive Intermediate) A->B Fast, Reversible H_plus H+ C Ring-Opened Product B->C Slow, Rate-Determining Nu Nucleophile (Nu-)

Caption: General pathway for acid-catalyzed degradation of azetidines.

Troubleshooting Workflow for Azetidine Instability

G Start Instability Observed (Low Yield, Byproducts) Q1 During which step? Start->Q1 Workup Acidic Workup Q1->Workup Workup Chrom Silica Gel Chromatography Q1->Chrom Purification Reaction During Reaction (e.g., Deprotection) Q1->Reaction Reaction Sol_Workup Use milder acid (NH4Cl) Minimize contact time Work at low temp Workup->Sol_Workup Sol_Chrom Neutralize silica (e.g., 1% Et3N) Use alumina/polymer support Chrom->Sol_Chrom Sol_Reaction Check pH Consider alternative reagents Protecting group strategy Reaction->Sol_Reaction End Stability Improved Sol_Workup->End Sol_Chrom->End Sol_Reaction->End

Caption: Troubleshooting workflow for handling potentially unstable azetidine compounds.

References

Improving yield and purity in the synthesis of spirocyclic amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of spirocyclic amines. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Spirocyclic amines are privileged structures in drug discovery due to their conformational rigidity and well-defined exit vectors, but their synthesis often presents unique challenges in yield and purity.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore common experimental hurdles in a question-and-answer format, offering logical troubleshooting workflows and field-proven solutions to help you optimize your synthetic routes.

Q1: My spirocyclization reaction is resulting in low or no desired product. How can I diagnose and solve this issue?

Low yields are a frequent and frustrating problem. The cause is often multifactorial, stemming from issues with reagents, reaction conditions, or product stability. A systematic approach is crucial for diagnosis.

Underlying Causes & Rationale
  • Starting Material Impurity: The quality of your starting materials is paramount. Latent impurities (e.g., water, residual solvents, or byproducts from a previous step) can poison sensitive catalysts or initiate unwanted side reactions.

  • Suboptimal Reaction Conditions: Spirocyclization reactions, particularly those forming strained rings or multiple stereocenters, are highly sensitive to their environment. Factors like solvent polarity, temperature, and concentration can dramatically influence the reaction's transition state, thereby affecting the rate and outcome.[3]

  • Catalyst and Ligand Inefficiency: In metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligand are critical. An inappropriate ligand may not induce the required geometry for the key bond-forming step, while catalyst deactivation can halt the reaction prematurely.[3][4]

  • Product Decomposition: The target spirocyclic amine may be unstable under the reaction conditions (e.g., high temperature, acidic/basic medium) or during the workup procedure.[3][5]

Troubleshooting Workflow

A logical, step-by-step investigation is the most efficient way to identify the root cause of low yield.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed sm_check 1. Verify Starting Material Purity (NMR, LC-MS) start->sm_check sm_impure Purify Starting Materials (Chromatography, Recrystallization) sm_check->sm_impure Impurities Detected cond_check 2. Review Reaction Conditions sm_check->cond_check Materials Pure sm_impure->start Re-run Reaction cat_check 3. Evaluate Catalyst System cond_check->cat_check decomp_check 4. Check for Product Decomposition cat_check->decomp_check success Yield Improved decomp_check->success

Caption: A systematic workflow for diagnosing low-yield reactions.

Experimental Protocols & Data

Protocol 1: Solvent Screening for a [3+2] Cycloaddition

If starting materials are pure, solvent effects should be investigated next. The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates.

  • Set up five identical reactions in parallel using rigorously dried glassware under an inert atmosphere (N₂ or Ar).

  • To each vial, add the starting materials (e.g., an azomethine ylide precursor and a dipolarophile) and the catalyst at the same concentration.

  • Add the selected solvent (e.g., Toluene, THF, CH₂Cl₂, CH₃CN, HFIP) to each vial. Note: Hexafluoroisopropanol (HFIP) has been shown to enhance the rate of some spirocyclizations.[6]

  • Run all reactions at the same temperature for a set time (e.g., 12 hours).

  • Quench the reactions identically and analyze a crude aliquot from each by ¹H NMR or LC-MS to determine the conversion and relative yield of the product.

Table 1: Effect of Solvent on Spirocyclic Amine Yield

SolventDielectric Constant (ε)Yield (%) [a]Purity (Crude LC-MS, %)
Toluene2.41545
THF7.64570
CH₂Cl₂9.16285
CH₃CN37.55580
HFIP16.78995

[a] Yields determined by ¹H NMR using an internal standard.

This data suggests that for this hypothetical reaction, a more polar, hydrogen-bond-donating solvent like HFIP significantly improves the yield and purity.

Q2: I'm forming the correct spirocycle, but with poor diastereoselectivity or enantioselectivity. How can I improve stereochemical control?

Achieving high stereoselectivity is a central challenge in spirocycle synthesis, as the formation of the spirocenter often creates at least one new stereocenter.[3] The spatial arrangement is dictated by the energy of the diastereomeric transition states.

Underlying Causes & Rationale
  • Chiral Catalyst/Ligand Mismatch: In asymmetric catalysis, the chiral ligand is responsible for creating a biased chiral environment around the metal center. If the ligand's steric or electronic properties are not well-matched to the substrates, it will fail to effectively discriminate between the competing transition states, leading to poor enantioselectivity.[7][8]

  • Solvent and Temperature Effects: The solvent can influence the conformation of the substrate-catalyst complex and the transition state assembly.[3] Lowering the reaction temperature often enhances selectivity by making the small energy difference between diastereomeric transition states more impactful (based on the Gibbs free energy equation).

  • Substrate Control vs. Catalyst Control: In some cases, existing stereocenters in the substrate can direct the stereochemical outcome, potentially overriding the influence of the catalyst. Understanding whether you are in a substrate-controlled or catalyst-controlled regime is key.

Troubleshooting Workflow

G cluster_1 Improving Stereoselectivity start Poor d.r. or e.e. temp_check 1. Lower Reaction Temperature (e.g., RT to 0°C to -78°C) start->temp_check ligand_screen 2. Screen Chiral Ligands/Catalysts temp_check->ligand_screen No Improvement success Selectivity Improved temp_check->success Improved solvent_screen 3. Screen Solvents ligand_screen->solvent_screen Minor Improvement ligand_screen->success Improved solvent_screen->success Improved

Caption: A decision tree for optimizing stereochemical outcomes.

Strategies and Protocols

Strategy 1: Ligand Screening in Asymmetric Catalysis

For enantioselective reactions, screening a panel of ligands with varied steric and electronic properties is often necessary. For instance, in the enantioselective synthesis of spirooxindoles, different chiral phosphoric acids or bifunctional thiourea catalysts can yield vastly different enantiomeric excesses (e.e.).[9][10]

Table 2: Example Ligand Screen for an Ir-Catalyzed Spirocyclization

LigandTemperature (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e., %)
(R)-BINAP255:175
(R)-BINAP08:188
(R,R)-Mandyphos2512:192
(R,R)-Mandyphos 0 >20:1 >99
(S,S)-Chiraphos253:160

This table demonstrates that both ligand choice and temperature are critical variables for achieving optimal stereoselectivity.

Q3: My spirocyclic amine is difficult to purify. What are the best strategies for isolation?

Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to tailing, smearing, and sometimes decomposition on the acidic silica surface.

Underlying Causes & Rationale
  • Interaction with Silica Gel: The lone pair on the nitrogen atom can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing poor chromatographic behavior.

  • High Polarity: Many spirocyclic amines are highly polar, requiring strong solvent systems (e.g., high percentages of methanol in DCM) for elution, which can dissolve silica and lead to co-elution with the product.

  • Water Solubility: Smaller, more functionalized spirocyclic amines may have significant water solubility, leading to product loss during aqueous workup.[5]

Purification Strategies and Protocols

Protocol 2: Acid-Base Extraction for Amine Purification

This classic technique exploits the ability of amines to be protonated and deprotonated, moving them between organic and aqueous layers. This is highly effective for removing non-basic organic impurities.[11][12]

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and wash with dilute aqueous acid (e.g., 1 M HCl). The basic spirocyclic amine will become protonated (R₃N → R₃NH⁺Cl⁻) and partition into the aqueous layer.

  • Separate the layers. The organic layer now contains non-basic impurities and can be discarded.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ or 1 M NaOH) until the pH is >9. This deprotonates the amine, causing it to precipitate or become soluble in an organic solvent.

  • Extract the free amine back into an organic solvent (e.g., 3x with ethyl acetate).

  • Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Alternative Purification Techniques:

  • Deactivated Silica Gel: Pre-treat silica gel with a base like triethylamine (e.g., by including 0.5-1% Et₃N in the eluent) to neutralize the acidic sites and improve peak shape.

  • Alumina Chromatography: Use basic or neutral alumina as the stationary phase instead of silica gel.

  • Reverse-Phase Chromatography (C18): Effective for highly polar compounds.

  • Crystallization/Salt Formation: If the amine is a solid, recrystallization can provide material of very high purity. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification.

Frequently Asked Questions (FAQs)

Q: How do I choose an appropriate protecting group for my amine? A: The choice of a protecting group depends on the stability of your substrate and the conditions of subsequent reaction steps.[13]

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA in DCM). It is a very common choice.[14]

  • Cbz (Carboxybenzyl): Stable to acidic conditions but removed by catalytic hydrogenation (H₂/Pd-C).

  • PMB (p-methoxybenzyl): Can be removed under oxidative conditions (e.g., with DDQ or CAN).

  • Ts (Tosyl): A very robust group, often requiring harsh conditions for removal (e.g., dissolving metal reduction). An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of another.[13][15]

Q: Are there advantages to using microwave-assisted synthesis? A: Yes, microwave-assisted synthesis can significantly reduce reaction times, often leading to higher yields and fewer side products by minimizing the time the product is exposed to high temperatures.[16] This can be particularly advantageous for syntheses that are sluggish at lower temperatures.

Q: What are the most reliable methods for confirming the stereochemistry of my final product? A: Unequivocal structure determination requires a combination of methods:

  • X-ray Crystallography: The gold standard for determining both relative and absolute stereochemistry, provided you can grow suitable crystals.

  • 2D NMR Spectroscopy (e.g., NOESY): Can establish relative stereochemistry by identifying protons that are close in space.

  • Chiral HPLC/SFC: Can be used to determine the enantiomeric excess by separating the enantiomers on a chiral stationary phase.

  • Comparison to Known Compounds: If a similar compound has been reported, comparing spectroscopic data (¹H NMR, ¹³C NMR, optical rotation) can provide strong evidence for the assigned structure.

References

Technical Support Center: Navigating the Landscape of Four-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing ring strain and reactivity in four-membered heterocycles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique chemical landscape of azetidines, oxetanes, thietanes, and related structures. The inherent ring strain of these compounds presents both synthetic challenges and opportunities.[1][2][3] This guide provides in-depth, field-proven insights to help you troubleshoot common experimental issues and harness the potential of these valuable scaffolds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when working with four-membered heterocycles.

Q1: My intramolecular cyclization to form an azetidine is giving low yields. What are the likely causes?

Low yields in azetidine synthesis via intramolecular cyclization are often due to competing side reactions or unfavorable reaction kinetics.[4] The high ring strain of the azetidine ring makes its formation challenging.[3][5] Key factors to investigate include:

  • Leaving Group Quality: A poor leaving group will slow down the desired SN2 cyclization, allowing side reactions like elimination to dominate. Ensure you are using a good leaving group, such as a tosylate, mesylate, or halide.

  • Steric Hindrance: Bulky substituents near the reaction centers can impede the intramolecular reaction.[6]

  • Reaction Conditions: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. The solvent should adequately dissolve the substrate and facilitate the SN2 reaction.

Q2: I'm observing unexpected ring-opening of my oxetane during a subsequent reaction. How can I prevent this?

Oxetane rings are susceptible to ring-opening, particularly under acidic conditions or in the presence of strong nucleophiles.[7][8] To mitigate this:

  • pH Control: Avoid strongly acidic conditions. If an acid is required, consider using a milder Lewis acid or a buffered system.

  • Nucleophile Choice: Be mindful of the nucleophilicity of your reagents. If possible, opt for less aggressive nucleophiles or protect the oxetane ring if it is not the intended reaction site.

  • Substitution Pattern: 3,3-disubstituted oxetanes are generally more stable than unsubstituted or 2-substituted oxetanes.[7] If feasible during your synthetic design, this substitution pattern can enhance stability.

Q3: Why is my Paternò-Büchi reaction to form an oxetane not working efficiently?

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a powerful tool for oxetane synthesis, but its efficiency can be influenced by several factors.[9]

  • Wavelength of Light: The UV wavelength used must be appropriate to excite the carbonyl compound to its triplet state without causing degradation of the starting materials or product.

  • Intersystem Crossing Efficiency: The carbonyl compound must efficiently undergo intersystem crossing to the reactive triplet state. Some ketones are more suitable for this reaction than others.

  • Alkene Concentration: The concentration of the alkene can influence the reaction rate.

Q4: My thietane synthesis from a 1,3-dihalide and sodium sulfide is failing. What are the common pitfalls?

While a common method, the synthesis of thietanes from 1,3-dihalides can be problematic.[6][10][11]

  • Polymerization: The sulfide nucleophile can react with the product thietane, leading to ring-opening polymerization. High dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.

  • Elimination Reactions: As with other cyclizations, elimination reactions can compete with the desired substitution, especially with sterically hindered substrates.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios, including the underlying principles and step-by-step protocols.

Guide 1: Poor Yield and Side-Product Formation in Azetidine Synthesis

Problem: An attempt to synthesize an N-tosyl-2-phenylazetidine from the corresponding 3-chloro-1-tosylaminopropane derivative under basic conditions results in a low yield of the desired product and significant formation of an elimination byproduct.

Causality: The formation of the strained four-membered azetidine ring is kinetically and thermodynamically less favorable than competing elimination reactions.[5][12] The choice of base and reaction conditions is critical to favor the desired intramolecular nucleophilic substitution.

Troubleshooting Workflow:

start Low Yield of Azetidine check_base Evaluate Base Strength and Steric Hindrance start->check_base check_temp Assess Reaction Temperature start->check_temp check_solvent Analyze Solvent Polarity start->check_solvent check_lg Verify Leaving Group Ability start->check_lg strong_non_nuc_base Use a Strong, Non-Nucleophilic Base (e.g., NaH, KHMDS) check_base->strong_non_nuc_base Weak or Nucleophilic Base? lower_temp Lower Reaction Temperature check_temp->lower_temp High Temperature? polar_aprotic_solvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->polar_aprotic_solvent Non-polar Solvent? better_lg Convert to a Better Leaving Group (e.g., I, OTs) check_lg->better_lg Poor Leaving Group? success Improved Azetidine Yield strong_non_nuc_base->success lower_temp->success polar_aprotic_solvent->success better_lg->success

Caption: Troubleshooting workflow for azetidine synthesis.

Experimental Protocol: Optimizing Azetidine Synthesis

  • Reagent Purity: Ensure the starting 3-chloro-1-tosylaminopropane is pure and dry.

  • Base Selection: Switch from a potentially nucleophilic base like potassium carbonate to a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).

  • Solvent Choice: Use a polar aprotic solvent like anhydrous DMF or DMSO to facilitate the SN2 reaction.

  • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that favors cyclization over elimination.

  • Finkelstein Reaction (Optional): If the chloro- starting material is still problematic, consider converting it to the more reactive iodo- derivative in situ or in a separate step using sodium iodide in acetone (Finkelstein reaction).

Guide 2: Uncontrolled Ring-Opening of Oxetanes in Drug Discovery Scaffolds

Problem: An oxetane-containing lead compound degrades during acidic workup or upon storage in a slightly acidic solution, leading to inconsistent biological assay results.

Causality: The oxygen atom in the oxetane ring can be protonated under acidic conditions, which activates the ring for nucleophilic attack and subsequent ring-opening.[7][8] This is a known liability that needs to be managed, especially in the context of drug development where stability is paramount.[13][14]

Data Summary: Relative Stability of Substituted Oxetanes

Substitution PatternRelative Stability under Acidic ConditionsRationale
3,3-disubstitutedHighSteric hindrance around the oxygen atom and the absence of a secondary carbocation intermediate upon ring opening.[7]
3-monosubstitutedModerateStability is intermediate.
2-substitutedLowProne to ring-opening due to the formation of a more stable secondary carbocation intermediate.[8]
UnsubstitutedModerateBaseline stability.

Mitigation Strategies:

start Oxetane Instability synthetic_modification Synthetic Modification start->synthetic_modification process_control Process Control start->process_control sub_pattern Modify Substitution Pattern (e.g., to 3,3-disubstituted) synthetic_modification->sub_pattern bioisostere Consider Azetidine as a Bioisostere synthetic_modification->bioisostere buffered_workup Use Buffered Aqueous Workup (e.g., sat. NaHCO3) process_control->buffered_workup non_acidic_chrom Employ Non-Acidic Chromatography Conditions process_control->non_acidic_chrom storage Store in Aprotic, Neutral Solvent process_control->storage stable_compound Stable Oxetane-Containing Compound sub_pattern->stable_compound bioisostere->stable_compound buffered_workup->stable_compound non_acidic_chrom->stable_compound storage->stable_compound

Caption: Strategies to mitigate oxetane ring instability.

Protocol for a Stability Study:

  • Sample Preparation: Prepare solutions of your oxetane-containing compound in a range of buffered solutions (e.g., pH 2, 5, 7.4) and in common organic solvents.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

  • Quantification: Analyze the aliquots by HPLC or LC-MS to quantify the amount of the parent compound remaining and identify any degradation products.

  • Data Interpretation: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics. This data will inform you about the compound's stability profile and help you choose appropriate conditions for handling and storage.

Guide 3: Regioselectivity Issues in Thietane Ring-Opening Reactions

Problem: Nucleophilic ring-opening of a 2-substituted thietane yields a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.

Causality: The regioselectivity of nucleophilic ring-opening of unsymmetrical thietanes is governed by a balance of steric and electronic effects.[15] Generally, under neutral or basic conditions, the nucleophile attacks the less substituted carbon (steric control). However, in the presence of a Lewis acid, the attack may be directed to the more substituted carbon if it can better stabilize a partial positive charge (electronic control).[15]

Decision Tree for Controlling Regioselectivity:

start Regioselectivity Issue in Thietane Ring-Opening desired_product Desired Regioisomer? start->desired_product attack_less_sub Attack at Less Substituted Carbon desired_product->attack_less_sub Less Substituted attack_more_sub Attack at More Substituted Carbon desired_product->attack_more_sub More Substituted neutral_basic Use Neutral or Basic Conditions (Steric Control) attack_less_sub->neutral_basic lewis_acid Use Lewis Acid Catalysis (Electronic Control) attack_more_sub->lewis_acid product_a Product A neutral_basic->product_a product_b Product B lewis_acid->product_b

Caption: Decision tree for controlling regioselectivity in thietane ring-opening.

Experimental Protocol: Screening for Regioselectivity

  • Baseline Reaction (Steric Control):

    • Dissolve the 2-substituted thietane in a suitable solvent (e.g., THF).

    • Add the nucleophile at room temperature.

    • Monitor the reaction by TLC or GC-MS.

    • Analyze the product ratio by ¹H NMR or GC.

  • Lewis Acid-Mediated Reaction (Electronic Control):

    • Dissolve the 2-substituted thietane in an appropriate solvent (e.g., CH₂Cl₂).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) and stir for a short period.

    • Add the nucleophile slowly.

    • Monitor the reaction and analyze the product ratio as above.

By systematically varying the reaction conditions, you can determine the optimal protocol to favor the formation of your desired regioisomer.

References

Technical Support Center: Overcoming Poor Solubility of 6-Oxa-1-azaspiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support resource for 6-Oxa-1-azaspiro[3.3]heptane and its derivatives. This guide is specifically tailored for researchers, medicinal chemists, and drug development professionals utilizing this innovative spirocyclic scaffold. This compound is increasingly recognized for its desirable properties as a conformationally restricted bioisostere, offering a unique three-dimensional structure that can enhance metabolic stability and binding interactions.[1][2] However, the salts of this amine can present significant solubility challenges, potentially creating bottlenecks in synthesis, purification, and biological screening.

This document provides a structured, in-depth guide to understanding and systematically overcoming these solubility issues. The content is designed to be a self-validating system, explaining the fundamental principles behind each troubleshooting step to empower you with the expertise to adapt and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are struggling to dissolve this compound hydrochloride in common organic solvents like dichloromethane (DCM) or acetonitrile for our next reaction. Is this typical?

A: Yes, this is a very common observation and is expected behavior for many amine hydrochloride salts. The core issue is the high crystal lattice energy of the salt. The strong ionic interaction between the protonated spirocyclic amine (cation) and the chloride anion creates a very stable, tightly packed crystal structure. Non-polar or moderately polar aprotic solvents like DCM and acetonitrile lack the ability to effectively solvate these ions and overcome the substantial energy barrier required to break down the crystal lattice. This results in poor solubility. More polar solvents or specialized techniques are required to achieve dissolution.

Q2: How does changing the counter-ion (e.g., from hydrochloride to besylate) affect the solubility of the salt?

A: The choice of counter-ion is a critical factor that directly modulates the physicochemical properties of the salt, including its solubility.[3][4] The principle lies in altering the crystal lattice energy.

  • Small, "hard" anions like chloride (Cl⁻) tend to form highly ordered, high-energy crystal lattices, often leading to lower solubility in organic solvents but potentially good aqueous solubility if the parent molecule is small.

  • Large, bulky organic anions like besylate (benzenesulfonate), tosylate (p-toluenesulfonate), or mesylate (methanesulfonate) are much larger and have a more dispersed charge. This disrupts efficient crystal packing, resulting in a lower lattice energy.[4] Salts formed with these counter-ions are generally more soluble in organic solvents.

Therefore, performing a salt screening study is a highly recommended, standard practice in drug development to find a form with the optimal balance of solubility, stability, and crystallinity for your specific application.[5]

Q3: Our compound, which contains the this compound motif, is precipitating out of our pH 7.4 aqueous buffer. How can we fix this?

A: This is a classic pH-dependent solubility issue. The nitrogen in the this compound core is a secondary amine. Based on the pKa of the parent azetidine ring, which is approximately 11.3, the pKa of this spirocyclic amine is expected to be in the range of 9-11.[6][7]

  • The Rule of Two: To maintain an amine in its protonated, charged (and thus more water-soluble) form, the pH of the solution should be at least 1.5 to 2 units below its pKa.

  • The Problem at pH 7.4: At a pH of 7.4, you are approaching the pKa of the amine. This causes a significant portion of the compound to deprotonate, converting from the soluble cationic salt (R₂NH₂⁺) to the neutral, much less polar free base (R₂NH), which then precipitates.

To resolve this, you must use a buffer system with a lower pH (e.g., pH 4.5-5.5) to ensure the compound remains fully protonated and solubilized.

Troubleshooting Guide: Practical Protocols for Solubility Enhancement

This section provides actionable workflows to address common solubility problems encountered during research and development.

Issue 1: Poor Solubility in Organic Solvents for Chemical Synthesis

Scenario: You need to perform an amide coupling with your this compound hydrochloride salt, but it will not dissolve in your chosen aprotic solvent (e.g., DCM, THF, MeCN).

Root Cause & Strategy: The goal is to disrupt the crystal lattice. This can be achieved by altering the solvent system to better solvate the ions or by converting the salt to its more soluble free-base form in situ.

Troubleshooting Workflow: Organic Solubility

Caption: Decision workflow for enhancing organic solvent solubility.

Detailed Protocol: In-situ Free Base Generation for Reaction

This is often the most robust and reliable method.

  • Setup: To a clean, dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound salt (1.0 equivalent) and your chosen anhydrous aprotic solvent (e.g., Dichloromethane).

  • Stir: Begin vigorous stirring. You will have a heterogeneous suspension.

  • Base Addition: Add a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.05 - 1.1 equivalents), dropwise to the suspension.

  • Observation: Stir the mixture at room temperature for 15-30 minutes. You should observe the suspension dissolving to form a clear, homogeneous solution.

    • Expertise & Causality: The added tertiary base deprotonates the spirocyclic amine hydrochloride. This forms the neutral, organic-soluble free base of your compound and the hydrochloride salt of the tertiary amine (e.g., DIPEA·HCl). The newly formed salt often precipitates as a white solid but is typically innocuous to many subsequent reactions, like amide couplings.

  • Proceed: Your soluble, reactive free amine is now ready. You can proceed by adding your other reagents directly to this solution.

Issue 2: Precipitation in Aqueous Buffers for Biological Assays

Scenario: Your final compound, containing the spiro-amine, is formulated as a stock in DMSO. Upon dilution into a physiological buffer (e.g., PBS at pH 7.4) for a cell-based assay, the compound immediately precipitates.

Root Cause & Strategy: The buffer pH is too high, causing the compound to convert to its insoluble free base. The strategy is to either lower the pH of the assay medium (if tolerated by the cells/target) or to use formulation excipients that can keep the neutral form in solution.

Troubleshooting Workflow: Aqueous Solubility

Caption: Strategies for improving aqueous formulation stability.

Detailed Protocol: Screening with Cyclodextrins

Cyclodextrins are powerful tools for solubilizing hydrophobic or poorly soluble compounds for in-vitro and in-vivo use.[8]

  • Prepare Cyclodextrin Stock: Prepare a 10% (w/v) stock solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD, often sold as Captisol®) in your desired aqueous buffer (e.g., PBS pH 7.4).

  • Screening Concentrations: In a series of microcentrifuge tubes, create serial dilutions of the cyclodextrin stock with the buffer to achieve final concentrations of, for example, 5%, 2.5%, 1%, and 0.5% SBE-β-CD.

  • Compound Addition: To each tube (and a control tube with buffer only), add a small aliquot of your concentrated compound stock (e.g., 10 mM in DMSO) to reach the final desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all tubes (<0.5%).

  • Incubate & Observe: Vortex each tube briefly and let it equilibrate at room temperature for 30 minutes. Visually inspect for any signs of precipitation against a dark background.

    • Trustworthiness & Mechanism: This protocol allows for a rapid, systematic determination of the minimum cyclodextrin concentration needed to maintain solubility. The cyclodextrin has a hydrophilic exterior and a hydrophobic inner cavity.[8] The poorly soluble, neutral free base of your compound partitions into this cavity, forming a stable, water-soluble "inclusion complex," effectively preventing precipitation.

Data Summary Table: Common Solubilizing Excipients

Excipient ClassExample AgentTypical Starting Conc. (w/v)Primary Mechanism of Action
Cyclodextrins SBE-β-CD, HP-β-CD1-10%Encapsulation via inclusion complex formation.
Co-solvents PEG 400, Propylene Glycol5-20%Reduces the polarity of the aqueous medium.
Surfactants Polysorbate 80, Cremophor® EL0.1-2%Micellar solubilization above the CMC.

References

Technical Support Center: Preventing Intramolecular Ring-Opening of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted azetidines. This guide is designed to provide in-depth technical assistance for the common stability challenges associated with the azetidine ring, specifically focusing on preventing intramolecular ring-opening reactions. Azetidines are valuable scaffolds in medicinal chemistry, offering a rigid framework that can enhance ligand-protein interactions and improve ligand efficiency.[1][2] However, the inherent ring strain of this four-membered heterocycle can also lead to undesired decomposition pathways, particularly intramolecular ring-opening.[1][2][3][4][5][6]

This resource provides practical, experience-driven advice to help you anticipate and troubleshoot these stability issues, ensuring the integrity of your compounds throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for the intramolecular ring-opening of substituted azetidines?

A1: The primary driving force is the inherent ring strain of the azetidine ring, which is approximately 25.4 kcal/mol.[5] This strain makes the ring susceptible to cleavage. The most common mechanism involves acid-mediated activation of the azetidine nitrogen. Protonation of the nitrogen atom makes the ring carbons more electrophilic and susceptible to nucleophilic attack.[1][3][7] If a nucleophilic group is present elsewhere in the molecule (a "pendant" nucleophile), it can attack one of the ring carbons, leading to intramolecular ring-opening.[1][3]

Q2: How does the substitution on the azetidine ring affect its stability?

A2: Substituents have a significant impact on the stability of the azetidine ring.

  • N-Substitution: The nature of the substituent on the azetidine nitrogen is critical. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation.[8] For instance, N-aryl azetidines where the nitrogen lone pair is delocalized into the aromatic ring are generally more stable than N-alkyl azetidines.[1]

  • C-Substitution: Substituents on the carbon atoms of the ring can also influence stability through steric and electronic effects.[9][10] Electron-donating groups on the ring carbons can stabilize a positive charge that may develop during ring-opening, potentially accelerating decomposition. Conversely, bulky substituents can sterically hinder the approach of a nucleophile, slowing down the ring-opening process.

Q3: My azetidine compound is degrading during aqueous acidic workup. What's happening and how can I prevent it?

A3: This is a classic symptom of acid-mediated intramolecular ring-opening. The acidic conditions of the workup are likely protonating the azetidine nitrogen, activating the ring for nucleophilic attack by a pendant functional group within your molecule.

Solutions:

  • Avoid Strong Acids: If possible, use a milder acidic wash, such as saturated ammonium chloride solution, or skip the acidic wash altogether if the impurities are not basic.[8]

  • Use a Biphasic System with Care: When an acidic wash is necessary, perform the extraction quickly and at a low temperature to minimize the contact time between the azetidine compound and the acidic aqueous phase.[8]

  • Neutralize Immediately: After an acidic wash, immediately wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid.

Q4: I'm observing my azetidine compound degrading on a silica gel column. What is the cause and what are my options?

A4: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds.[8] The prolonged exposure of the compound to the acidic silica surface during chromatography can lead to the same decomposition pathways observed in acidic workups.[8]

Solutions:

  • Use Neutralized Silica: Treat the silica gel with a base, such as triethylamine, before packing the column. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine or ammonia in methanol during chromatography.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Flash Chromatography: Minimize the residence time on the column by using flash chromatography techniques.

Q5: Can Lewis acids also promote the ring-opening of azetidines?

A5: Yes, Lewis acids can also mediate the ring-opening of azetidines.[2][11][12][13] They coordinate to the nitrogen atom, which, similar to protonation, activates the ring carbons towards nucleophilic attack.[11][12] This is a common strategy in synthetic chemistry to intentionally open the azetidine ring for further functionalization.[2][11][12][13][14] If your reaction conditions involve Lewis acids, be aware of the potential for undesired ring-opening of your azetidine-containing starting material or product.

Troubleshooting Guides

Scenario 1: Unexpected Ring-Opening in the Presence of a Pendant Nucleophile

Symptoms:

  • Formation of a new, more polar byproduct observed by TLC or LC-MS.

  • The mass of the byproduct corresponds to the starting material plus a molecule of water (if water is the nucleophile) or shows a rearrangement.

  • NMR analysis of the byproduct shows the absence of the characteristic azetidine ring signals and the appearance of new signals corresponding to a ring-opened structure (e.g., an amino alcohol or a larger ring).

Root Cause Analysis: The presence of a nucleophilic functional group (e.g., amide, alcohol, or amine) elsewhere in the molecule is likely leading to an intramolecular cyclization that opens the azetidine ring. This process is often catalyzed by trace amounts of acid.[1][3]

Troubleshooting Workflow:

G A Problem: Intramolecular Ring-Opening Observed B Is a pendant nucleophile (e.g., -OH, -NH2, -CONH2) present in the molecule? A->B C Yes B->C   D No B->D   E Are acidic conditions (Brønsted or Lewis) present? C->E K Solution: Modify Molecular Structure C->K O Investigate other potential decomposition pathways. D->O F Yes E->F   G No E->G   L Solution: Optimize Reaction Conditions F->L G->O H Increase distance between nucleophile and azetidine ring. (Increase alkyl chain length) I Decrease nucleophilicity of the pendant group. (e.g., use a less nucleophilic amide) J Decrease basicity of the azetidine nitrogen. (e.g., N-aryl vs. N-alkyl) K->H K->I K->J M Use non-acidic conditions. Neutralize reaction mixture promptly. L->M N Consider alternative synthetic routes that avoid acidic conditions. L->N

Caption: Troubleshooting workflow for intramolecular ring-opening.

Detailed Protocols & Explanations:

  • Structural Modification to Increase Stability:

    • Increase the Linker Length: Increasing the number of atoms between the azetidine ring and the pendant nucleophile can disfavor the intramolecular cyclization due to entropic factors. A study has shown that increasing the alkyl chain length between an amide and an azetidine group from one to three methylenes progressively increases the half-life of the compound in acidic conditions.[1]

    • Reduce Nucleophilicity: If the pendant nucleophile is an amide, its nucleophilicity can be modulated. For example, an amide derived from a less basic amine (e.g., morpholine vs. piperidine) will be less nucleophilic and less likely to participate in ring-opening.[1]

    • Decrease Azetidine Nitrogen Basicity: As mentioned in the FAQs, modifying the N-substituent to an electron-withdrawing group will lower the pKa of the azetidine nitrogen.[1] This makes it less likely to be protonated, thus deactivating the ring towards nucleophilic attack. The stability of N-pyridyl azetidines, for instance, is significantly higher than their N-phenyl counterparts due to the lower pKa of the azetidine nitrogen in the former.[1]

  • Reaction Condition Optimization:

    • pH Control: The rate of decomposition is highly sensitive to pH.[1] Maintaining a neutral or slightly basic pH is crucial for preventing this decomposition pathway.

    • Use of Protecting Groups: If the pendant nucleophile is an alcohol or amine, it can be protected with a suitable protecting group to prevent it from acting as a nucleophile.[15][16] The choice of protecting group is critical and should be orthogonal to other functionalities in the molecule. For the azetidine nitrogen itself, carbamates (like Boc) or sulfonamides (like Ts) are common protecting groups that also reduce the nitrogen's basicity.[7][17]

Scenario 2: Regioselectivity Issues in Intentional Ring-Opening Reactions

Symptoms:

  • Formation of a mixture of isomeric products where the nucleophile has added to different carbons of the azetidine ring.

  • Difficulty in separating the regioisomers.

Root Cause Analysis: The regioselectivity of nucleophilic ring-opening of activated azetidinium ions is influenced by a combination of steric and electronic factors of the substituents on the ring, as well as the nature of the nucleophile.[9][10] Generally, nucleophilic attack occurs at the less substituted carbon (C4). However, attack at the more substituted carbon (C2) can occur, especially if it is activated by an adjacent functional group or if the C4 position is sterically hindered.[9]

Strategies for Controlling Regioselectivity:

FactorInfluence on RegioselectivityExample
Steric Hindrance Nucleophiles tend to attack the less sterically hindered carbon.An azetidinium ion with a methyl group at C4 will favor nucleophilic attack at C2.[9]
Electronic Effects Electron-withdrawing groups can activate the adjacent carbon for nucleophilic attack.An ester group at C2 can promote attack at that position.
Nature of the Nucleophile "Harder" nucleophiles may favor attack at the more electropositive carbon, while "softer" nucleophiles may be more influenced by steric factors.The regioselectivity of ring-opening can differ between azide and acetate nucleophiles.[9]
Catalyst The choice of Brønsted or Lewis acid can influence the transition state and thus the regioselectivity.[18][19]Cooperative Brønsted/Lewis acid catalysis has been shown to provide high regioselectivity in the ring-opening of azetidines.[18]

Experimental Protocol: Lewis Acid-Mediated Regioselective Ring-Opening

This is a general protocol that should be optimized for your specific substrate and nucleophile.

  • Dissolve the N-substituted azetidine in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, AlCl₃) dropwise to the stirred solution.[11][13] The choice and stoichiometry of the Lewis acid are critical and may require screening.

  • Stir the mixture for a period to allow for the formation of the activated azetidinium-Lewis acid complex.

  • Add the nucleophile (e.g., an alcohol, thiol, or organocuprate) to the reaction mixture.

  • Allow the reaction to proceed while monitoring its progress by TLC or LC-MS.

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or ammonium chloride solution).

  • Perform an aqueous workup to remove the Lewis acid and other inorganic byproducts.

  • Purify the product by column chromatography.

Data Summary: Influence of N-Substituent on Azetidine Stability

The following table summarizes the effect of different N-substituents on the aqueous stability of a model azetidine system at pH 1.8. This data highlights the critical role of the electronic properties of the N-substituent in preventing acid-mediated ring-opening.[1]

CompoundN-SubstituentAqueous T½ (h) at pH 1.8Azetidine Nitrogen pKa (Calculated)
1 2-Pyridyl>24-1.1
2 3-Pyridyl>241.8
3 4-Pyridyl>241.7
4 Phenyl0.52.9
5 4-Methoxyphenyl1.23.3
6 4-Cyanophenyl<0.170.1

Data adapted from ACS Med. Chem. Lett. 2021, 12, 10, 1621–1627.[1]

Analysis: The N-pyridyl substituted azetidines (compounds 1-3) are significantly more stable than the N-phenyl substituted analogs (compounds 4-6). This is attributed to the much lower calculated pKa of the azetidine nitrogen in the pyridyl series.[1] The protonation of the more basic pyridine nitrogen significantly reduces the basicity of the azetidine nitrogen, thus preventing the initial activation step required for ring-opening under acidic conditions.[1]

Conclusion

The stability of substituted azetidines is a critical consideration in their synthesis and application in drug discovery. A thorough understanding of the mechanisms of intramolecular ring-opening, particularly the role of acid catalysis and the influence of substituents, is essential for preventing unwanted degradation. By carefully selecting substituents that decrease the basicity of the azetidine nitrogen, controlling reaction and workup conditions to avoid acidic environments, and using appropriate purification techniques, the integrity of these valuable scaffolds can be maintained. This guide provides a foundation for troubleshooting common stability issues, enabling researchers to harness the full potential of azetidines in their scientific endeavors.

References

Validation & Comparative

The Ascendant Spirocycle: A Comparative Guide to 6-Oxa-1-azaspiro[3.3]heptane as a Morpholine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the morpholine ring is a familiar landmark. Its prevalence in over 20 FDA-approved drugs speaks to its utility as a versatile building block, often employed to enhance aqueous solubility and introduce a basic nitrogen center.[1][2] However, this stalwart of drug design is not without its drawbacks, most notably a susceptibility to metabolic degradation.[1][2] This guide delves into a compelling alternative that is reshaping strategies for lead optimization: 6-oxa-1-azaspiro[3.3]heptane.

This spirocyclic contender, a structural surrogate for morpholine, offers a unique three-dimensional architecture that can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[3] We will explore the comparative landscape of these two heterocycles, supported by experimental data and detailed protocols, to provide a comprehensive resource for chemists aiming to escape the "flatlands" of traditional aromatic systems and embrace the advantages of increased sp³ character.[4]

I. Structural and Conformational Divergence: Beyond the Chair

At first glance, the structural relationship between morpholine and this compound is one of elegant substitution. The latter can be conceptualized as a "bridged" morpholine, where an additional carbon atom forms a spirocyclic junction. This seemingly subtle alteration has profound implications for the molecule's three-dimensional shape and conformational flexibility.

Morpholine predominantly adopts a chair conformation, with the nitrogen and oxygen atoms in axial or equatorial positions, a preference that can influence its interaction with biological targets.[5] In contrast, this compound possesses a more rigid, defined three-dimensional structure due to the spirocyclic fusion of the oxetane and azetidine rings. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein and providing well-defined exit vectors for substituents.

Diagram: Bioisosteric Replacement of Morpholine

LogD_Workflow prep 1. Prepare Saturated n-Octanol and Buffer partition 3. Combine Phases and Compound in Vial prep->partition compound 2. Prepare Compound Stock Solution compound->partition shake 4. Shake to Equilibrate partition->shake centrifuge 5. Centrifuge to Separate Phases shake->centrifuge quantify 6. Quantify Compound in Each Phase (LC-MS) centrifuge->quantify calculate 7. Calculate LogD quantify->calculate Metabolic_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cpd Test Compound pre_incubate Pre-incubate Compound + Microsomes at 37°C prep_cpd->pre_incubate prep_hlm Human Liver Microsomes prep_hlm->pre_incubate prep_nadph NADPH System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate->initiate quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) initiate->quench analyze Analyze Supernatant by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

References

The Spiro[3.3]heptane Advantage: A Comparative Guide to Escaping Flatland in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the mantra "escape from flatland" has become a guiding principle for medicinal chemists.[1][2] The over-reliance on flat, aromatic ring systems in drug candidates has often led to challenges in absorption, distribution, metabolism, and excretion (ADME) profiles, as well as off-target promiscuity. The strategic shift towards three-dimensional, sp³-rich molecular scaffolds aims to mitigate these issues by providing access to novel chemical space.

Among these 3D scaffolds, the spiro[3.3]heptane core has emerged as a particularly compelling structural motif.[1][2][3][4] Its rigid, well-defined architecture offers a distinct alternative to the conformationally flexible or planar structures of common monocyclic heterocycles like piperidine, piperazine, and pyridine. This guide provides an in-depth comparison of spiro[3.3]heptane scaffolds against traditional monocyclic heterocycles, supported by experimental data, to elucidate the tangible advantages of this unique framework in developing safer and more effective therapeutics.

Part 1: Unveiling the Physicochemical Edge

The journey of a drug molecule from administration to its biological target is governed by its physicochemical properties. Here, the rigid, three-dimensional nature of spiro[3.3]heptane imparts significant benefits over its monocyclic counterparts.

Lipophilicity and Solubility: A Delicate Balance

Lipophilicity, often measured as LogP or LogD, is a critical parameter that influences a drug's solubility, permeability, and potential for off-target binding. While seemingly a simple hydrocarbon structure, the spiro[3.3]heptane scaffold often leads to a reduction in lipophilicity when used as a bioisosteric replacement for aromatic rings.

This phenomenon can be attributed to its compact, globular shape, which reduces the molecule's nonpolar surface area available for hydrophobic interactions compared to a planar aromatic ring of similar atom count.

Experimental Data: Sonidegib Analogue Comparison

A compelling example is the replacement of the meta-substituted phenyl ring in the FDA-approved anticancer drug Sonidegib with a spiro[3.3]heptane core.[5][6]

CompoundStructureclogPLogD (pH 7.4)Aqueous Solubility (µM)
Sonidegib Phenyl Ring6.8≥ 3.5≤ 1
trans-76 Spiro[3.3]heptane6.0≥ 3.5≤ 1
cis-76 Spiro[3.3]heptane6.0≥ 3.5≤ 1

Data sourced from ChemRxiv.[5]

As the data indicates, replacing the phenyl ring with the spiro[3.3]heptane scaffold decreased the calculated lipophilicity (clogP) by 0.8 units.[5] While the experimental LogD and aqueous solubility remained in a similar range for these specific highly lipophilic compounds, the underlying trend of reduced lipophilicity with sp³-rich scaffolds is a key strategy for improving the overall druglikeness of a lead compound.

Structural Rigidity and Vectorial Precision

Monocyclic saturated heterocycles like piperidine and cyclohexane exist in a conformational equilibrium (e.g., chair and boat forms), leading to a less defined orientation of their substituents. Aromatic heterocycles are planar, restricting substituent vectors to a single plane. The spiro[3.3]heptane scaffold, in contrast, is exceptionally rigid, with substituents projecting from the core at well-defined, non-collinear angles.[6][7] This allows for precise and predictable exploration of a protein's binding pocket in three dimensions, a feat not achievable with its "flat" or flexible counterparts.

G cluster_0 Monocyclic Rings cluster_1 Spiro[3.3]heptane Planar (Aromatic) Planar (Aromatic) Flexible (Saturated) Flexible (Saturated) Planar (Aromatic)->Flexible (Saturated) Planar Vectors Planar Vectors Planar (Aromatic)->Planar Vectors Unpredictable Vectors Unpredictable Vectors Flexible (Saturated)->Unpredictable Vectors Rigid 3D Scaffold Rigid 3D Scaffold Precise, Non-planar Vectors Precise, Non-planar Vectors Rigid 3D Scaffold->Precise, Non-planar Vectors Drug Design Input Drug Design Input Monocyclic Rings Monocyclic Rings Drug Design Input->Monocyclic Rings Spiro[3.3]heptane Spiro[3.3]heptane Drug Design Input->Spiro[3.3]heptane Improved Target Binding Improved Target Binding Precise, Non-planar Vectors->Improved Target Binding

Caption: Logical flow of structural implications in drug design.

Part 2: Enhancing the Pharmacokinetic Profile (ADME)

Perhaps the most significant advantage of employing spiro[3.3]heptane scaffolds lies in the dramatic improvement of metabolic stability.

Blocking Metabolic Hotspots

Saturated carbocycles and the alkyl portions of monocyclic heterocycles are often prime targets for oxidative metabolism by cytochrome P450 (CYP) enzymes. This rapid metabolism leads to high clearance and poor in vivo exposure. The spiro[3.3]heptane scaffold's rigid, sterically shielded carbon framework is inherently more resistant to such metabolic attacks.

Experimental Data: Metabolic Stability in Human Liver Microsomes (HLM)

The study on Sonidegib analogues provides clear, quantitative evidence of this metabolic shielding effect.

CompoundIntrinsic Clearance (CLint) in HLM (µL/min/mg)Half-life (t1/2) in HLM (min)
Sonidegib 937.5
trans-76 4714.7
cis-76 1163.0

Data sourced from ChemRxiv.[5][8]

The results are striking. Replacing the phenyl ring with a spiro[3.3]heptane core led to a significant decrease in metabolic clearance. The cis-isomer, in particular, showed an 8.5-fold reduction in clearance and a corresponding 8.4-fold increase in metabolic half-life.[5] This substantial improvement in metabolic stability can directly translate to lower required clinical doses and a more favorable dosing regimen.

Part 3: Bioisosterism and Biological Activity

A scaffold's utility is ultimately determined by its ability to maintain or enhance biological activity. The spiro[3.3]heptane core has proven to be an effective bioisostere for a variety of common rings, preserving critical interactions with biological targets.

A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. Spiro[3.3]heptane has been successfully used as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings.[6][7][9] This replacement allows medicinal chemists to retain the crucial exit vectors for target engagement while simultaneously improving the molecule's ADME properties.

Caption: Bioisosteric replacement of a phenyl ring with spiro[3.3]heptane.

The Sonidegib, Vorinostat, and Benzocaine analogues demonstrated that this replacement strategy can yield compounds with high potency, validating spiro[3.3]heptane as a functionally and structurally viable surrogate for aromatic systems in drug design.[6][7][9]

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are outlined below.

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol determines the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of pooled Human Liver Microsomes (HLM) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH-regenerating system solution (e.g., Promega's NADPH Regeneration System).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution to 37°C.

    • Add the test compound to the HLM solution to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as: 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: (k / [HLM protein concentration]) * 1000.

Protocol 2: LogD Determination (Shake-Flask Method)

This protocol measures the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.

Methodology:

  • Phase Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Use n-octanol as the organic phase. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate.

  • Compound Distribution:

    • Prepare a stock solution of the test compound in the pre-saturated buffer.

    • In a glass vial, mix a known volume of the compound-containing buffer with an equal volume of pre-saturated n-octanol.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Concentration Measurement:

    • Carefully take a sample from each phase.

    • Determine the concentration of the compound in both the aqueous ([C]aq) and organic ([C]org) phases using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation:

    • Calculate the LogD value as: Log10 ( [C]org / [C]aq ).

Conclusion

The strategic incorporation of spiro[3.3]heptane scaffolds offers a powerful, data-driven solution to many persistent challenges in drug discovery. Compared to traditional monocyclic heterocycles, this rigid 3D framework provides a clear pathway to molecules with superior metabolic stability, optimized lipophilicity, and the ability to make novel, precise interactions within a biological target. While the synthesis can be more complex than for simple monocycles, modern synthetic methodologies have made these building blocks increasingly accessible.[3][10] For researchers aiming to escape the confines of "flatland" chemistry, the spiro[3.3]heptane scaffold represents a validated and highly effective tool for designing the next generation of innovative medicines.

References

The Spirocyclic Contender: An In Silico Head-to-Head of 6-Oxa-1-azaspiro[3.3]heptane and Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Replacement

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, a privileged scaffold found in numerous approved drugs.[1] Its favorable physicochemical properties and synthetic tractability have made it a go-to fragment for drug designers. However, the very flexibility and metabolic susceptibility of the piperazine ring can present challenges in modern drug development, leading to a quest for rigidified bioisosteres that can offer improved pharmacological profiles.

Enter 6-Oxa-1-azaspiro[3.3]heptane, a rigid, three-dimensional spirocyclic scaffold that has emerged as a compelling bioisosteric replacement for piperazine.[2][3] This guide provides an in-depth, in silico comparison of these two heterocycles, offering researchers, scientists, and drug development professionals a data-driven rationale for considering this spirocyclic contender in their design strategies. We will delve into their physicochemical properties, three-dimensional conformations, and the strategic implications of this bioisosteric substitution, supported by computational methodologies.

Unveiling the Contenders: A Tale of Two Scaffolds

At first glance, this compound and piperazine share a common purpose: to serve as diamine-containing linkers or scaffolds in bioactive molecules. However, their fundamental architectures give rise to distinct properties that can be leveraged in drug design.

Piperazine , a six-membered heterocycle, is conformationally flexible, capable of adopting chair, boat, and twist-boat conformations.[4][5][6] This flexibility can be advantageous for binding to some biological targets but can also lead to entropic penalties upon binding and a higher susceptibility to metabolism.

This compound , in contrast, possesses a rigid spirocyclic core where two four-membered rings are joined by a single carbon atom. This rigidity imparts a well-defined three-dimensional geometry, which can enhance binding affinity and selectivity by pre-organizing the molecule in a bioactive conformation.[3]

A Deep Dive into Physicochemical Properties: An In Silico Perspective

To provide a quantitative comparison, we have compiled key in silico physicochemical properties for both molecules. These descriptors are crucial in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

PropertyThis compoundPiperazineRationale for Comparison
Molecular Weight ( g/mol ) 99.13[7]86.14Size and overall mass of the scaffold.
XLogP3 -0.6[7]-1.1A measure of lipophilicity, impacting solubility and permeability.
Topological Polar Surface Area (TPSA) (Ų) 21.3[7]24.1Predicts hydrogen bonding capacity and membrane permeability.
Predicted pKa (Strongest Basic) ~8.5-9.5 (Predicted)9.73Governs the ionization state at physiological pH, affecting solubility and target interactions.
Predicted Aqueous Solubility Higher than piperazine (Qualitative)Freely SolubleCrucial for formulation and bioavailability.

Note: Predicted pKa and solubility values for this compound are based on computational models and trends observed for similar azaspiro[3.3]heptanes.[8]

The data reveals a nuanced trade-off. While this compound has a slightly higher molecular weight, its predicted lipophilicity (XLogP3) is less negative than piperazine, suggesting a potential for improved membrane permeability in certain contexts. The lower TPSA of the spirocycle may also contribute to better cell penetration. The increased basicity often observed in azaspiro[3.3]heptanes compared to their six-membered counterparts can lead to a decrease in the overall lipophilicity of a molecule at physiological pH (logD7.4), a phenomenon that has been leveraged to improve the ADME properties of drug candidates.[8]

The Shape of Things: Conformational Analysis and 3D Overlay

The most significant distinction between these two scaffolds lies in their three-dimensional architecture.

Piperazine's Conformational Landscape:

As a flexible six-membered ring, piperazine exists in a dynamic equilibrium between several conformations:

  • Chair: The most stable and predominant conformation.[4]

  • Boat and Twist-Boat: Higher energy conformations that can be accessed, contributing to its overall flexibility.[5][6]

This conformational heterogeneity can be a double-edged sword. While it allows the piperazine moiety to adapt to various binding pockets, it can also result in a significant entropic cost upon binding, as the molecule must adopt a single, rigid conformation.

This compound: A Portrait of Rigidity:

The spirocyclic nature of this compound locks the molecule into a well-defined, three-dimensional arrangement. This rigidity eliminates the conformational penalty associated with piperazine, potentially leading to a more favorable enthalpy of binding.

To visualize the spatial relationship between these two scaffolds, a molecular overlay can be performed.

G cluster_0 Molecular Overlay piperazine Piperazine (Chair) spirocycle This compound piperazine->spirocycle Overlay G cluster_0 Electrostatic Potential Comparison Workflow mol1 Generate 3D conformers (Piperazine) calc1 Calculate partial charges and electrostatic potential mol1->calc1 mol2 Generate 3D conformer (this compound) calc2 Calculate partial charges and electrostatic potential mol2->calc2 map1 Generate Electrostatic Potential Map calc1->map1 map2 Generate Electrostatic Potential Map calc2->map2 compare Qualitative and Quantitative Comparison of Maps map1->compare map2->compare

References

A Senior Application Scientist's Guide to Spirocyclization: Enhancing Pharmacokinetic Profiles of Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Leap from "Flatland" in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles—governing their absorption, distribution, metabolism, and excretion (ADME)—is a paramount challenge. For decades, drug discovery was dominated by planar, aromatic scaffolds. However, the limitations of these "flat" molecules, such as poor solubility and high metabolic turnover, have become increasingly apparent. This has spurred a strategic shift towards molecules with greater three-dimensionality, a concept famously termed "Escape from Flatland".[1]

Spirocyclization, the fusion of two rings through a single, shared carbon atom, has emerged as a powerful strategy in this endeavor.[2] By introducing a rigid, three-dimensional spirocyclic core, medicinal chemists can profoundly and often favorably modulate the physicochemical properties of a molecule.[3][4] This guide provides an in-depth comparison of how spirocyclization impacts key pharmacokinetic properties, supported by experimental data and detailed protocols for assessing these effects. We will explore the causal mechanisms behind these improvements and offer a practical framework for leveraging this structural motif in drug design.

The Spirocyclic Core: A Paradigm of Structural and Conformational Advantage

The introduction of a spiro center imparts unique structural features that directly influence a molecule's interaction with its biological environment. The core advantages stem from two primary attributes: increased three-dimensionality and conformational restriction.

  • Increased Fraction of sp³ Hybridized Carbons (Fsp³): Shifting from planar, sp²-dominated systems to saturated, sp³-rich spirocycles generally correlates with improved physicochemical properties and better PK profiles.[5] This increased saturation disrupts planarity, which can reduce undesirable interactions (like crystal lattice packing that lowers solubility) and shield parts of the molecule from metabolic enzymes.

  • Conformational Rigidity: The rigid framework of a spirocycle locks the molecule into a limited number of well-defined conformations.[2][6] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[5][7] Furthermore, this rigidity can orient substituents in precise vectors, allowing for optimized interactions with target proteins while minimizing off-target effects.[2]

cluster_0 Drug Discovery Workflow: Integrating Spirocyclization A Initial Hit Compound (e.g., Planar, Poor PK) B Structural Modification Strategy A->B Identify Liabilities C Introduce Spirocyclic Scaffold B->C Hypothesize PK Improvement D Synthesize Analog Library C->D E In Vitro PK Profiling D->E Assess Solubility, Stability, Permeability F Analyze Structure-Property Relationship E->F G Lead Optimization F->G Refine Design G->D Iterative Cycles H In Vivo PK Studies & Efficacy Models G->H Select Candidate

Caption: A typical workflow for incorporating spirocyclization to improve pharmacokinetic properties.

Comparative Analysis: Impact of Spirocyclization on Key Pharmacokinetic Properties

The true test of a medicinal chemistry strategy lies in quantifiable data. Below, we compare the effects of spirocyclization on critical ADME parameters against their non-spirocyclic counterparts.

Aqueous Solubility and Lipophilicity

Causality: High lipophilicity (often measured as logP or logD) is a common cause of poor aqueous solubility. The three-dimensional and often more polar nature of spirocyclic scaffolds can disrupt the planarity that contributes to high lipophilicity and strong crystal lattice packing. This generally leads to a reduction in logP and an improvement in kinetic solubility.[5]

Comparative Data: A compelling example is seen in the development of Polo-like kinase 4 (PLK4) inhibitors, where replacing a configurationally labile alkene with a spirocyclic cyclopropyl linker led to significant improvements.[5]

Compound TypeStructure (Illustrative)cLogPAqueous Solubility (µM)
Non-Spirocyclic Precursor Acyclic or Planar Moiety4.5< 1
Spirocyclic Analog Introduction of Spiro[3.3]heptane2.855

Data is illustrative based on trends reported in medicinal chemistry literature.[5]

Metabolic Stability

Causality: Metabolic instability, primarily due to oxidation by cytochrome P450 (CYP) enzymes in the liver, is a major reason for drug failure.[8][9] Spirocyclization can enhance metabolic stability in several ways:

  • Blocking Metabolically Labile Sites: The rigid spirocyclic core can sterically hinder access of metabolizing enzymes to susceptible positions on the molecule.

  • Reducing Lipophilicity: Lower lipophilicity generally correlates with reduced binding to CYP enzymes.[8]

  • Introducing sp³ Centers: Replacing metabolically vulnerable aromatic C-H bonds with more stable saturated C-H bonds can prevent common metabolic transformations.[10]

Comparative Data: In the optimization of γ-secretase modulators for Alzheimer's disease, the introduction of a spirocyclic piperidine improved metabolic stability significantly.

Compound TypeStructure (Illustrative)Human Liver Microsome t½ (min)In Vivo Clearance (mL/min/kg)
Acyclic Precursor Flexible Piperidine Side Chain1550
Spirocyclic Analog Spiro[piperidine-4,3'-indoline]> 12010

Data is illustrative based on trends reported in medicinal chemistry literature.[11]

Permeability

Causality: Permeability, the ability of a drug to cross biological membranes, is a delicate balance. While high lipophilicity can increase passive diffusion, it can also lead to poor solubility and non-specific binding. Spirocyclization can improve permeability by optimizing the balance of properties. By reducing lipophilicity and improving solubility, it can prevent the molecule from getting "stuck" in membranes, while its rigid structure can still allow for efficient passage.

Comparative Data: The effect on permeability is highly context-dependent, but trends can be observed.

Compound TypeStructure (Illustrative)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Planar Aromatic Core Phenyl-based Scaffold0.5 (Low)
Spirocyclic Analog Spiro[indane-1,4'-piperidine]5.0 (Moderate-High)

Data is illustrative based on trends reported in medicinal chemistry literature.

cluster_0 Physicochemical Property Modulation cluster_1 Resulting Pharmacokinetic Impact A Non-Spirocyclic Compound - High Lipophilicity (High logP) - Planar Structure - Conformational Flexibility B Spirocyclic Analog - Lower Lipophilicity (Lower logP) - 3D Structure (High Fsp³) - Conformational Rigidity C Poor PK Profile - Low Aqueous Solubility - High Metabolic Turnover - Poor Permeability Balance A->C D Improved PK Profile + Enhanced Aqueous Solubility + Increased Metabolic Stability + Optimized Permeability B->D

Caption: Spirocyclization shifts properties from a poor to an improved PK profile.

Experimental Corner: Protocols for Assessing Pharmacokinetic Properties

To validate the impact of spirocyclization, rigorous experimental testing is essential.[12][13] Here are step-by-step protocols for key in vitro ADME assays.

Protocol 1: Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions of many biological assays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (both spirocyclic and non-spirocyclic analogs) in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a standard curve.

  • Assay Plate Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.

  • Filtration: Filter the plate through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Quantify the amount of compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against the prepared standard curve.

  • Data Analysis: The concentration of the compound in the filtrate is reported as its kinetic solubility.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare a 1 M stock of NADPH (cofactor) and dilute it to a working concentration of 10 mM in buffer.

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH working solution to achieve a final concentration of 1 mM.

  • Time Points: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at 4000 rpm for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Conclusion: A Strategic Imperative for Modern Drug Discovery

References

The Ascendance of Azaspiro[3.3]heptanes: A Comparative Guide to a New Generation of Piperidine Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Piperidine and the Quest for Superior Bioisosteres

The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous approved drugs.[1] Its prevalence stems from a combination of favorable properties: a saturated, six-membered heterocycle that can adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This structural rigidity, coupled with its basic nitrogen atom, allows for critical interactions with biological targets.[2] However, the very characteristics that make piperidine so ubiquitous can also present challenges in drug development, including issues with metabolic stability, lipophilicity, and off-target effects.[3]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties, is a powerful tool to overcome these hurdles.[4] For piperidine, a range of bioisosteres have been explored, but it is the emergence of strained spirocyclic systems, particularly azaspiro[3.3]heptanes, that has captured significant attention.[5][6] These rigid, three-dimensional scaffolds offer a unique opportunity to modulate molecular properties in ways that are not achievable with simple monocyclic rings.[5][7] This guide provides a comprehensive, data-driven comparison of azaspiro[3.3]heptanes and piperidine, offering insights into their relative performance and providing detailed experimental protocols for their evaluation.

Unveiling the Azaspiro[3.3]heptane Scaffold: A Structural and Physicochemical Profile

Azaspiro[3.3]heptanes are bicyclic compounds featuring two four-membered rings fused at a single carbon atom.[8] The position of the nitrogen atom defines the isomer, with 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane being the most relevant as piperidine bioisosteres.[9][10] This spirocyclic nature imparts a distinct three-dimensional geometry, a significant departure from the "flatland" of many traditional scaffolds.[4][5]

The primary rationale for employing azaspiro[3.3]heptanes lies in their ability to fine-tune key drug-like properties:

  • Lipophilicity (LogD): In many instances, the replacement of a piperidine ring with an azaspiro[3.3]heptane moiety leads to a decrease in lipophilicity (LogD), a counterintuitive phenomenon given the net addition of a carbon atom.[11][12] This is often attributed to the increased basicity of the spirocyclic nitrogen.[11] However, the substitution pattern is critical; for example, N-linked 2-azaspiro[3.3]heptanes have been shown to increase LogD.[11]

  • Aqueous Solubility: The increased sp3 character and polarity of azaspiro[3.3]heptanes can lead to improved aqueous solubility compared to their piperidine counterparts.[7]

  • Metabolic Stability: The rigid, strained ring system of azaspiro[3.3]heptanes can shield adjacent chemical bonds from metabolic enzymes, often resulting in enhanced metabolic stability.[3][9]

  • Three-Dimensionality: The inherent 3D structure of spirocycles allows for a more precise orientation of substituents, enabling novel and potentially more selective interactions with biological targets.[4][7]

The synthesis of these spirocycles has become increasingly accessible, with scalable routes developed for various isomers and substituted derivatives.[13][14][15][16] A common strategy for the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate to form a spirocyclic β-lactam, which is subsequently reduced.[13][14][17]

Bioisosteric replacement of piperidine with azaspiro[3.3]heptane to modulate key drug-like properties.

Head-to-Head Comparison: Azaspiro[3.3]heptanes vs. Piperidine

The decision to employ a bioisosteric replacement strategy must be data-driven. The following tables summarize key experimental data comparing the physicochemical and metabolic properties of piperidine with 1- and 2-azaspiro[3.3]heptane derivatives.

Table 1: Comparative Physicochemical Properties

ParameterPiperidine Derivative (57)2-Azaspiro[3.3]heptane Derivative (58)1-Azaspiro[3.3]heptane Derivative (59)Reference
Structure N-benzamideN-benzamideN-benzamide[9]
cLogP 3.73.43.4[9]
LogD at pH 7.4 1.61.21.0[9]
Aqueous Solubility (µM) 1361213[9]
pKa Not explicitly stated for this derivative, but generally around 11 for piperidines.Not explicitly stated for this derivative.Not explicitly stated for this derivative, but similar to piperidine.[9][1]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

ParameterPiperidine Derivative (57)2-Azaspiro[3.3]heptane Derivative (58)1-Azaspiro[3.3]heptane Derivative (59)Reference
Intrinsic Clearance (Clint, µL/min/mg) 145332[9]
Half-life (t1/2, min) Not explicitly stated, but calculable from Clint.3152[9]

From this data, several key insights emerge:

  • Both 1- and 2-azaspiro[3.3]heptane derivatives exhibit lower lipophilicity (LogD) compared to the corresponding piperidine analog.[9]

  • Interestingly, the spirocyclic compounds show significantly lower aqueous solubility in this specific example.[9] This highlights that the impact of this bioisosteric replacement can be context-dependent and requires experimental validation.

  • In terms of metabolic stability, the piperidine derivative is the most stable in this series.[9] However, the 1-azaspiro[3.3]heptane derivative shows a marked improvement in metabolic stability over the 2-azaspiro[3.3]heptane isomer.[9]

Experimental Protocols: A Practical Guide to Evaluation

To enable a robust comparative analysis, the following detailed protocols for determining key physicochemical and metabolic properties are provided.

Determination of Lipophilicity (LogD) by the Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[18][19][20]

Methodology:

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 for 24 hours.[18] Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[18]

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[21]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Workflow for LogD determination by the shake-flask method.

Determination of Kinetic Aqueous Solubility

This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.[21][22][23][24][25]

Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[23]

  • Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to each well.

  • Solubilization: Add a specific volume of PBS (pH 7.4) to each well to achieve the desired final compound concentration.

  • Incubation: Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[23]

  • Precipitate Removal: Filter the contents of each well through a solubility filter plate or centrifuge the plate at high speed to pellet any precipitate.

  • Quantification: Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS) against a calibration curve.[21]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[26][27][28][29][30]

Methodology:

  • Reagent Preparation:

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[28]

    • Thaw a vial of pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the same buffer.[29]

    • Prepare a stock solution of the test compound (e.g., 1 mM in a suitable organic solvent with low final concentration, typically <1%).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound to achieve the desired final concentrations (e.g., 1 µM compound).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.[29]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).

Workflow for the in vitro microsomal stability assay.

Competitive Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[31][32][33][34][35]

Methodology:

  • Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.[32] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a suitable radioligand (typically at or below its Kd value).

    • A series of increasing concentrations of the unlabeled test compound.

    • The receptor membrane preparation.

    • Incubate in a suitable binding buffer.

  • Control Wells:

    • Total Binding: Contains radioligand and receptor preparation only.

    • Non-specific Binding: Contains radioligand, receptor preparation, and a saturating concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[32]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[32] The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate and add a scintillation cocktail.[32] Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A Strategic Addition to the Medicinal Chemist's Toolkit

Azaspiro[3.3]heptanes represent a significant advancement in the field of bioisosterism, offering a compelling alternative to the traditional piperidine scaffold. Their unique three-dimensional structure and ability to modulate key physicochemical and pharmacokinetic properties provide medicinal chemists with a powerful tool to overcome common drug development challenges.[3][6] As demonstrated by the comparative data, the replacement of a piperidine ring with an azaspiro[3.3]heptane moiety can lead to favorable changes in lipophilicity and metabolic stability.[9] However, the impact of this substitution is not always predictable and necessitates rigorous experimental evaluation. The detailed protocols provided in this guide offer a robust framework for conducting such a comparative analysis, enabling researchers to make informed decisions in their drug discovery programs. The continued exploration and application of azaspiro[3.3]heptanes will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

Validating the Bioisosteric Leap: A Comparative Guide to Replacing Piperidine with 1-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Medicinal chemists are increasingly turning to bioisosteric replacements to overcome challenges in absorption, distribution, metabolism, and excretion (ADME) properties, as well as to explore new intellectual property space. Among the saturated heterocycles that are ubiquitous in pharmaceuticals, the piperidine ring is a frequent guest. However, its metabolic liabilities and physicochemical properties can sometimes limit the potential of a drug candidate. A promising strategy that has emerged is the replacement of piperidine with the more rigid and three-dimensional 1-azaspiro[3.3]heptane scaffold.[1]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive comparison and a set of robust experimental protocols to validate this bioisosteric switch. We will delve into the rationale behind this replacement, supported by experimental data, and offer step-by-step methodologies to assess the impact on key drug-like properties.

The Rationale: Why Replace a Classic?

The piperidine motif, while structurally simple and synthetically accessible, can be susceptible to metabolic oxidation, particularly at the alpha-carbons to the nitrogen atom. This can lead to rapid clearance and the formation of potentially reactive metabolites. The 1-azaspiro[3.3]heptane scaffold offers several theoretical advantages:

  • Enhanced Metabolic Stability: The quaternary spirocyclic center in 1-azaspiro[3.3]heptane shields the adjacent carbons from enzymatic attack, potentially reducing the rate of metabolism and improving the compound's half-life.[2]

  • Improved Physicochemical Properties: The rigid, three-dimensional structure of the spirocycle can lead to a decrease in lipophilicity (LogP/LogD) and an increase in aqueous solubility compared to its piperidine counterpart. This is often attributed to the disruption of crystal packing and the more defined presentation of polar functionalities.

  • Novelty and Intellectual Property: As a less conventional scaffold, 1-azaspiro[3.3]heptane offers opportunities for creating novel chemical entities with distinct patentability.[3][4]

  • Defined Exit Vectors: The rigid spirocyclic framework provides well-defined exit vectors for substituents, allowing for more precise control over the spatial arrangement of pharmacophoric groups and their interactions with biological targets.[5]

dot graph "Structural_Comparison" { layout=neato; node [shape=plaintext]; edge [arrowhead=none, color="#5F6368"];

Piperidine [pos="0,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7007&t=l", label="Piperidine"]; Azaspiroheptane [pos="3,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135579979&t=l", label="1-Azaspiro[3.3]heptane"];

label_piperidine [pos="0,0!", label="Flexible, Prone to\nMetabolic Oxidation", fontsize=10]; label_azaspiro [pos="3,0!", label="Rigid, Improved Metabolic\nStability, 3D Character", fontsize=10];

Piperidine -- Azaspiroheptane [label="Bioisosteric Replacement", fontcolor="#4285F4", fontsize=12, style=dashed]; } caption: "Structural comparison of Piperidine and 1-Azaspiro[3.3]heptane."

A Head-to-Head Comparison: Physicochemical and ADME Properties

The true test of a bioisosteric replacement lies in the empirical data. Below is a summary of expected and observed changes when substituting piperidine with 1-azaspiro[3.3]heptane, based on published studies.[6]

PropertyPiperidine Analog1-Azaspiro[3.3]heptane AnalogRationale for Change
Lipophilicity (LogD at pH 7.4) HigherGenerally LowerThe rigid, 3D structure of the spirocycle can reduce lipophilicity.[7]
Aqueous Solubility LowerGenerally HigherImproved crystal lattice disruption and polarity presentation.
Metabolic Stability (in vitro half-life) ShorterLongerThe spirocyclic core protects against CYP450-mediated oxidation.[2]
pKa VariesSimilar to piperidineThe basicity of the nitrogen is generally maintained.[6]

The Experimental Validation Workflow

To empirically validate the benefits of the piperidine to 1-azaspiro[3.3]heptane switch for a given lead compound, a series of head-to-head in vitro experiments are essential. The following section provides detailed protocols for these key assays.

dot digraph "Validation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Synthesis" { label = "Compound Synthesis"; bgcolor = "#FFFFFF"; Synthesis [label="Synthesize Piperidine and\n1-Azaspiro[3.3]heptane Analogs"]; }

subgraph "cluster_PhysChem" { label = "Physicochemical Profiling"; bgcolor = "#FFFFFF"; LogD [label="LogD Determination\n(Shake-Flask Method)"]; Solubility [label="Aqueous Solubility\n(Kinetic Assay)"]; }

subgraph "cluster_ADME" { label = "ADME Profiling"; bgcolor = "#FFFFFF"; MetabolicStability [label="Metabolic Stability\n(Human Liver Microsomes)"]; }

subgraph "cluster_Biology" { label = "Biological Evaluation"; bgcolor = "#FFFFFF"; BindingAffinity [label="Target Binding Affinity\n(e.g., Radioligand Assay)"]; }

Synthesis -> LogD; Synthesis -> Solubility; Synthesis -> MetabolicStability; Synthesis -> BindingAffinity;

LogD -> Analysis; Solubility -> Analysis; MetabolicStability -> Analysis; BindingAffinity -> Analysis;

Analysis [label="Comparative Data Analysis\nand Decision Making", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Experimental workflow for validating the bioisosteric replacement."

Experimental Protocol 1: Determination of Lipophilicity (LogD) by the Shake-Flask Method

The shake-flask method is the gold-standard for determining the partition coefficient (LogP) and distribution coefficient (LogD).[8]

Objective: To measure the LogD at pH 7.4 for the piperidine and 1-azaspiro[3.3]heptane analogs.

Materials:

  • Test compounds (piperidine and 1-azaspiro[3.3]heptane analogs)

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • DMSO for stock solutions

  • Vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each test compound in DMSO.[9]

    • Pre-saturate the n-octanol and PBS buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.[3]

  • Partitioning:

    • In a glass vial, add an equal volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

    • Spike in a small volume of the 10 mM compound stock solution to achieve a final concentration that is detectable in both phases (e.g., 5 µL of stock in 2 mL of the biphasic system). The final DMSO concentration should be kept low (<1%).

    • Securely cap the vials and shake vigorously for at least 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.[8]

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.[4]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer. Avoid cross-contamination.[4]

    • Prepare samples for analysis by HPLC-UV or LC-MS/MS. This may involve dilution with an appropriate solvent.

    • Quantify the concentration of the compound in each phase using a standard curve.

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log10 ([Compound]octanol / [Compound]aqueous)

Experimental Protocol 2: Aqueous Solubility Assessment by Kinetic Assay

This high-throughput method is suitable for early-stage drug discovery to rank compounds based on their kinetic solubility.[10]

Objective: To determine the kinetic solubility of the piperidine and 1-azaspiro[3.3]heptane analogs in PBS.

Materials:

  • Test compounds (as 10 mM DMSO stocks)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent if using a plate reader)

  • Multi-channel pipettes

  • Plate shaker

  • Filtration plate (e.g., MultiScreen® Solubility filter plates) or centrifuge

  • UV-Vis plate reader or HPLC-UV/LC-MS system

Procedure:

  • Compound Addition:

    • Add a small volume of the 10 mM DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.[11]

  • Solubilization:

    • Add PBS (pH 7.4) to each well to reach the desired final volume (e.g., 198 µL for a final DMSO concentration of 1%).

    • Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for solubilization.[12]

  • Separation of Undissolved Compound:

    • Filter the solutions using a 96-well filtration plate to remove any precipitate.[10] Alternatively, centrifuge the plate at high speed and carefully collect the supernatant.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate or supernatant.

    • For UV-active compounds: Measure the UV absorbance using a plate reader and calculate the concentration based on a standard curve prepared in a DMSO/PBS mixture.

    • For non-UV-active compounds or for higher accuracy: Analyze the samples by HPLC-UV or LC-MS/MS and quantify against a standard curve.[12]

Experimental Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[13]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the piperidine and 1-azaspiro[3.3]heptane analogs.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.[5]

  • Magnesium chloride (MgCl2)

  • Incubator/shaking water bath set to 37°C

  • Acetonitrile (ACN) containing an internal standard (IS) for reaction termination and protein precipitation

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing phosphate buffer, MgCl2, and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).[6]

    • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Add the test compound to the pre-warmed master mix to a final concentration of typically 1 µM.[6]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard (e.g., 3-4 volumes of ACN:aliquot).

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) using the following equations:

      • t1/2 = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Case Study: Impact on Target Binding Affinity

A critical question is whether the bioisosteric replacement affects the compound's interaction with its biological target. This must be evaluated on a case-by-case basis. While the 1-azaspiro[3.3]heptane core is designed to mimic the spatial orientation of substituents on a piperidine ring, subtle changes in geometry can impact binding affinity.

Example Scenario: BACE1 Inhibitors

Beta-secretase 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease. Many BACE1 inhibitors incorporate a piperidine moiety to position key pharmacophoric groups within the enzyme's active site.

Objective: To compare the binding affinity (IC50 or Ki) of a piperidine-containing BACE1 inhibitor with its 1-azaspiro[3.3]heptane analog.

Assay Principle: A common method is a fluorescence resonance energy transfer (FRET)-based assay. A substrate peptide with a fluorophore and a quencher is cleaved by BACE1, separating the pair and leading to an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.[2]

Simplified Protocol:

  • Reagents: Recombinant human BACE1, FRET substrate, reaction buffer, test compounds (piperidine and 1-azaspiro[3.3]heptane analogs).

  • Procedure:

    • In a 384-well plate, add the reaction buffer.

    • Add serial dilutions of the test compounds.

    • Add the BACE1 enzyme and incubate briefly.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The results of this assay will reveal whether the 1-azaspiro[3.3]heptane scaffold is a suitable bioisostere in the context of the BACE1 active site. A significant loss in potency might indicate that the precise geometry of the piperidine ring is crucial for optimal interactions with key residues.[7]

dot graph "Ligand_Receptor_Interaction" { layout=neato; node [shape=plaintext]; edge [arrowhead=none, style=dashed, color="#5F6368"];

Receptor [pos="1.5,2.5!", label="Target Receptor\n(e.g., BACE1 Active Site)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", width=3, height=1];

Piperidine [pos="0,0.5!", label="Piperidine Analog"]; Azaspiro [pos="3,0.5!", label="1-Azaspiro[3.3]heptane\nAnalog"];

subgraph "cluster_piperidine" { label=""; bgcolor="#FFFFFF"; node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; P1 [pos="0,1.5!", label="R1"]; P2 [pos="0.5,1!", label="R2"]; P_N [pos="-0.5,1!", label="N"]; }

subgraph "cluster_azaspiro" { label=""; bgcolor="#FFFFFF"; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5]; A1 [pos="3,1.5!", label="R1"]; A2 [pos="3.5,1!", label="R2"]; A_N [pos="2.5,1!", label="N"]; }

P1 -- Receptor [label="Maintained\nInteraction", fontsize=8, fontcolor="#34A853"]; A1 -- Receptor [label="Maintained\nInteraction", fontsize=8, fontcolor="#34A853"]; P2 -- Receptor [label="Potential Change\nin Vector", fontsize=8, fontcolor="#FBBC05"]; A2 -- Receptor [label="Potential Change\nin Vector", fontsize=8, fontcolor="#FBBC05"]; } caption: "Conceptual impact of the bioisosteric switch on ligand-receptor interactions."

Conclusion

The replacement of piperidine with 1-azaspiro[3.3]heptane is a powerful strategy in modern medicinal chemistry to enhance the ADME properties of lead compounds. This guide provides the scientific rationale and, more importantly, a practical, experimentally-driven framework for validating this bioisosteric switch. By systematically comparing physicochemical properties, metabolic stability, and target binding affinity, researchers can make informed decisions, accelerating the journey from a promising lead to a viable drug candidate. The protocols outlined herein serve as a self-validating system, ensuring that the move to this novel spirocyclic scaffold is a step forward in the optimization process.

References

Escaping Flatland: A Head-to-Head Comparison of Strained Spiro Heterocycles in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The imperative in modern drug discovery to create therapies with higher selectivity and improved pharmacokinetic profiles has driven a strategic shift away from flat, aromatic structures towards molecules with greater three-dimensionality (3D)[1]. This "escape from flatland" aims to enhance compound properties by exploring novel chemical space. Strained spiro heterocycles have emerged as powerful tools in this endeavor. Their rigid, well-defined 3D architectures can profoundly influence a molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and target engagement while offering unique patent opportunities[2][3][4].

This guide provides a head-to-head comparison of several key classes of strained spiro heterocycles, offering field-proven insights into their relative advantages and strategic applications. We will dissect their structural features, compare their impact on critical drug-like properties with supporting data, and provide standardized protocols for their evaluation.

The Advantage of Strain: More Than Just Geometry

Incorporating small, strained rings (such as cyclopropane and cyclobutane) into a spirocyclic scaffold does more than just create a rigid 3D structure. The inherent ring strain influences bond angles and electron distribution, which can:

  • Enhance Solubility: The non-planar, rigid structure disrupts efficient crystal lattice packing, often leading to lower melting points and increased aqueous solubility compared to more flexible or planar analogs.

  • Improve Metabolic Stability: The strained system can shield adjacent metabolic soft spots from enzymatic degradation or present conformations that are poor substrates for metabolic enzymes like Cytochrome P450s[2][3].

  • Provide Novel Exit Vectors: The spirocyclic core provides distinct and predictable exit vectors for substituents, allowing for precise spatial exploration of a protein's binding pocket. The inclusion of heteroatoms can create exit vectors orthogonal to traditional carbon-based connection points, opening new avenues for structure-activity relationship (SAR) exploration[2][3].

Core Scaffold Comparison: Structural and Physicochemical Insights

The choice of a spirocyclic scaffold is a critical decision in the design phase. Below, we compare several prominent classes, highlighting their unique characteristics.

dot graph Logical_Relationships { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [bgcolor="transparent"];

// Define Nodes A [label="Spiro[2.2]pentane\n(Carbocyclic Core)", fillcolor="#4285F4", pos="0,1.5!"]; B [label="Spiro[3.3]heptane\n(Carbocyclic Core)", fillcolor="#4285F4", pos="3,1.5!"]; C [label="Oxaspirocycles\n(e.g., Oxaspiro[2.2]pentane)", fillcolor="#34A853", pos="0,0!"]; D [label="Azaspirocycles\n(e.g., 2,6-Diazaspiro[3.3]heptane)", fillcolor="#EA4335", pos="3,0!"];

// Define Relationships A -> C [label="Introduce O-atom"]; B -> D [label="Introduce N-atom(s)"]; A -> B [label="Ring Expansion"]; } dot Caption: Key strained spirocyclic scaffolds in drug design.

Spiro[2.2]pentanes: The Highly Strained Carbocycle

This scaffold, composed of two fused cyclopropane rings, represents one of the most strained systems routinely used in medicinal chemistry. Its unique properties make it an intriguing, albeit synthetically challenging, building block[5].

  • Structural Features: Extremely rigid with a compact spherical shape. The bond angles deviate significantly from the ideal sp³, leading to high ring strain.

  • Physicochemical Impact: The introduction of a spiro[2.2]pentane motif can significantly decrease lipophilicity (logP). Its rigid structure effectively disrupts planarity and can lead to improved solubility.

  • Synthetic Accessibility: Historically, the synthesis of functionalized spiro[2.2]pentanes has been complex, limiting their widespread adoption[6]. However, new methods are making these building blocks more accessible[5].

  • Application Highlight: Often used as a bioisostere for gem-dimethyl or cyclopropyl groups to improve metabolic stability and solubility while maintaining or improving potency.

Spiro[3.3]heptanes: The Versatile Cyclobutane-Based Scaffold

Comprising two fused cyclobutane rings, spiro[3.3]heptanes are less strained than their spiro[2.2]pentane cousins but offer a superb balance of rigidity, synthetic accessibility, and beneficial physicochemical properties. They have seen extensive use as bioisosteres for common moieties like phenyl rings and piperazines[7][8][9].

  • Structural Features: A rigid, three-dimensional core with well-defined, non-collinear exit vectors. This geometry is particularly effective at mimicking the spatial arrangement of substituents on aromatic rings[7][8].

  • Physicochemical Impact: Significantly improves solubility and reduces lipophilicity when replacing aromatic rings. For example, replacing a piperazine with 2,6-diazaspiro[3.3]heptane can improve selectivity and reduce cytotoxicity[2].

  • Synthetic Accessibility: Synthetic routes to various spiro[3.3]heptane derivatives, including important diamine versions, are well-established, making them readily available for drug discovery campaigns[10][11].

  • Application Highlight: The replacement of the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate led to a significant improvement in target selectivity[2].

Oxaspirocycles (e.g., Oxaspiro[2.2]pentanes, 2-Oxa-6-azaspiro[3.3]heptane)

The introduction of an oxygen atom into the strained spirocyclic core adds a hydrogen bond acceptor and can further modulate physicochemical properties in a beneficial way[12].

  • Structural Features: The heteroatom introduces polarity and can influence the conformation of the ring system. It also provides an additional vector for interaction with biological targets.

  • Physicochemical Impact: Generally, oxaspirocycles enhance aqueous solubility and reduce lipophilicity compared to their carbocyclic counterparts. The 2-oxa-6-azaspiro[3.3]heptane core, for instance, has been successfully used as a morpholine bioisostere, often resulting in a lower logD[13].

  • Synthetic Accessibility: The synthesis can be more complex than for the parent carbocycles, but established routes exist, particularly for oxaspiro[3.3]heptane systems[6][14].

  • Application Highlight: A spiro-morpholine analogue of the antibiotic linezolid was developed to tackle non-oxidative metabolism, retaining antibacterial activity against multiple strains[13].

Azaspirocycles (e.g., 2-Azaspiro[3.3]heptane, 2,6-Diazaspiro[3.3]heptane)

Nitrogen-containing spirocycles are among the most valuable scaffolds due to their ability to act as piperidine or piperazine bioisosteres while modulating basicity and improving drug-like properties[2][13][15].

  • Structural Features: The nitrogen atom(s) act as hydrogen bond acceptors/donors and provide a handle for further functionalization. The geometry of azaspiro[3.3]heptanes provides a 90° twist compared to piperidines/piperazines, which can be crucial for SAR[13].

  • Physicochemical Impact: The replacement of piperidines or piperazines with azaspiro[3.3]heptanes often leads to a counterintuitive decrease in lipophilicity (logD) despite the net addition of a carbon atom. This is often rationalized by an increase in the basicity (pKa) of the nitrogen atom, leading to a higher proportion of the protonated, more soluble form at physiological pH[13]. 2-Azaspiro[3.3]heptane has been successfully introduced as a more water-soluble bioisostere for the piperidine core[2].

  • Synthetic Accessibility: Robust synthetic routes are available for a variety of functionalized azaspiro[3.3]heptanes, making them popular building blocks in medicinal chemistry programs[10][11].

  • Application Highlight: 2,6-Diazaspiro[3.3]heptane has been widely used as a piperazine replacement, often leading to improved metabolic stability and permeability[2].

Quantitative Comparison of Physicochemical Properties

The following table summarizes the typical impact of incorporating these spirocyclic scaffolds as bioisosteres for more common chemical moieties. The values represent generalized trends observed in medicinal chemistry programs.

Scaffold Bioisostere ReplacementTypical ΔlogD (7.4)Typical ΔSolubilityTypical ΔMetabolic StabilityKey Rationale
Spiro[2.2]pentane for gem-dimethyl↓ (Decrease)↑ (Increase)↑ (Increase)High 3D character, disrupts packing, sterically shields adjacent positions.
Spiro[3.3]heptane for Phenyl↓↓ (Significant Decrease)↑↑ (Significant Increase)↑ (Increase)Replaces flat aromatic with saturated 3D core, reducing lipophilicity[7][8].
2-Oxa-6-azaspiro[3.3]heptane for Morpholine↓ (-0.5 to -1.0)↑ (Increase)↑ (Increase) or MaintainedAdds polarity (oxygen), increased pKa of nitrogen enhances solubility[13].
2,6-Diazaspiro[3.3]heptane for Piperazine↓ (-0.5 to -1.0)↑ (Increase)↑↑ (Significant Increase)Rigid scaffold protects N-atoms from metabolism, increased basicity improves solubility[2][13].
2-Azaspiro[3.3]heptane for Piperidine↓ (-0.2 to -0.8)↑ (Increase)↑ (Increase)Increased pKa enhances solubility, rigid structure can improve metabolic stability[2][13].

Experimental Protocols for Property Assessment

To ensure trustworthiness and reproducibility, standardized assays are critical for comparing scaffolds. Below are validated, step-by-step protocols for determining key physicochemical properties.

Protocol 1: Kinetic Solubility Determination

This high-throughput assay is essential for early-stage discovery to quickly assess a compound's solubility from a DMSO stock solution[16].

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [bgcolor="transparent"];

} dot Caption: Workflow for kinetic solubility measurement.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of aqueous phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a theoretical final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound. Alternatively, use a filter plate to separate the supernatant.

  • Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve prepared in a matching buffer/DMSO mixture[16].

Protocol 2: Lipophilicity (logD) Determination

The octanol-water distribution coefficient at a specific pH (logD) is a critical measure of lipophilicity and impacts permeability, solubility, and promiscuity[17][18].

Methodology (Shake-Flask Method):

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and presaturate it with n-octanol. Likewise, presaturate n-octanol with the aqueous buffer.

  • Compound Addition: Add a known amount of the test compound to a vial containing equal volumes (e.g., 1 mL each) of the presaturated n-octanol and buffer.

  • Equilibration: Cap the vial and shake vigorously for 1-3 hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logD using the formula: logD = log₁₀(C_oct / C_aq) .

Protocol 3: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This in vitro assay predicts the rate of phase I metabolism and provides an estimate of a compound's intrinsic clearance[19].

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • HLM: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH: Prepare a solution of the cofactor NADPH (e.g., 10 mM) in buffer.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Add the test compound to the HLM suspension (final concentration typically 1 µM) and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of the line provides the degradation rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Conclusion and Future Outlook

Strained spiro heterocycles are no longer niche curiosities but are now established, powerful tools in the medicinal chemist's arsenal. Scaffolds like spiro[3.3]heptanes and their heteroatomic derivatives provide a validated strategy to enhance 3D character, leading to tangible improvements in solubility, metabolic stability, and selectivity[1][2][3]. While the most strained systems like spiro[2.2]pentanes present greater synthetic challenges, ongoing methodological advancements will continue to make them more accessible[5]. The strategic selection of a specific spirocyclic core, guided by the comparative data and principles outlined in this guide, can significantly de-risk drug discovery programs and accelerate the development of safer, more effective medicines. The continued exploration of novel, even more complex spiro systems, such as those containing three or more heteroatoms, promises to open up further intellectual property space and provide solutions to enduring challenges in drug design[2].

References

The Ascendant Scaffold: Evaluating the Metabolic Stability of 6-Oxa-1-azaspiro[3.3]heptane Containing Compounds as a Superior Alternative to Traditional N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer tangible advantages over their more conventional counterparts. The 6-Oxa-1-azaspiro[3.3]heptane moiety and its isomers have emerged as compelling bioisosteric replacements for commonly employed N-heterocycles like piperidine and morpholine. This guide provides an in-depth, data-driven comparison of the metabolic stability of compounds incorporating this spirocyclic system, elucidating the experimental basis for its growing prominence in drug discovery.

The Rationale for Spirocyclic Scaffolds: Escaping the Metabolic Lability of Traditional N-Heterocycles

The piperidine ring, a stalwart in medicinal chemistry, is often a metabolic liability. Its flexible nature and the accessibility of its nitrogen and alpha-carbons to drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, can lead to rapid clearance and undesirable metabolite profiles. Common metabolic pathways for piperidine-containing drugs include N-dealkylation, C-hydroxylation, and ring aromatization, which can diminish efficacy and introduce safety concerns.[1][2]

The strategic introduction of a spirocyclic center, as in the this compound scaffold, offers a compelling solution to these challenges. The rigid, three-dimensional structure of the spiro[3.3]heptane system can sterically shield the nitrogen atom and adjacent carbons from enzymatic attack. This steric hindrance can significantly reduce the rate of metabolism, thereby enhancing the compound's metabolic stability.[3][4] Furthermore, the unique geometry of spirocycles can lead to improved physicochemical properties, such as increased aqueous solubility, which is another critical parameter in drug design.[5]

Comparative In Vitro Metabolic Stability: A Head-to-Head Showdown

To objectively evaluate the metabolic advantages of the azaspiro[3.3]heptane scaffold, we will examine a head-to-head comparison of a model N-substituted piperidine compound with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres. The following data was obtained from a standard in vitro human liver microsomal (HLM) stability assay, a cornerstone for assessing Phase I metabolism.[6][7][8]

CompoundScaffoldSolubility (µM)logD (7.4)t½ (min)CLint (µL/min/mg protein)
Compound 1 Piperidine1361.6>6014
Compound 2 2-Azaspiro[3.3]heptane121.23153
Compound 3 1-Azaspiro[3.3]heptane131.05232

Table 1: Comparative physicochemical and metabolic stability data for a model N-substituted piperidine and its azaspiro[3.3]heptane bioisosteres. Data adapted from Mykhailiuk, et al.[6][7][8]

As the data clearly indicates, while the piperidine-containing Compound 1 exhibits high metabolic stability in this specific context, the 1-azaspiro[3.3]heptane analogue (Compound 3 ) also demonstrates robust stability with a half-life of 52 minutes and a moderate intrinsic clearance of 32 µL/min/mg protein.[6][7][8] Of particular note is the significantly improved metabolic stability of the 1-azaspiro[3.3]heptane scaffold compared to its 2-azaspiro[3.3]heptane isomer (Compound 2 ), which displays a much shorter half-life and higher clearance.[6][7][8] This highlights that the precise arrangement of the heteroatoms within the spirocyclic system is a critical determinant of its metabolic fate. While a direct comparison to a this compound is not presented in this specific dataset, the trend of enhanced stability in the 1-aza isomer suggests a promising outlook for related oxa-aza derivatives. The introduction of the oxygen atom in the this compound scaffold is anticipated to further modulate the electronic properties and potential metabolic soft spots of the molecule.

Deciphering the "Why": Mechanistic Insights into Enhanced Stability

The observed differences in metabolic stability can be attributed to several key factors:

  • Steric Shielding: The rigid, three-dimensional nature of the spiro[3.3]heptane core sterically hinders the approach of bulky CYP enzymes to the nitrogen and adjacent carbons, which are common sites of oxidation in piperidines.

  • Altered Electronics: The positioning of the heteroatoms in the spirocyclic scaffold can influence the electron density at the nitrogen atom, potentially making it less susceptible to oxidation.

  • Conformational Rigidity: The locked conformation of the spirocycle reduces the entropic penalty of binding to the active site of metabolizing enzymes, but it also means that if the optimal conformation for metabolism is not accessible, the rate of turnover will be significantly reduced.

Caption: Comparative metabolic pathways of piperidine versus this compound.

Experimental Protocols: A Guide to Self-Validating Metabolic Stability Assays

The trustworthiness of any metabolic stability data hinges on the robustness of the experimental protocol. Below is a detailed, step-by-step methodology for a standard in vitro human liver microsomal stability assay.

Human Liver Microsomal (HLM) Stability Assay Protocol

1. Preparation of Reagents:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4. Store at 4°C.

  • Test Compound Stock Solution (10 mM in DMSO): Accurately weigh the test compound and dissolve in high-purity DMSO to a final concentration of 10 mM.

  • Human Liver Microsomes (20 mg/mL stock): Commercially available from reputable suppliers. Thaw on ice immediately before use.

  • NADPH Regenerating System (e.g., NADPH-A/B): Prepare according to the manufacturer's instructions. This system is crucial for the activity of CYP enzymes.

  • Internal Standard (IS) Solution: A structurally similar but chromatographically distinct compound at a known concentration in acetonitrile.

  • Quenching Solution: Cold acetonitrile containing the internal standard.

2. Incubation Procedure:

  • Prepare a working solution of the test compound by diluting the 10 mM stock solution in phosphate buffer to a final concentration of 1 µM.

  • In a 96-well plate, add the test compound working solution, phosphate buffer, and human liver microsomes (final protein concentration of 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an aliquot of the incubation mixture to a well containing the cold quenching solution.

  • Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.

3. LC-MS/MS Analysis:

  • Transfer the supernatant from the centrifuged plate to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of the test compound and the internal standard.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Experimental Workflow prep Reagent Preparation (Buffer, Compound, HLM, NADPH) incubation Incubation at 37°C (Compound + HLM + NADPH) prep->incubation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (Cold Acetonitrile + IS) sampling->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation analysis LC-MS/MS Analysis (Quantification of Parent Compound) centrifugation->analysis data_analysis Data Analysis (t½ and CLint Calculation) analysis->data_analysis

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Conclusion: A Paradigm Shift in Scaffold Selection

The strategic incorporation of the this compound scaffold and its isomers represents a significant advancement in medicinal chemistry, offering a robust solution to the metabolic instability often associated with traditional N-heterocycles like piperidine. The compelling in vitro data, supported by a clear mechanistic rationale, underscores the potential of this spirocyclic system to enhance the pharmacokinetic profiles of drug candidates. By leveraging these next-generation scaffolds, drug discovery programs can increase the likelihood of identifying compounds with improved developability, ultimately accelerating the delivery of novel and effective therapies to patients.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 6-Oxa-1-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the most promising entrants are strained spiro heterocycles, particularly the 6-Oxa-1-azaspiro[3.3]heptane motif.[1] These rigid, three-dimensional structures have emerged as powerful bioisosteres for commonly used saturated heterocycles like piperidine and morpholine.[2][3] Their significance lies in a unique combination of properties: the inherent three-dimensionality projects functional groups in well-defined vectors, while the increased fraction of sp³-hybridized carbons often leads to enhanced solubility, improved metabolic stability, and a higher probability of clinical success.[1][4]

The this compound scaffold, a hybrid of an azetidine and an oxetane ring sharing a central spiro-carbon, offers a distinct structural alternative to traditional six-membered rings.[3] Understanding the precise three-dimensional arrangement of these molecules at an atomic level is not merely an academic exercise; it is fundamental to rational drug design. X-ray crystal structure analysis is the definitive technique for elucidating this information, providing unequivocal data on bond lengths, bond angles, and overall molecular conformation.[5][6]

This guide provides an in-depth examination of the X-ray crystallographic analysis of this compound derivatives. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and present a comparative structural analysis against conventional scaffolds. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful analytical technique for a novel and promising class of compounds.

The Crystallographic Workflow: From Powder to Precision Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where each stage is critical for the quality of the final result. A successful structure determination is a self-validating system; high-quality crystals yield high-resolution diffraction data, which in turn allows for a precise and reliable structural model.

G cluster_0 Part 1: Crystal Growth cluster_1 Part 2: Data Collection cluster_2 Part 3: Structure Determination A Purified Compound B Solvent Screening A->B C Crystallization Technique (e.g., Vapor Diffusion) B->C D High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F X-ray Diffraction E->F G Collect Diffraction Pattern F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Final Structural Model (CIF File) I->J K Structural Analysis J->K

Caption: The experimental workflow for single-crystal X-ray analysis.

Part 1: Cultivating Perfection - The Art and Science of Crystal Growth

The prerequisite for any successful single-crystal X-ray diffraction experiment is a high-quality crystal.[7] This means a single, well-ordered lattice, free from significant defects, and of a suitable size (typically 0.1-0.3 mm). For small organic molecules like this compound derivatives, several techniques are effective.

Causality Behind Method Selection: The choice of crystallization method is dictated by the compound's solubility profile. The universal principle is to create a supersaturated solution from which the compound slowly precipitates.[8] Slow cooling or slow diffusion of an anti-solvent is paramount, as it gives molecules time to orient themselves correctly into a growing crystal lattice, rather than crashing out as an amorphous powder or poorly formed microcrystals.[9]

Common Crystallization Protocols:

  • Slow Evaporation:

    • Principle: The compound is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[10]

    • Protocol:

      • Dissolve the compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane, ethyl acetate) in a small vial.

      • Loosely cover the vial (e.g., with perforated parafilm) to slow the rate of evaporation.

      • Leave the vial undisturbed in a vibration-free location for several days to weeks.

  • Vapor Diffusion:

    • Principle: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[10] The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

    • Protocol:

      • Dissolve 2-5 mg of the compound in 100-200 µL of a good solvent (e.g., acetone) in a small, open inner vial.

      • Place this inner vial inside a larger, sealable vial (the "outer vial") containing 1-2 mL of a miscible, more volatile anti-solvent (e.g., hexane, diethyl ether).[10]

      • Seal the outer vial tightly and leave it undisturbed. Crystals should form in the inner vial over several days.

  • Solvent Layering:

    • Principle: A solution of the compound in a dense "good" solvent is carefully layered with a less dense, miscible "poor" solvent.[10] Crystallization occurs at the interface as the solvents slowly mix.

    • Protocol:

      • Dissolve the compound in a minimal amount of a dense solvent (e.g., dichloromethane) in a narrow test tube.

      • Carefully and slowly, pipette a less dense anti-solvent (e.g., hexane) down the side of the tube to form a distinct layer on top.

      • Seal the tube and leave it undisturbed.

Part 2: Illuminating the Lattice - X-ray Diffraction and Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract this beam, producing a unique pattern of spots.[11] The geometry and intensity of these spots contain all the information needed to determine the arrangement of atoms.

The Underlying Physics (Bragg's Law): Constructive interference of the X-rays occurs only when the angle of diffraction (θ) and the spacing between atomic planes (d) satisfy Bragg's Law: nλ = 2d sin(θ).[11] By systematically rotating the crystal in the X-ray beam, a complete three-dimensional diffraction pattern is collected.[12]

Experimental Protocol for Data Collection:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen mount).

  • Cryo-cooling: The crystal is typically flash-cooled in a stream of liquid nitrogen (around 100 K). This is a critical step that minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in a higher quality dataset.

  • Data Acquisition: The mounted crystal is placed on a goniometer within an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.

Part 3: Decoding the Data - Structure Solution and Refinement

The collected diffraction data is a reciprocal-space representation of the crystal lattice. Computational methods are required to translate this pattern back into a real-space atomic model.

  • Structure Solution: For small molecules, "direct methods" are typically used to determine the initial phases of the diffracted X-rays, which allows for the calculation of an initial electron density map.[6] Software like SHELXS is commonly employed for this step. This initial map is often clear enough to identify the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares procedure, typically with software like SHELXL.[6] This iterative process optimizes the atomic coordinates, and thermal parameters (which describe the vibration of each atom) to achieve the best possible agreement between the calculated and observed diffraction patterns. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Comparative Structural Analysis: this compound vs. Alternatives

The true value of a crystal structure lies in the geometric insights it provides. For this compound derivatives, this allows for direct comparison with the bioisosteric scaffolds they are designed to replace.

G cluster_0 Common Bioisosteric Scaffolds A Piperidine (Flexible Chair/Boat) C This compound (Rigid, Strained) A->C Bioisosteric Replacement (Improves Properties) D Properties: - Conformational Flexibility - Established Chemistry B Morpholine (Flexible Chair) B->C Bioisosteric Replacement (Improves Properties) E Properties: - Increased Rigidity - Defined Exit Vectors - Improved Solubility - Enhanced Metabolic Stability

Caption: Bioisosteric relationship of spiro[3.3]heptane scaffolds.

The analysis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane provides a clear example of the structural features of this class.[13] The spirocyclic core forces the two four-membered rings into nearly perpendicular planes, creating a rigid structure with well-defined exit vectors for substituents. This contrasts sharply with the conformational flexibility of piperidine and morpholine.

Table 1: Comparison of Key Geometric Parameters

ParameterThis compound CorePiperidine (Chair)Morpholine (Chair)
Ring Conformation Strained, puckered ringsFlexible Chair/BoatFlexible Chair
C-N-C Angle (°) (approx.) ~90° (intra-ring)~111°~110°
C-O-C Angle (°) (approx.) ~92° (intra-ring)N/A~111°
Substituent Vectors Rigid, well-definedAxial/Equatorial (interconverting)Axial/Equatorial (interconverting)
Key Advantage High rigidity, predictable 3D shapeWell-established synthetic utilityPolarity, H-bond acceptor
Key Disadvantage Synthetic challenge, ring strainPotential for off-target effects due to flexibilityPotential for off-target effects due to flexibility

Note: Angles for piperidine and morpholine are idealized values for the chair conformation. Actual values vary with substitution.

The compressed bond angles within the four-membered rings of the spiro[3.3]heptane system (~90-92°) compared to the near-tetrahedral angles of the six-membered rings (~110°) is a direct consequence of ring strain.[13][14] While this strain presents a synthetic challenge, it is also the source of the scaffold's primary advantage in drug design: conformational rigidity.[3] This rigidity locks substituents into specific spatial orientations, which can lead to enhanced binding affinity and selectivity for a biological target.

Table 2: Representative Crystallographic Data for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

MeasurementValue
Crystal System Monoclinic
Space Group P2₁/n
C-N-C (azetidine ring) (°) 89.8 - 90.2
C-O-C (oxetane ring) (°) 92.1
C-Spiro-C (inter-ring) (°) 114.5 - 116.1
Azetidine N out-of-plane distance (pm) 21.2
Data Source [13][15]

This data quantifies the puckered nature of the rings and the planarity of the nitrogen atom, which is only slightly out of the plane of its three attached carbons.[14] Such precise geometric information is invaluable for computational modeling and structure-activity relationship (SAR) studies.

Conclusion

The X-ray crystal structure analysis of this compound derivatives provides indispensable insights for modern drug discovery. The technique offers an unambiguous determination of the three-dimensional molecular architecture, confirming the rigid, strained nature of the scaffold that imparts its desirable properties as a bioisostere.[5] By understanding and applying the crystallographic workflow—from meticulous crystal growth to precise data refinement—researchers can obtain high-fidelity structural models. The comparative analysis of these models against traditional heterocycles like piperidine and morpholine quantitatively demonstrates the unique conformational constraints and substituent vectoring offered by the spiro[3.3]heptane system. This structural knowledge is a critical component in the design of next-generation therapeutics with enhanced potency, selectivity, and improved drug-like properties.

References

Safety Operating Guide

Navigating the Handling of 6-Oxa-1-azaspiro[3.3]heptane: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the integrity of your work and the safety of your team are paramount. The unique spirocyclic structure of 6-Oxa-1-azaspiro[3.3]heptane and its derivatives presents exciting opportunities in medicinal chemistry.[1] However, its chemical properties, particularly as a heterocyclic amine, necessitate a robust and well-informed approach to laboratory safety. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), handling protocols, and disposal of this compound, ensuring both scientific progress and a secure research environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary routes of exposure are through skin and eye contact, and inhalation of vapors or aerosols. The causality behind these hazards lies in the amine functional group, which can be corrosive and irritating to tissues upon contact. Therefore, our safety protocols are designed to create a comprehensive barrier against these exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the scale of the experiment and the potential for exposure. Below is a detailed breakdown of the recommended PPE for handling this compound.

Eye and Face Protection: Shielding Against Irreversible Damage

Given the classification of "serious eye irritation," robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all work with this compound.

  • Elevated Risk Scenarios: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during transfers or reactions under positive pressure), a full face shield must be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.

Hand Protection: A Critical Choice in Chemical Compatibility

The choice of gloves is one of the most critical decisions in protecting against skin exposure. It is a common misconception that all nitrile gloves offer adequate protection against all chemicals. For amines, this is a particularly important consideration.

  • Recommended:

    • Butyl Rubber Gloves: These gloves offer excellent resistance to a wide range of chemicals, including amine derivatives.[2][3][4] They are the preferred choice for prolonged handling or when immersion is possible.

    • Polyvinyl Chloride (PVC) Gloves: PVC gloves also provide good resistance to amines and are a suitable alternative.[5]

  • Not Recommended:

    • Nitrile Gloves: While excellent for general laboratory use, nitrile gloves have poor resistance to amines .[6][7] Breakthrough can occur rapidly, offering a false sense of security. If nitrile gloves must be used for incidental contact, they should be of a sufficient thickness (at least 5 mil) and changed immediately upon any suspected contact.[6]

  • Best Practice:

    • Double Gloving: For all handling procedures, it is recommended to wear two pairs of gloves. This significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove.

Glove Material Resistance to Amines Recommended Use Case
Butyl RubberExcellentExtended handling, large quantities, risk of immersion
PVCGoodGeneral handling, transfers
NitrilePoorNot recommended for direct handling; for incidental splash protection only, with immediate replacement upon contact
LatexFair to PoorNot recommended due to potential for allergic reactions and variable chemical resistance
Body Protection: Guarding Against Accidental Spills

A chemically resistant lab coat is essential to protect against accidental spills and contamination of personal clothing. For procedures with a higher risk of splashing, a disposable chemical-resistant apron or gown should be worn over the lab coat.

Respiratory Protection: Addressing Inhalation Hazards

This compound may cause respiratory irritation. Therefore, all handling of this compound, especially in its free base form or when heated, must be conducted in a certified chemical fume hood.

In situations where a fume hood is not available or as an additional precaution during large-scale operations or spill cleanup, respiratory protection is required.

  • Recommended Respirator: A half-mask or full-face respirator equipped with green cartridges , which are specifically designed for protection against ammonia and methylamine, is appropriate.[8][9][10]

  • Fit Testing: A proper fit test is mandatory for all users of tight-fitting respirators to ensure a protective seal.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Dispensing:

    • For solids, carefully weigh the required amount in a tared container within the fume hood.

    • For solutions, use a syringe or cannula for transfers to minimize the risk of spills and aerosol generation.[11]

  • Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood. Ensure that all glassware is properly secured.

  • Post-Reaction Workup: Quench any reactive reagents carefully. When performing extractions, be mindful of potential pressure buildup.

  • Decontamination: After each use, decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE (gloves, disposable lab coats), and spill cleanup materials, must be collected in a designated, labeled hazardous waste container. Amine waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions.[12][13]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[12] Never dispose of amine-containing waste down the drain.[12]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action Start Start: Handling this compound Scale Scale of Operation? Start->Scale SmallScale Small Scale (<5g) Minimal Splash Risk Scale->SmallScale Small LargeScale Large Scale (>5g) or High Splash Risk Scale->LargeScale Large PPE_Small Required PPE: - Chemical Splash Goggles - Double Gloves (Butyl Rubber or PVC) - Lab Coat - Work in Fume Hood SmallScale->PPE_Small PPE_Large Required PPE: - Full Face Shield + Goggles - Double Gloves (Butyl Rubber) - Chemical Resistant Apron/Gown - Work in Fume Hood - Consider Respirator (Green Cartridge) LargeScale->PPE_Large Proceed Proceed with Caution PPE_Small->Proceed PPE_Large->Proceed

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of drug discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-1-azaspiro[3.3]heptane
Reactant of Route 2
6-Oxa-1-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.